molecular formula C12H8N2OS B1362576 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 74630-73-2

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B1362576
CAS No.: 74630-73-2
M. Wt: 228.27 g/mol
InChI Key: RRHHDLZBYCPJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H8N2OS and its molecular weight is 228.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHHDLZBYCPJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50317392
Record name 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74630-73-2
Record name 74630-73-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The imidazo[2,1-b]thiazole core is a recognized privileged structure, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a carbaldehyde group at the 5-position provides a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate for the generation of diverse chemical libraries.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering both the theoretical underpinnings and practical, field-proven insights into the preparation and rigorous analysis of this important molecule.

Strategic Approach to Synthesis: The Vilsmeier-Haack Reaction

The synthesis of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde is most effectively achieved through the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt, often referred to as the Vilsmeier-Haack complex, readily attacks the electron-rich 5-position of the 6-phenylimidazo[2,1-b]thiazole ring system. Subsequent hydrolysis of the intermediate iminium species furnishes the desired aldehyde.

The choice of the Vilsmeier-Haack reaction is predicated on its high regioselectivity for the C5 position of the imidazo[2,1-b]thiazole nucleus, which is the most nucleophilic carbon, and its generally good yields under mild conditions. This method avoids the use of harsh reagents and provides a direct route to the target carbaldehyde.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_formylation Formylation cluster_product Final Product 2-aminothiazole 2-Aminothiazole condensation Condensation & Cyclization 2-aminothiazole->condensation phenacyl_bromide 2-Bromoacetophenone (Phenacyl Bromide) phenacyl_bromide->condensation imidazo_thiazole 6-Phenylimidazo[2,1-b]thiazole condensation->imidazo_thiazole Heat vilsmeier_reaction Vilsmeier-Haack Reaction imidazo_thiazole->vilsmeier_reaction vilsmeier_reagent Vilsmeier Reagent (DMF/POCl3) vilsmeier_reagent->vilsmeier_reaction hydrolysis Aqueous Workup vilsmeier_reaction->hydrolysis Iminium Salt Intermediate target_molecule 6-Phenylimidazo[2,1-b]thiazole- 5-carbaldehyde hydrolysis->target_molecule

Figure 1: Conceptual workflow for the synthesis of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes at each stage.

Part 1: Synthesis of 6-Phenylimidazo[2,1-b]thiazole
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in anhydrous ethanol.

  • Addition of Phenacyl Bromide: To the stirred solution, add 2-bromoacetophenone (phenacyl bromide) (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 6-phenylimidazo[2,1-b]thiazole hydrobromide, will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Neutralization: For the subsequent Vilsmeier-Haack reaction, the free base is required. Suspend the hydrobromide salt in water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-phenylimidazo[2,1-b]thiazole as a solid. The purity should be checked by TLC and melting point determination before proceeding.

Part 2: Vilsmeier-Haack Formylation
  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (10 equivalents) and cool to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Addition of the Substrate: Dissolve 6-phenylimidazo[2,1-b]thiazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 3-5 hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached. The product will precipitate as a solid.

  • Isolation and Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde as a crystalline solid.

Comprehensive Characterization of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of a successfully synthesized and purified product.

Figure 2: Chemical Structure of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₈N₂OS
Molecular Weight 228.27 g/mol
Appearance Yellow to off-white crystalline solid
CAS Number 74630-73-2[8][9]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound, inferred from closely related structures and general principles of spectroscopic interpretation.[10][11]

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~9.8-10.0 (s, 1H, -CHO), ~8.0-8.2 (d, 1H, H-2 or H-3), ~7.3-7.8 (m, 6H, Ar-H and H-2 or H-3)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~185-190 (-CHO), ~150-160 (C=N), ~110-145 (Ar-C and C=C)
IR (KBr, cm⁻¹)~3100-3000 (Ar C-H stretch), ~1660-1680 (C=O stretch of aldehyde), ~1600, 1480 (C=C and C=N stretches)
Mass Spectrometry (ESI-MS)m/z: 229.04 [M+H]⁺

Interpretation of Spectroscopic Data:

  • ¹H NMR: The most characteristic signal is the downfield singlet for the aldehyde proton, typically appearing between δ 9.8 and 10.0 ppm. The aromatic protons of the phenyl group and the two protons on the imidazo[2,1-b]thiazole core will resonate in the aromatic region (δ 7.3-8.2 ppm).

  • ¹³C NMR: The aldehyde carbonyl carbon is expected to appear at a very downfield chemical shift, around δ 185-190 ppm. The remaining aromatic and heterocyclic carbons will be found in the δ 110-160 ppm range.

  • IR Spectroscopy: The presence of the aldehyde group is strongly indicated by a sharp, intense absorption band for the C=O stretch in the region of 1660-1680 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

  • Mass Spectrometry: Electrospray ionization mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.04, confirming the molecular weight of the compound.

Conclusion and Future Perspectives

This guide has detailed a robust and reproducible method for the synthesis of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde via the Vilsmeier-Haack reaction. The comprehensive characterization data provided serves as a benchmark for researchers working with this compound. The strategic placement of the aldehyde functionality on the privileged imidazo[2,1-b]thiazole scaffold opens up a vast chemical space for the development of novel therapeutic agents. Further derivatization of the carbaldehyde group can lead to the synthesis of imines, oximes, hydrazones, and other functional groups, enabling the exploration of structure-activity relationships and the optimization of biological activity for various disease targets.

References

Spectroscopic Blueprint of a Bioactive Scaffold: An In-Depth Technical Guide to 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde, a key heterocyclic compound. Understanding the spectral signature of this molecule is fundamental for its identification, quality control, and the development of novel derivatives in medicinal chemistry. The imidazo[2,1-b]thiazole core is a well-established pharmacophore found in a variety of compounds with demonstrated biological activities, including potential antitumor agents. This document serves as a detailed reference for researchers engaged in the synthesis, characterization, and application of this important chemical entity.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of aromatic and heterocyclic rings in 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde gives rise to a distinct spectroscopic profile. The following sections will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, correlating specific spectral features to the molecular architecture.

Caption: Molecular structure of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data, reported for derivatives of 6-phenylimidazo[2,1-b]thiazole, provide a foundational understanding of the expected chemical shifts for the title compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO)~9.5-10.5Singlet
Imidazole Proton~7.5-8.5Singlet
Thiazole Protons~7.0-8.0Doublets
Phenyl Protons~7.2-7.8Multiplet

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative being analyzed. The data presented here are based on analogous structures found in the literature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)~180-190
Imidazo[2,1-b]thiazole Carbons~110-150
Phenyl Carbons~125-140

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde is expected to show characteristic absorption bands for its key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Aldehyde)1680-1700Strong
C-H Stretch (Aldehyde)2720-2820Medium
C=N Stretch (Imidazole)1600-1650Medium
C=C Stretch (Aromatic)1450-1600Medium-Weak
C-S Stretch (Thiazole)600-800Weak

The synthesis of related 5-substituted 6-phenylimidazo[2,1-b]thiazoles has been described, and the characterization of these compounds provides a basis for the expected spectral features of the title aldehyde[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde (C₁₂H₈N₂OS), the expected molecular ion peak [M]⁺ would be observed at m/z 228.

Expected Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner under electron impact, with initial loss of the aldehyde group (CHO) or cleavage of the thiazole ring.

Mass_Fragmentation M [M]⁺ m/z = 228 M_minus_CHO [M-CHO]⁺ m/z = 199 M->M_minus_CHO - CHO M_minus_S [M-S]⁺ m/z = 196 M->M_minus_S - S Phenyl_ion [C₆H₅]⁺ m/z = 77 M->Phenyl_ion - C₆H₃N₂OS

Caption: A plausible mass fragmentation pathway for the title compound.

Experimental Protocols

The synthesis of 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde and its derivatives typically involves the cyclization of a substituted thiazole with a phenacyl bromide derivative. The following is a generalized procedure based on established literature methods[1].

Synthesis of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde:

  • Step 1: Synthesis of 2-Amino-4-phenylthiazole. This intermediate is typically prepared by the reaction of acetophenone with thiourea in the presence of a halogenating agent like iodine.

  • Step 2: Vilsmeier-Haack Formylation. 2-Amino-4-phenylthiazole is then subjected to a Vilsmeier-Haack reaction using a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction introduces the aldehyde group at the 5-position of the imidazo[2,1-b]thiazole ring system, which is formed in situ.

  • Work-up and Purification. The reaction mixture is typically quenched with ice water and neutralized. The resulting solid product is collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Synthesis_Workflow Start Acetophenone + Thiourea Intermediate 2-Amino-4-phenylthiazole Start->Intermediate Hantzsch Thiazole Synthesis Product 6-Phenylimidazo[2,1-b]thiazole- 5-carbaldehyde Intermediate->Product Formylation & Cyclization Reagents POCl₃ / DMF (Vilsmeier-Haack) Reagents->Product Purification Recrystallization/ Chromatography Product->Purification

Caption: Generalized synthetic workflow for the target compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the identification and characterization of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde. A thorough understanding of its NMR, IR, and Mass spectra is crucial for researchers working on the synthesis of new derivatives and for the quality assurance of this important building block in drug discovery and development. The provided synthetic overview offers a practical starting point for the laboratory preparation of this and related compounds.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 6-Phenylimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the methodologies and critical considerations for the crystal structure analysis of 6-phenylimidazo[2,1-b]thiazole derivatives. These compounds form a class of heterocyclic structures with significant interest in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5] Understanding their three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for establishing definitive structure-activity relationships (SAR), optimizing physicochemical properties, and guiding rational drug design.

The Cornerstone of Drug Design: Why Crystal Structure Matters

The biological activity of a pharmaceutical compound is intrinsically linked to its molecular structure. For 6-phenylimidazo[2,1-b]thiazole derivatives, the spatial orientation of the phenyl group relative to the fused imidazo[2,1-b]thiazole core, along with the nature and position of various substituents, dictates how the molecule interacts with its biological target. While spectroscopic techniques provide valuable structural information, only single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the complete three-dimensional structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.[6]

Furthermore, the crystal packing—the arrangement of molecules in the crystal lattice—is governed by a network of intermolecular interactions.[7] These interactions, such as hydrogen bonds and π-π stacking, significantly influence crucial physicochemical properties of an active pharmaceutical ingredient (API), including solubility, dissolution rate, stability, and bioavailability.[8][9][10] A comprehensive crystallographic analysis, therefore, provides not just a picture of a single molecule, but a detailed understanding of the supramolecular assembly that dictates the material's bulk properties.

From Solution to Solid: The Art and Science of Crystallization

The first and often most challenging step in crystal structure analysis is obtaining a high-quality single crystal suitable for X-ray diffraction.[5] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular shape, and be free from significant defects like cracks or twinning.[5] The process of crystallization involves the slow, ordered arrangement of molecules from a supersaturated solution.[11]

Causality in Method Selection

The choice of crystallization method is dictated by the physicochemical properties of the specific 6-phenylimidazo[2,1-b]thiazole derivative, particularly its solubility in various solvents. A preliminary solubility screening with a range of solvents of varying polarity is a critical first step.

Experimental Protocol: Solubility Screening

  • Place a small amount (1-2 mg) of the purified compound into separate small vials.

  • Add a small volume (0.1-0.2 mL) of a test solvent to each vial. Common solvents include water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Observe the solubility at room temperature.

  • If the compound is insoluble, gently warm the vial to assess solubility at elevated temperatures.

  • If the compound is highly soluble, it may be a suitable solvent for slow evaporation or for use in a solvent/anti-solvent diffusion setup.

  • Record all observations to guide the selection of the crystallization technique.

Common Crystallization Techniques for Imidazo[2,1-b]thiazole Derivatives

The following methods are widely applicable for obtaining single crystals of small organic molecules like the 6-phenylimidazo[2,1-b]thiazole class.

  • Slow Solvent Evaporation: This is the simplest method, suitable for compounds that are sparingly soluble at room temperature.[11] A dilute solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to supersaturation and crystal growth.

  • Vapor Diffusion: This technique is highly effective and allows for fine control over the rate of crystallization.[3] It can be performed in two common setups:

    • Liquid-Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container (e.g., a vial). This is then placed inside a larger, sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Vapor-Liquid Diffusion: This is the reverse of the above, where the compound is dissolved in a more volatile solvent and the precipitant is a less volatile solvent in the outer container.

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[11] Crystals form at the interface where the two solvents slowly mix. To slow down the diffusion rate, a buffer layer of a third solvent can be introduced between the solution and the anti-solvent.[11]

The Crystallographic Workflow: A Self-Validating System

Single-crystal X-ray diffraction analysis is a systematic process that can be broken down into four main stages: data collection, data processing, structure solution, and structure refinement.[12] Each stage has internal checks and validation metrics that ensure the integrity and accuracy of the final structural model.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

1. Data Collection: The mounted crystal is placed on a goniometer in the X-ray diffractometer and cooled, typically to 100 K, to minimize thermal vibrations of the atoms.[13] A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation.[6] Based on this, a data collection strategy is devised to measure the intensities of a large number of unique reflections, ensuring data completeness and redundancy.[14] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded on a detector.[5]

2. Data Processing (Integration, Scaling, and Merging): The raw diffraction images are processed to determine the intensity and position of each reflection.[12] This involves:

  • Indexing: Assigning Miller indices (h, k, l) to each reflection.

  • Integration: Measuring the total intensity of each diffraction spot.

  • Scaling and Merging: Placing all intensity data on a common scale and merging symmetry-equivalent reflections. This step also involves applying corrections for experimental factors like Lorentz and polarization effects.[13] The output is a file containing a list of unique reflections and their corresponding intensities and standard uncertainties.

3. Structure Solution: The goal of structure solution is to obtain an initial model of the atomic arrangement.[13] This is the "phase problem" of crystallography, as the measured intensities are related to the amplitudes of the structure factors, but the phase information is lost. For small molecules like 6-phenylimidazo[2,1-b]thiazole derivatives, direct methods or intrinsic phasing are typically used to estimate the phases and generate an initial electron density map.[1][14]

4. Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.[15] This is an iterative process where the atomic coordinates, and later, their anisotropic displacement parameters, are adjusted to improve the agreement between the observed structure factor amplitudes and those calculated from the model.[13][15] The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better agreement. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Analysis and Interpretation of Crystallographic Data

The final output of a successful crystal structure analysis is a detailed model of the molecular and crystal structure. Key aspects to analyze for 6-phenylimidazo[2,1-b]thiazole derivatives include:

Molecular Geometry

This involves a detailed examination of intramolecular features:

  • Bond Lengths and Angles: These should be compared with standard values and with related structures in the Cambridge Structural Database (CSD).[16]

  • Conformation: A crucial parameter is the dihedral angle between the phenyl ring and the fused imidazo[2,1-b]thiazole ring system. This angle can vary significantly depending on the substituents and the crystal packing forces, and it can have a direct impact on the molecule's ability to fit into a receptor's binding pocket. For instance, in 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole, the phenyl ring is only slightly twisted relative to the fused ring system, with a dihedral angle of 5.65 (6)°.[15]

Supramolecular Assembly and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is stabilized by a variety of non-covalent interactions. Identifying and characterizing these interactions is key to understanding the solid-state properties of the compound.

Caption: Common intermolecular interactions in the crystal packing of imidazo[2,1-b]thiazoles.

  • Hydrogen Bonding: While the core 6-phenylimidazo[2,1-b]thiazole scaffold lacks classical hydrogen bond donors, various weak C-H···N and C-H···O hydrogen bonds can be present, especially if substituents with acceptor atoms (e.g., carbonyls, nitro groups) are introduced.[13][14] These interactions play a significant role in stabilizing the crystal structure.

  • π-π Stacking: The planar nature of the imidazo[2,1-b]thiazole ring system and the phenyl ring makes them susceptible to π-π stacking interactions.[6] These interactions, where the aromatic rings are arranged in a parallel or offset fashion, are a major contributor to the crystal packing, often leading to the formation of columns or layers of molecules.[15]

Quantitative Data Summary

The key crystallographic data and refinement statistics should be summarized in a standardized table for easy comparison and validation.

ParameterExample Derivative 1Example Derivative 2
Chemical FormulaC₁₂H₉ClN₂SC₁₄H₁₅N₃S
Formula Weight248.73257.35
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)10.123(2)5.6921(1)
b (Å)8.987(2)19.6453(4)
c (Å)12.543(3)12.3610(2)
β (°)98.76(3)96.127(1)
V (ų)1127.8(4)1374.35(4)
Z44
R₁ [I > 2σ(I)]0.0450.039
wR₂ (all data)0.1210.115
Goodness-of-fit (S)1.051.03
CCDC Deposition Number[Example][Example]
Reference[15][17]

Note: The data in this table is illustrative and combines parameters from different reported structures for demonstration purposes.

Conclusion: From Structure to Function

The crystal structure analysis of 6-phenylimidazo[2,1-b]thiazole derivatives is an indispensable tool in modern drug development. It provides a definitive structural blueprint that underpins a compound's biological activity and physicochemical properties. A thorough understanding of both the intramolecular conformation and the intermolecular interactions that govern crystal packing allows researchers to make informed decisions in the design of new analogues with improved efficacy, stability, and bioavailability. The methodologies outlined in this guide represent a robust and self-validating approach to obtaining high-quality structural data, thereby accelerating the journey from a promising lead compound to a viable drug candidate.

References

A Technical Guide to Quantum Chemical Calculations for the 6-Phenylimidazo[2,1-b]thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

The 6-phenylimidazo[2,1-b]thiazole core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, fused-ring structure provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal framework for designing targeted therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Notably, specific derivatives have been identified as potent inhibitors of targets like the FLT3 kinase, which is crucial in certain types of acute myeloid leukemia.[4]

Given its therapeutic potential, a deep understanding of the scaffold's intrinsic electronic and structural properties is paramount for rational drug design.[5][6] Quantum chemical calculations offer a powerful in silico lens to elucidate these properties, providing insights that guide the synthesis of more potent and selective drug candidates.[5][7] This guide provides a comprehensive overview of the theoretical foundations and a practical, step-by-step workflow for performing quantum chemical calculations on the 6-phenylimidazo[2,1-b]thiazole system, aimed at researchers and professionals in drug development.

Part 1: Theoretical Foundations and Method Selection

Quantum chemical methods allow us to solve the Schrödinger equation (or its density-based equivalent) to determine a molecule's electronic structure and properties.[7] For a molecule like 6-phenylimidazo[2,1-b]thiazole, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.

Why Density Functional Theory (DFT)?

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of calculating the complex N-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This simplification makes it computationally feasible to study larger molecules like our scaffold of interest.

The cornerstone of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy of a system is a unique functional of its electron density. The practical implementation, through the Kohn-Sham equations, uses a fictitious system of non-interacting electrons to derive the electron density of the real system.

Choosing the Right Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. For organic heterocyclic systems, hybrid functionals are often the most reliable. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice that blends exact Hartree-Fock exchange with DFT exchange and correlation terms, providing robust results for geometries and electronic properties.[8][9][10]

  • Basis Set: A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the distribution of electrons.

    • Pople-style basis sets are common for organic molecules. A recommended choice is the 6-311++G(d,p) basis set.[8][11]

      • 6-311: This indicates a triple-zeta valence basis set, meaning each valence electron is described by three basis functions, allowing for greater flexibility.

      • ++G: These "diffuse functions" are large, spread-out functions added to heavy atoms (+) and hydrogen atoms (++) to better describe lone pairs, anions, and other regions of diffuse electron density, which are abundant in our nitrogen- and sulfur-containing scaffold.

      • (d,p): These "polarization functions" (d-functions on heavy atoms, p-functions on hydrogens) allow orbitals to change shape and "polarize," which is crucial for accurately describing chemical bonds.[12] Using a basis set without polarization functions, such as 6-311G, is generally not recommended for heteroatomic systems as it can lead to inaccurate geometries.[12]

Part 2: The Computational Workflow

A systematic workflow ensures that the calculations are reproducible, accurate, and meaningful. The process involves geometry optimization, frequency analysis to confirm the structure, and subsequent single-point calculations to derive various molecular properties.

G cluster_prep 1. Preparation cluster_opt 2. Geometry Optimization cluster_verify 3. Verification cluster_analysis 4. Property Calculation & Analysis cluster_application 5. Application mol_build Build Initial 3D Structure (e.g., GaussView, Avogadro) geom_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Finds the lowest energy structure. mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation (Same level of theory) Confirms a true energy minimum. geom_opt->freq_calc Optimized Geometry check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt If imaginary freqs exist, re-optimize homo_lumo Frontier Molecular Orbitals (HOMO/LUMO Analysis) check_freq->homo_lumo No imaginary freqs, proceed mep Molecular Electrostatic Potential (MEP Mapping) check_freq->mep nbo Natural Bond Orbital (NBO Analysis) check_freq->nbo qsar QSAR Modeling homo_lumo->qsar docking Molecular Docking mep->docking reactivity Reactivity Prediction nbo->reactivity

Caption: Computational workflow for quantum chemical analysis.
Protocol 1: Geometry Optimization and Frequency Analysis

This is the most critical step. The goal is to find the molecular structure that corresponds to a minimum on the potential energy surface.

Step-by-Step Methodology:

  • Build the Molecule: Using a molecular editor like GaussView or Avogadro, construct the 3D structure of 6-phenylimidazo[2,1-b]thiazole.

  • Prepare the Input File: Create an input file for a computational chemistry package like Gaussian. This file specifies the calculation type, method, basis set, and initial atomic coordinates.

    • Example Gaussian Input (.gjf):

    • Causality: The Opt Freq keywords instruct the software to first perform a geometry optimization and then, upon successful completion, run a frequency calculation using the same method and basis set.[13][14] This is crucial because vibrational frequencies are only physically meaningful at a stationary point on the potential energy surface.[13][15]

  • Execute the Calculation: Submit the input file to the computational software.

  • Validate the Result: After the calculation finishes, inspect the output file. The key to validation is the frequency analysis.

    • Trustworthiness: A true energy minimum will have zero imaginary frequencies .[16][17] The presence of one or more negative (imaginary) frequencies indicates that the structure is a saddle point (a transition state) and not a stable minimum.[16] If this occurs, the optimization must be repeated, perhaps starting from a slightly different geometry.

Part 3: Analysis of Key Molecular Properties

Once a validated optimized structure is obtained, we can calculate and analyze a suite of electronic properties that are directly relevant to drug design.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[18]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity.[9][18] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

ParameterDescriptionSignificance in Drug Design
EHOMO Energy of the highest occupied molecular orbitalRelates to the molecule's ionization potential and electron-donating ability.[9]
ELUMO Energy of the lowest unoccupied molecular orbitalRelates to the molecule's electron affinity and electron-accepting ability.[9]
ΔE (Gap) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A key descriptor in QSAR studies.[7][19]
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential surrounding a molecule.[20] It is an invaluable tool for understanding intermolecular interactions, particularly the non-covalent interactions that govern drug-receptor binding.[21][22][23]

  • Interpretation: The MEP surface is color-coded to visualize charge distribution.

    • Red/Yellow Regions: Electron-rich areas (negative potential), indicating sites for electrophilic attack or hydrogen bond accepting. In the imidazo[2,1-b]thiazole scaffold, these are typically found around the nitrogen and sulfur atoms.[20][23][24]

    • Blue Regions: Electron-deficient areas (positive potential), indicating sites for nucleophilic attack or hydrogen bond donating.

    • Green Regions: Neutral (zero potential) areas.

  • Application: MEP analysis helps identify which parts of the molecule are likely to interact with complementary positive or negative sites on a biological target.[21][22] This is fundamental for pharmacophore modeling and lead optimization.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, closely resembling a classical Lewis structure.[25][26][27]

  • Key Insights:

    • Charge Distribution: NBO provides a more robust calculation of partial atomic charges than other methods like Mulliken population analysis.

    • Hyperconjugation and Delocalization: It quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between a nitrogen lone pair (donor) and an adjacent anti-bonding C-C orbital (acceptor) reveals the extent of electron delocalization, which is crucial for the stability and aromaticity of the heterocyclic system.[25][28][29] This delocalization can be quantified by the second-order perturbation energy, E(2).

Part 4: Application in Drug Design and QSAR

The ultimate goal of these calculations is to generate predictive models that accelerate drug discovery.[5][6][30][31] The quantum chemical properties calculated serve as powerful molecular descriptors in Quantitative Structure-Activity Relationship (QSAR) studies.[7][19][32][33]

G cluster_input Quantum Chemical Descriptors cluster_output Predicted Biological Activity homo EHOMO qsar_model QSAR Model (e.g., MLR, SVM, ANN) homo->qsar_model lumo ELUMO lumo->qsar_model gap ΔE Gap gap->qsar_model dipole Dipole Moment dipole->qsar_model mep_min MEP Minima (Vmin) mep_min->qsar_model charges NBO Charges charges->qsar_model activity IC50 / MIC / etc. qsar_model->activity Predicts

Caption: Relationship between quantum descriptors and QSAR models.

By calculating these descriptors for a series of 6-phenylimidazo[2,1-b]thiazole derivatives with known biological activities, a mathematical model can be built to correlate specific electronic features with potency.[19][33] For example, a QSAR model might reveal that compounds with a lower LUMO energy and a more negative MEP value near the thiazole ring exhibit higher antimicrobial activity. This insight allows researchers to prioritize the synthesis of new derivatives with these desirable electronic characteristics, streamlining the discovery process and reducing reliance on costly and time-consuming experimental screening.[30][34]

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p), provide an indispensable toolkit for the modern medicinal chemist. By applying a rigorous computational workflow—from validated geometry optimization to the analysis of frontier orbitals, electrostatic potential, and bonding—researchers can gain deep, actionable insights into the structure-activity relationships of the 6-phenylimidazo[2,1-b]thiazole scaffold. These theoretical insights translate directly into more informed and efficient drug design, accelerating the journey from a promising scaffold to a potential clinical candidate.

References

Tautomerism in imidazo[2,1-b]thiazole systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Imidazo[2,1-b]thiazole Systems

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds.[1][2] Its biological activity is intimately linked to its three-dimensional structure and electronic properties, which are, in turn, profoundly influenced by the phenomenon of tautomerism. This guide provides a comprehensive technical overview of prototropic tautomerism in imidazo[2,1-b]thiazole derivatives. We will explore the structural nuances of possible tautomers, the key factors governing their equilibrium, and the synergistic experimental and computational methodologies required for their definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the tautomeric behavior of this important chemical scaffold.

The Imidazo[2,1-b]thiazole Core: A Foundation for Tautomeric Inquiry

The imidazo[2,1-b]thiazole system is a fused bicyclic heterocycle that marries the electron-rich characteristics of an imidazole ring with a thiazole moiety. This fusion creates a unique electronic landscape and a rigid structure that has proven highly effective for designing molecules that interact with various biological targets, including kinases, microtubules, and microbial enzymes.[3][4][5]

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in heterocyclic chemistry.[6][7] In the context of drug design, the predominant tautomeric form of a molecule can dictate its hydrogen bonding capacity, lipophilicity, and overall shape, thereby controlling its interaction with a target receptor and influencing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For imidazo[2,1-b]thiazole systems, prototropic tautomerism—the relocation of a proton—is the most prevalent type.[8] Understanding this equilibrium is not merely an academic exercise; it is fundamental to designing effective and predictable therapeutic agents.

Prototropic Tautomerism: The Mobile Proton

In substituted imidazo[2,1-b]thiazoles, particularly those bearing amino, hydroxyl, or other labile proton-containing groups, several tautomeric forms are possible. The most common form involves the migration of a proton between a ring nitrogen and an exocyclic atom, or between the two nitrogen atoms of the imidazole moiety.

For instance, in 2-amino-imidazo[2,1-b]thiazole derivatives, a classic amino-imino tautomerism can exist. The equilibrium between the aromatic amino form and the non-aromatic imino forms is a key consideration. The amino tautomer is generally more stable due to the preservation of the aromaticity of the fused ring system, but this can be influenced by various factors.

Caption: Prototropic equilibrium in a 2-amino-imidazo[2,1-b]thiazole.

Governing Forces: Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a dynamic state influenced by a delicate interplay of intrinsic and extrinsic factors. A thorough understanding of these factors is paramount for predicting and controlling tautomeric populations.

Substituent Effects

The electronic nature of substituents on the bicyclic core can significantly shift the equilibrium.

  • Electron-Withdrawing Groups (EWGs): EWGs can decrease the basicity of the nitrogen atoms, potentially favoring a tautomer where the proton resides on a more electron-rich atom.

  • Electron-Donating Groups (EDGs): EDGs increase the electron density of the ring system, which can stabilize specific tautomeric forms through resonance.

  • Steric Hindrance: Bulky substituents may favor a less-crowded tautomer, even if it is electronically less stable.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role.[9][10]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can stabilize more polar tautomers or those capable of acting as hydrogen bond donors/acceptors. The dipole moment of a tautomer often increases in polar solvents.[10]

  • Polar Aprotic Solvents (e.g., DMSO, THF): These solvents primarily interact via dipole-dipole interactions and can favor tautomers with a large dipole moment.

  • Nonpolar Solvents (e.g., chloroform, toluene): In these environments, intramolecular hydrogen bonding may become a dominant stabilizing force, favoring tautomers that can form such bonds.

The choice of solvent is therefore a critical parameter during both synthesis and analytical characterization.

G center Tautomeric Equilibrium sub Substituent Effects center->sub sol Solvent Polarity center->sol ph pH / Acidity center->ph temp Temperature center->temp ewg EWGs sub->ewg edg EDGs sub->edg protic Protic sol->protic aprotic Aprotic sol->aprotic G cluster_workflow Integrated Tautomer Analysis Workflow cluster_analysis Characterization synthesis Synthesis of Imidazo[2,1-b]thiazole Derivative nmr Solution-State Analysis (NMR, UV-Vis) synthesis->nmr xray Solid-State Analysis (X-ray Crystallography) synthesis->xray dft In Silico Analysis (DFT Calculations) synthesis->dft interpretation Data Interpretation & Equilibrium Assessment nmr->interpretation xray->interpretation dft->interpretation conclusion Definitive Tautomer Assignment (Dominant forms in specific environments) interpretation->conclusion

References

An In-depth Technical Guide to the Fluorescent Properties of the 6-Phenylimidazo[2,1-b]thiazole Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the 6-phenylimidazo[2,1-b]thiazole core, a heterocyclic scaffold of significant interest due to its intrinsic fluorescent properties. This document delves into the synthesis, photophysical characteristics, and burgeoning applications of this fluorophore, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Emergence of the 6-Phenylimidazo[2,1-b]thiazole Scaffold

The 6-phenylimidazo[2,1-b]thiazole core is a fused heterocyclic system characterized by the amalgamation of imidazole and thiazole rings, with a phenyl substituent at the 6-position.[1] This planar structure facilitates π-π stacking interactions and, critically, imparts the molecule with inherent fluorescence.[1] The presence of both nitrogen and sulfur atoms within the fused ring system creates a unique electronic environment, influencing its photophysical behavior and making it a versatile platform for the design of novel fluorescent probes and materials.[1] Beyond its fluorescent properties, this scaffold has been investigated for a range of biological activities, including antimicrobial and anticancer effects, highlighting its potential in medicinal chemistry.[1][2]

Synthesis and Functionalization: Tailoring the Core for Enhanced Fluorescence

The synthesis of the 6-phenylimidazo[2,1-b]thiazole core is typically achieved through a cyclization reaction. A common and effective method involves the reaction of 2-aminothiazole with a substituted α-bromoketone, in this case, 2-bromoacetophenone. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the fused imidazo[2,1-b]thiazole ring system.

The versatility of this core lies in its amenability to functionalization. Substituents can be introduced on the phenyl ring or at other positions of the heterocyclic system to modulate the fluorescent properties. These modifications can alter the electron density, and therefore the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.

Experimental Protocol: Synthesis of 6-phenylimidazo[2,1-b]thiazole

This protocol outlines a general procedure for the synthesis of the parent 6-phenylimidazo[2,1-b]thiazole core.

Materials:

  • 2-Aminothiazole

  • 2-Bromoacetophenone

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add 2-bromoacetophenone (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 6-phenylimidazo[2,1-b]thiazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties: Unraveling the Luminescence of the Core

The fluorescence of the 6-phenylimidazo[2,1-b]thiazole core arises from the de-excitation of its excited electronic state. The key photophysical parameters that define its fluorescent behavior are its absorption and emission spectra, Stokes shift, and fluorescence quantum yield.

Absorption and Emission Spectra

The 6-phenylimidazo[2,1-b]thiazole core typically exhibits absorption maxima in the ultraviolet (UV) to near-visible region of the electromagnetic spectrum, corresponding to π-π* electronic transitions within the conjugated system. Upon excitation at a wavelength within its absorption band, the molecule emits light at a longer wavelength, which constitutes its fluorescence spectrum.

Solvatochromism: The Influence of the Environment

A noteworthy characteristic of many fluorescent molecules, including derivatives of the 6-phenylimidazo[2,1-b]thiazole core, is solvatochromism. This phenomenon refers to the change in the color of a substance (and thus its absorption and emission spectra) with a change in the polarity of the solvent. This effect is often attributed to a change in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The study of solvatochromism provides valuable insights into the electronic structure of the excited state.

Stokes Shift

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A larger Stokes shift is generally desirable for fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio. The 6-phenylimidazo[2,1-b]thiazole core and its derivatives are expected to exhibit significant Stokes shifts, a characteristic often associated with intramolecular charge transfer upon excitation.

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore. The quantum yield of the 6-phenylimidazo[2,1-b]thiazole core can be influenced by structural modifications and the surrounding environment. For instance, rigidifying the molecular structure can often lead to an increase in the quantum yield by reducing non-radiative decay pathways.

Table 1: Illustrative Photophysical Data for a Thiazole-based Fluorophore

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Toluene368454860.35
Dichloromethane361458970.09
Acetonitrile3674911240.04
Methanol364419550.76

Note: This data is for a substituted benzothiazole-difluoroborate derivative and is presented to illustrate the typical range of photophysical properties and solvatochromic effects observed in similar heterocyclic systems.[5] Comprehensive data for the unsubstituted 6-phenylimidazo[2,1-b]thiazole is a subject for further research.

Experimental Protocol: Characterization of Fluorescent Properties

This protocol provides a general workflow for the photophysical characterization of a fluorescent compound like 6-phenylimidazo[2,1-b]thiazole.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of the 6-phenylimidazo[2,1-b]thiazole compound in a high-purity solvent (e.g., spectroscopic grade ethanol). From the stock solution, prepare a series of dilutions in the desired solvents for analysis. The concentration should be optimized to have an absorbance of around 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the sample in a quartz cuvette from 200 to 600 nm.

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the fluorometer to the λabs determined in the previous step.

    • Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 350-700 nm).

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Prepare solutions of the standard and the sample with the same absorbance at the same excitation wavelength.

    • Record the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions.

    • Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Applications in Research and Development

The favorable fluorescent properties of the 6-phenylimidazo[2,1-b]thiazole core make it a promising candidate for a variety of applications in scientific research and drug development.

  • Fluorescent Probes and Sensors: The sensitivity of the fluorescence of this core to its local environment can be exploited to design probes for detecting specific analytes such as metal ions or biologically important molecules.

  • Bioimaging: Functionalized 6-phenylimidazo[2,1-b]thiazole derivatives with appropriate biocompatibility and targeting moieties can be used as fluorescent labels for imaging cells and tissues.

  • Organic Electronics: The planar structure and π-conjugated system of this core suggest its potential use in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.[1]

Conclusion and Future Outlook

The 6-phenylimidazo[2,1-b]thiazole core represents a valuable and versatile scaffold in the field of fluorescence. Its straightforward synthesis, amenability to functionalization, and favorable photophysical properties make it an attractive building block for the development of novel fluorescent materials and probes. Further research into the systematic investigation of the structure-property relationships of this core and its derivatives will undoubtedly unlock its full potential in a wide range of scientific and technological applications.

Diagrams

Synthesis of 6-Phenylimidazo[2,1-b]thiazole

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Aminothiazole 2-Aminothiazole Ethanol, Reflux Ethanol, Reflux 2-Aminothiazole->Ethanol, Reflux 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Ethanol, Reflux 6-Phenylimidazo[2,1-b]thiazole 6-Phenylimidazo[2,1-b]thiazole Ethanol, Reflux->6-Phenylimidazo[2,1-b]thiazole G Sample Preparation Sample Preparation UV-Vis Spectroscopy UV-Vis Spectroscopy Sample Preparation->UV-Vis Spectroscopy Determine λ_abs Fluorescence Spectroscopy Fluorescence Spectroscopy UV-Vis Spectroscopy->Fluorescence Spectroscopy Excite at λ_abs Data Analysis Data Analysis Fluorescence Spectroscopy->Data Analysis Determine λ_em, Stokes Shift, Quantum Yield

References

An In-Depth Technical Guide to 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS 74630-73-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic organic compound belonging to the imidazo[2,1-b]thiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The imidazo[2,1-b]thiazole core is a fused bicyclic system containing both nitrogen and sulfur, which contributes to its unique chemical properties and diverse pharmacological activities.[1][2] Derivatives of this scaffold have been reported to exhibit a wide range of therapeutic potentials, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] This guide provides a comprehensive overview of the chemical information, potential biological activity, and safety data for 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS 74630-73-2), with a focus on its potential as a kinase inhibitor in cancer therapy.

Physicochemical Properties

While specific experimental data for 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde is limited, the following table summarizes its basic properties and predicted characteristics based on its structure and data from closely related analogs.[2][4]

PropertyValueSource
CAS Number 74630-73-2N/A
Molecular Formula C₁₂H₈N₂OSN/A
Molecular Weight 228.27 g/mol N/A
Appearance Predicted to be a solid[4]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Predicted to have limited water solubility and moderate solubility in polar organic solvents.[4]
pKa Predicted to have moderately acidic character (pKa ≈ 2.46 ± 0.20 for a related compound).[4]
Density Predicted to be approximately 1.37 ± 0.1 g/cm³ for a related compound.[4]

Synthesis

General Synthetic Protocol:

The synthesis of the imidazo[2,1-b]thiazole core typically involves a Hantzsch-type reaction. For 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde, the synthesis would likely proceed as follows:

  • Step 1: Synthesis of the α-bromoketone. Phenylglyoxal is reacted with a brominating agent to yield 2-bromo-1-phenylethan-1-one.

  • Step 2: Cyclocondensation. The resulting α-bromoketone is then reacted with 2-aminothiazole in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base to neutralize the hydrobromic acid formed during the reaction. This cyclization step forms the 6-phenylimidazo[2,1-b]thiazole core.

  • Step 3: Formylation. The final step involves the introduction of the carbaldehyde group at the 5-position of the imidazo[2,1-b]thiazole ring. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction using phosphoryl chloride and DMF.

G cluster_synthesis Synthetic Pathway phenylglyoxal Phenylglyoxal alpha_bromoketone 2-Bromo-1-phenylethan-1-one phenylglyoxal->alpha_bromoketone Bromination brominating_agent Brominating Agent brominating_agent->alpha_bromoketone imidazo_core 6-Phenylimidazo[2,1-b]thiazole alpha_bromoketone->imidazo_core Cyclocondensation aminothiazole 2-Aminothiazole aminothiazole->imidazo_core final_product 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS 74630-73-2) imidazo_core->final_product Formylation formylating_reagents Formylating Reagents (e.g., POCl3, DMF) formylating_reagents->final_product

Caption: Generalized synthetic workflow for 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde.

Mechanism of Action and Biological Activity

Derivatives of 6-phenylimidazo[2,1-b]thiazole have shown significant potential as anticancer agents, with a particularly interesting mechanism of action involving the inhibition of Fms-like tyrosine kinase 3 (FLT3).[6]

FLT3 Kinase and its Role in Acute Myeloid Leukemia (AML)

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[7] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[8] These mutations lead to the constitutive, ligand-independent activation of the FLT3 receptor, which in turn activates downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, promoting uncontrolled proliferation and survival of leukemic cells.[9][10]

Inhibition of FLT3 Signaling

6-Phenylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of FLT3 kinase.[6] These small molecules act as competitive inhibitors of ATP at the ATP-binding site within the kinase domain of the FLT3 receptor.[11] By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and subsequent activation of the FLT3 receptor, thereby inhibiting the downstream signaling cascades that drive leukemic cell growth.[11] This leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on FLT3 signaling.[8]

G cluster_pathway FLT3 Signaling Pathway and Inhibition cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates P P FLT3_Receptor->P Autophosphorylation FLT3_ITD FLT3-ITD (Mutated) FLT3_ITD->P Constitutive Activation Compound 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde Compound->FLT3_Receptor Inhibits Compound->FLT3_ITD Inhibits ATP ATP ADP ADP RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT STAT5 STAT5 Pathway P->STAT5 Cell_Proliferation Cell Proliferation & Survival RAS_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation STAT5->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

Caption: Proposed mechanism of action via FLT3 signaling inhibition.

Safety and Handling

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[14]

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[13]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (for a related dihydro- derivative).[14]

Recommended Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[12]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[12]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

  • In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[12]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[13]

Conclusion

6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its potential as a potent FLT3 kinase inhibitor makes it a valuable candidate for further investigation in the treatment of acute myeloid leukemia and other cancers driven by aberrant FLT3 signaling. Researchers and drug development professionals should proceed with its synthesis and biological evaluation while adhering to strict safety protocols due to its potential hazards. Further studies are warranted to fully elucidate its pharmacological profile, including its efficacy, safety, and pharmacokinetic properties, to pave the way for its potential clinical application.

References

The Genesis and Evolution of a Privileged Scaffold: A Technical Guide to the Synthesis of Imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[2,1-b]thiazole Core - A Cornerstone in Medicinal Chemistry

The imidazo[2,1-b]thiazole scaffold, a fused bicyclic heterocyclic system, represents a "privileged structure" in the realm of medicinal chemistry. Its unique three-dimensional arrangement and rich electronic properties have made it a versatile framework for the design of a multitude of biologically active compounds. The inherent therapeutic potential of this core has driven decades of research into its synthesis, leading to a fascinating evolution of chemical strategies. This in-depth technical guide will navigate the historical discovery of the imidazo[2,1-b]thiazole ring system and chart the course of its synthetic methodologies, from the foundational classical reactions to the sophisticated and sustainable approaches of modern organic chemistry. For the discerning researcher, this guide will not only provide a historical perspective but also offer practical, field-proven insights and detailed protocols for the construction of this vital heterocyclic motif.

The Dawn of a Scaffold: Discovery and Early Synthetic Endeavors

The story of the imidazo[2,1-b]thiazole core is intrinsically linked to the quest for new therapeutic agents. The initial discovery of this heterocyclic system was reported in 1966 by researchers at Janssen Pharmaceutica during the development of the anthelmintic drug, Levamisole[1]. This seminal work laid the groundwork for what would become a vast and fruitful area of chemical synthesis.

The earliest and still widely practiced method for constructing the imidazo[2,1-b]thiazole skeleton is a variation of the Hantzsch thiazole synthesis. This classical approach involves the condensation reaction between a 2-aminothiazole derivative and an α-haloketone. The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.

The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The 2-aminothiazole possesses two nucleophilic nitrogen atoms, but the endocyclic nitrogen is generally more nucleophilic, leading to the desired regioselectivity for the initial alkylation. The α-haloketone provides the necessary two-carbon electrophilic component to complete the formation of the imidazole ring.

The Evolution of Synthesis: From Classical Methods to Modern Innovations

The foundational Hantzsch-type synthesis, while robust, often required harsh reaction conditions and lengthy reaction times. The drive for greater efficiency, milder conditions, and increased molecular diversity has spurred the development of a wide array of innovative synthetic strategies.

Multicomponent Reactions: A Paradigm Shift in Efficiency

A significant leap forward in the synthesis of imidazo[2,1-b]thiazoles came with the advent of multicomponent reactions (MCRs). These one-pot processes, where three or more reactants combine to form a single product, offer considerable advantages in terms of atom economy, reduced waste, and simplified purification.

One of the most prominent MCRs for this purpose is the Groebke-Blackburn-Bienaymé (GBB) reaction [2][3][4]. This three-component reaction typically involves a 2-aminothiazole, an aldehyde, and an isocyanide. The GBB reaction provides a rapid and efficient route to a diverse range of 3-aminoimidazo[2,1-b]thiazoles, a class of compounds that are otherwise challenging to access.

Green Chemistry Approaches: The Sustainable Synthesis of a Privileged Scaffold

In recent years, the principles of green chemistry have become a guiding force in synthetic organic chemistry. This has led to the development of more environmentally benign methods for the synthesis of imidazo[2,1-b]thiazoles, primarily through the use of alternative energy sources.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions.[5][6] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve yields. This is attributed to efficient and uniform heating of the reaction mixture.

Ultrasound-assisted synthesis offers another green alternative. The use of ultrasonic waves can enhance reaction rates through acoustic cavitation, which generates localized high temperatures and pressures, leading to a more efficient mixing and mass transfer.

These green methodologies not only offer practical advantages in the laboratory but also align with the growing demand for sustainable chemical manufacturing processes.

Key Synthetic Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of imidazo[2,1-b]thiazoles, representing both classical and modern approaches.

Protocol 1: Classical Hantzsch-Type Synthesis of 6-Phenylimidazo[2,1-b]thiazole

This protocol is a representative example of the traditional condensation reaction.

Experimental Protocol:

  • To a solution of 2-aminothiazole (1.0 g, 10 mmol) in ethanol (20 mL), add 2-bromoacetophenone (1.99 g, 10 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Filter the precipitate and wash with cold ethanol.

  • To obtain the free base, dissolve the salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • The solid product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 6-phenylimidazo[2,1-b]thiazole.

Protocol 2: Groebke-Blackburn-Bienaymé Three-Component Synthesis of a 3-Aminoimidazo[2,1-b]thiazole Derivative

This protocol exemplifies a modern, efficient multicomponent approach.[2][3][4]

Experimental Protocol:

  • In a round-bottom flask, combine 2-aminothiazole (1.0 mmol), the desired aldehyde (1.0 mmol), and the isocyanide (1.0 mmol) in methanol (5 mL).

  • Add a catalytic amount of a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃, 10 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[2,1-b]thiazole derivative.

Protocol 3: Microwave-Assisted One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivatives

This protocol showcases a green and rapid synthetic method.[5][6]

Experimental Protocol:

  • In a microwave-safe vessel, mix the 2-aminothiazole (1 mmol), the α-haloketone (1 mmol), and a catalytic amount of an appropriate catalyst (e.g., p-toluenesulfonic acid) in a minimal amount of a high-boiling point solvent like dimethylformamide (DMF) or under solvent-free conditions.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the synthetic transformations, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

G cluster_0 Classical Hantzsch-Type Synthesis 2-Aminothiazole 2-Aminothiazole Intermediate_Salt Intermediate Salt 2-Aminothiazole->Intermediate_Salt Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_Salt Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Intermediate_Salt->Imidazo[2,1-b]thiazole Cyclization & Dehydration

Caption: Mechanism of the classical Hantzsch-type synthesis.

G cluster_1 Groebke-Blackburn-Bienaymé Reaction 2-Aminothiazole 2-Aminothiazole Iminium_Intermediate Iminium Intermediate 2-Aminothiazole->Iminium_Intermediate Aldehyde Aldehyde Aldehyde->Iminium_Intermediate Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate Isocyanide->Nitrile_Ylide Iminium_Intermediate->Nitrile_Ylide Cycloadduct Cycloadduct Nitrile_Ylide->Cycloadduct [4+1] Cycloaddition 3-Aminoimidazo[2,1-b]thiazole 3-Aminoimidazo[2,1-b]thiazole Cycloadduct->3-Aminoimidazo[2,1-b]thiazole Tautomerization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.

G Start Combine Reactants & Solvent/Catalyst Reaction Reaction under Specific Conditions (Reflux, Microwave, or Ultrasound) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Cooling, Neutralization, Extraction) Monitoring->Workup Complete Isolation Isolate Crude Product (Filtration, Evaporation) Workup->Isolation Purification Purify Product (Recrystallization, Chromatography) Isolation->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for imidazo[2,1-b]thiazole synthesis.

Data at a Glance: A Comparative Overview of Synthetic Methodologies

The following table summarizes the key parameters of the discussed synthetic methods, providing a quick reference for researchers to select the most appropriate strategy for their specific needs.

Synthetic MethodKey ReactantsTypical ConditionsAdvantagesDisadvantages
Classical Hantzsch-Type 2-Aminothiazole, α-HaloketoneReflux in solvent (e.g., ethanol)Readily available starting materials, robustHarsh conditions, long reaction times
Groebke-Blackburn-Bienaymé 2-Aminothiazole, Aldehyde, IsocyanideRoom temperature or mild heating, often with a catalystHigh atom economy, one-pot, access to diverse structuresIsocyanides can be toxic and require careful handling
Microwave-Assisted Various (adaptable to different reactions)Microwave irradiation (5-30 min)Drastically reduced reaction times, improved yieldsRequires specialized microwave reactor equipment
Ultrasound-Assisted Various (adaptable to different reactions)Ultrasonic irradiation at room temperatureMilder conditions, enhanced reaction ratesSpecialized equipment required

Conclusion: A Continuously Evolving Field

The journey of imidazo[2,1-b]thiazole synthesis, from its serendipitous discovery to the sophisticated and sustainable methods of today, is a testament to the ingenuity and adaptability of organic chemists. This privileged scaffold continues to be a focal point of research in drug discovery, with new derivatives constantly being explored for their therapeutic potential against a wide range of diseases. The evolution of its synthesis has not only provided more efficient access to these valuable compounds but has also paved the way for the creation of vast and diverse chemical libraries for biological screening. As the demand for novel and effective pharmaceuticals grows, the field of imidazo[2,1-b]thiazole synthesis is poised for further innovation, with the promise of even more elegant and powerful synthetic strategies on the horizon.

References

Methodological & Application

Topic: Synthesis of Schiff Bases from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Synthetic Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The functionalization of this core to generate diverse chemical libraries is a key strategy in drug discovery. This application note provides a detailed protocol for the synthesis of Schiff bases (imines) starting from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde. Schiff bases are themselves a critical class of compounds, known for their versatile biological effects and their utility as intermediates in organic synthesis.[3][4] We will detail the synthesis of the prerequisite aldehyde via a Vilsmeier-Haack reaction, followed by a robust and scalable protocol for its condensation with various primary amines. This guide explains the rationale behind procedural steps, outlines comprehensive characterization techniques, and provides a framework for researchers to efficiently synthesize novel derivatives for screening and development.

Introduction: The Strategic Value of the Imidazo[2,1-b]thiazole-Imine Conjugate

The fusion of an imidazole and a thiazole ring creates the imidazo[2,1-b]thiazole system, a bicyclic heterocycle that is structurally related to the antihelminthic drug Levamisole.[2] Its rigid, planar structure and the distribution of heteroatoms make it an excellent scaffold for interacting with various biological targets.[1][5] By introducing a Schiff base linkage (-C=N-) at the 5-position, we can append a vast array of functionalities (aliphatic, aromatic, heterocyclic) to this privileged core.

The azomethine group of a Schiff base is not merely a linker; it is a pharmacologically active functional group. The imine bond is often crucial for receptor binding and can participate in hydrogen bonding, influencing the compound's overall biological profile.[6] The synthesis of Schiff bases via the condensation of an aldehyde with a primary amine is a classic, high-yielding reaction, making it an ideal method for library generation in a drug discovery context.[4]

This document provides a self-validating workflow, from starting materials to fully characterized final products, enabling researchers to reliably produce these high-value compounds.

Experimental Workflow Overview

The synthesis is a two-stage process. First, the formyl group is introduced onto the 6-phenylimidazo[2,1-b]thiazole core. Second, the resulting aldehyde is condensed with a primary amine to yield the target Schiff base.

G cluster_0 Part 1: Aldehyde Synthesis cluster_1 Part 2: Schiff Base Synthesis A 6-Phenylimidazo[2,1-b]thiazole C Formylation Reaction A->C B Vilsmeier-Haack Reagent (POCl₃/DMF) B->C D Workup & Purification C->D E 6-Phenylimidazo[2,1-b]thiazole- 5-carbaldehyde D->E G Condensation Reaction E->G Key Intermediate F Primary Amine (R-NH₂) F->G H Purification (Recrystallization) G->H I Characterized Schiff Base H->I

References

Application Notes and Protocols: Synthesis of Bioactive Hydrazone Derivatives from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[2,1-b]thiazole-Hydrazone Scaffolds

The convergence of the imidazo[2,1-b]thiazole nucleus with the versatile hydrazone linker (–NHN=CH–) has given rise to a class of compounds with significant therapeutic promise. The imidazo[2,1-b]thiazole core is a privileged heterocyclic system, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anthelmintic, and anticancer properties.[1][2] Hydrazones, on the other hand, are recognized for their role in the development of bioactive compounds, exhibiting antibacterial, antifungal, anticonvulsant, and antitumor effects.[1][3][4]

The strategic hybridization of these two pharmacophores through the synthesis of hydrazone derivatives from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde is a compelling avenue in drug discovery.[5] These derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, such as breast, lung, and prostate cancer, often by inducing apoptosis and causing cell cycle arrest.[5][6][7] Furthermore, their efficacy as antimycobacterial agents has also been reported, highlighting their potential in combating infectious diseases.[2][3][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of these promising hydrazone derivatives. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Materials and Equipment

Reagents and Solvents:
  • 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

  • Various substituted hydrazides (e.g., isonicotinic hydrazide, benzhydrazide) or hydrazine hydrate

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • tert-Butanol (t-BuOH) (optional, for less reactive ketones)

  • Deuterated solvents for NMR (e.g., DMSO-d6, CDCl3)

  • Distilled water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography silica gel (230-400 mesh)

Equipment:
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Mass Spectrometer (MS)

  • Fume hood

Experimental Protocols

General Synthesis of Hydrazone Derivatives

The synthesis of hydrazones from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde is typically achieved through a condensation reaction with a suitable hydrazine or hydrazide derivative.[9][10] The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and proceeds under reflux in an alcoholic solvent.[10][11]

Step-by-Step Protocol:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde in a suitable volume of absolute ethanol.

  • Addition of Hydrazine/Hydrazide: To the stirred solution, add a slight molar excess (1.1 equivalents) of the desired substituted hydrazine or hydrazide.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation. The weak acidic environment is optimal for the formation of the hydrazone.[12]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture and spot them on a TLC plate alongside the starting materials to check for the consumption of the aldehyde and the formation of the product.

  • Isolation: Once the reaction is complete (typically within 2-4 hours), remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.

  • Drying: Dry the purified product under vacuum to obtain the final hydrazone derivative.

Data Presentation

ParameterDescriptionRationale
Solvent Absolute EthanolGood solubility for reactants and allows for precipitation of the product upon cooling.
Catalyst Glacial Acetic AcidA weak acid is sufficient to catalyze the reaction without causing unwanted side reactions.[12]
Temperature RefluxProvides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
Reaction Time 2-4 hours (typical)Monitored by TLC to ensure complete conversion of the starting aldehyde.
Yield 80-95% (typical)High yields are generally expected for this type of condensation reaction.[10]

Characterization of Hydrazone Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized hydrazone derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the hydrazone is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) typically in the range of δ 8.2-8.3 ppm.[13] Aromatic protons will appear in their characteristic regions (δ 6.9-8.9 ppm).[13] The disappearance of the aldehyde proton signal from the starting material is also a key indicator.

    • ¹³C NMR: The carbon of the azomethine group (-CH=N-) will show a characteristic signal in the range of δ 143-144 ppm.[13] The carbonyl carbon of the acyl group in acylhydrazones typically appears around δ 164-168 ppm.[13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The IR spectrum will show a characteristic absorption band for the C=N (azomethine) stretching vibration around 1591-1627 cm⁻¹.[1][14]

    • The N-H stretching vibration is observed in the range of 3195-3310 cm⁻¹.[10][14]

    • For acylhydrazones, a strong C=O stretching band will be present around 1643-1668 cm⁻¹.[1][14]

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.[4][13]

Safety Precautions and Handling

Hydrazine and its derivatives are toxic, corrosive, and potential carcinogens.[15][16] Therefore, all manipulations should be performed in a well-ventilated fume hood.[16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber is recommended).[16][18]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[15][17] In case of exposure, seek immediate medical attention.[16]

  • Storage: Store hydrazine derivatives in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[17][18] They should also be stored away from oxidizing agents and acids.[18][19]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Hydrazine-containing waste should be properly labeled as hazardous.[16]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation - Insufficient heating or reaction time.- Catalyst degradation or absence.- Ensure the reaction is at a steady reflux.- Monitor by TLC and extend the reaction time if necessary.- Add a fresh portion of the catalyst.
Impure Product - Incomplete reaction.- Side product formation.- Ensure the reaction goes to completion via TLC monitoring.- Purify the product using recrystallization or column chromatography.
Difficulty in Precipitation - Product is highly soluble in the reaction solvent.- Reduce the volume of the solvent using a rotary evaporator.- Cool the reaction mixture in an ice bath to induce precipitation.

Conclusion

The synthesis of hydrazone derivatives from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde provides a versatile platform for the development of novel therapeutic agents. The protocols outlined in this document offer a reliable and efficient methodology for the preparation of these compounds. With their significant potential in anticancer and antimicrobial applications, further exploration of this chemical space is highly warranted.

References

Application Notes and Protocols for the Knoevenagel Condensation with 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Privileged Scaffolds with a Classic Transformation

The imidazo[2,1-b]thiazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of pharmacological activities.[1] Derivatives of this fused heterocyclic system have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2] The unique electronic and steric properties of this bicyclic system make it an attractive starting point for the development of novel therapeutic agents. A key strategy in drug discovery is the structural modification of such potent scaffolds to enhance efficacy, selectivity, and pharmacokinetic properties.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] This reaction, typically catalyzed by a weak base such as piperidine, involves the condensation of an aldehyde or ketone with an active methylene compound to yield an α,β-unsaturated product.[3] The versatility of the Knoevenagel condensation allows for the introduction of diverse functional groups, making it a powerful tool for the derivatization of complex molecules.

This application note provides a detailed protocol for the Knoevenagel condensation of 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde with various active methylene compounds. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and discuss potential optimization strategies. This guide is intended for researchers and drug development professionals seeking to leverage the Knoevenagel condensation for the synthesis of novel imidazo[2,1-b]thiazole derivatives with potential therapeutic applications.

Reaction Mechanism and Rationale

The piperidine-catalyzed Knoevenagel condensation proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the active methylene compound by piperidine to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde, to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final α,β-unsaturated product.

The choice of piperidine as a catalyst is crucial; it is basic enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[3] The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps and solubilizes the reactants.

Diagram of the Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral_Intermediate Nucleophilic Attack Active_Methylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Ion Active_Methylene->Enolate Piperidine (Base) Catalyst Piperidine Enolate->Tetrahedral_Intermediate Final_Product α,β-Unsaturated Product Tetrahedral_Intermediate->Final_Product Dehydration (-H₂O)

Caption: A simplified workflow of the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocols

The following protocols are provided as a starting point for the Knoevenagel condensation of 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde. Optimization of reaction conditions may be necessary depending on the specific active methylene compound used and the desired scale of the reaction.

Protocol 1: Reaction with Malononitrile

Objective: To synthesize 2-((6-phenylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile.

Materials:

  • 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde (1.0 eq).

  • Add ethanol to dissolve the aldehyde completely.

  • To this solution, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on the TLC plate), remove the heat source and allow the mixture to cool to room temperature.

  • Upon cooling, a precipitate of the product may form. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual piperidine.

  • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol or ethyl acetate/hexane) to afford the pure 2-((6-phenylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile.

Protocol 2: Reaction with Ethyl Cyanoacetate

Objective: To synthesize ethyl 2-cyano-3-(6-phenylimidazo[2,1-b]thiazol-5-yl)acrylate.

Materials:

  • 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol (absolute)

  • Round-bottom flask

  • Stirring apparatus

  • Heating source (optional)

  • TLC plates (silica gel)

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask, dissolve 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde (1.0 eq) in ethanol.

  • Add ethyl cyanoacetate (1.2 eq) to the solution.

  • Add a few drops of piperidine as a catalyst.

  • Stir the reaction mixture at room temperature. Gentle heating (e.g., to 50-60 °C) can be applied to increase the reaction rate if necessary. A similar reaction with a heteroaromatic aldehyde was stirred for 5 hours at 323 K (50 °C).[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect it by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified.

  • Wash the solid product with cold ethanol.

  • Purify the crude product by recrystallization to obtain pure ethyl 2-cyano-3-(6-phenylimidazo[2,1-b]thiazol-5-yl)acrylate.

Data Presentation: Representative Reaction Parameters

AldehydeActive Methylene CompoundCatalystSolventTemperatureTimeExpected Yield
6-Phenylimidazo[2,1-b]thiazole-5-carbaldehydeMalononitrilePiperidineEthanolReflux2-4 hGood to Excellent
6-Phenylimidazo[2,1-b]thiazole-5-carbaldehydeEthyl CyanoacetatePiperidineEthanolRT to 60 °C4-8 hGood to Excellent
6-Phenylimidazo[2,1-b]thiazole-5-carbaldehydeDiethyl MalonatePiperidineEthanolReflux6-12 hModerate to Good
6-Phenylimidazo[2,1-b]thiazole-5-carbaldehydeCyanoacetic AcidPyridinePyridineReflux2-6 hGood to Excellent

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of the active methylene compound (up to 1.5 eq) or the catalyst (up to 0.2 eq). Prolonging the reaction time or increasing the reaction temperature may also improve the yield.

  • Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography on silica gel may be necessary to isolate the desired product.

  • Alternative Catalysts: While piperidine is a common and effective catalyst, other bases can be employed. For instance, pyrrolidine has been shown to be an efficient catalyst, sometimes providing higher conversions than piperidine.[5] For greener approaches, ammonium salts or even solvent-free conditions can be explored.[6]

  • Solvent Choice: Ethanol is a good general-purpose solvent for this reaction. However, other solvents such as methanol, isopropanol, or toluene can also be used depending on the solubility of the reactants and the desired reaction temperature.

Conclusion

The Knoevenagel condensation provides a robust and versatile method for the derivatization of 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde. The resulting α,β-unsaturated products are valuable intermediates for the synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this application note serve as a solid foundation for researchers to explore the chemical space around the promising imidazo[2,1-b]thiazole scaffold.

References

Synthesis of pyrazole derivatives from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Versatile and Efficient Pathway for the Synthesis of Novel Pyrazole-Imidazo[2,1-b]thiazole Hybrid Molecules from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the hybridization of distinct pharmacophores into a single molecular entity represents a powerful strategy for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. The imidazo[2,1-b]thiazole core is a well-established "privileged scaffold," present in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the pyrazole ring is a cornerstone of numerous approved drugs, valued for its metabolic stability and versatile biological profile, which encompasses antibacterial, anticancer, and anti-inflammatory activities.[4][5]

The convergence of these two potent heterocyclic systems offers a compelling route to novel chemical matter for drug discovery programs. This application note provides a detailed, field-proven protocol for the synthesis of pyrazole derivatives directly appended to the 6-phenylimidazo[2,1-b]thiazole framework. We begin with the versatile starting material, 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde, and employ a robust two-step sequence involving a Knoevenagel condensation followed by a cyclization reaction with hydrazine derivatives. This methodology is designed for accessibility, efficiency, and adaptability, allowing researchers to generate a diverse library of hybrid molecules for biological screening.

Synthetic Rationale and Workflow Overview

The synthetic strategy is predicated on a classical and highly reliable approach to pyrazole synthesis. The core logic is to first construct an α,β-unsaturated system (a chalcone-like intermediate) from the starting aldehyde, which then serves as the ideal precursor for cyclization with a binucleophile like hydrazine.

The two-stage workflow is as follows:

  • Stage 1: Knoevenagel Condensation. The aldehyde group of 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde is reacted with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). This reaction, typically catalyzed by a mild base like piperidine, efficiently generates a C=C double bond, yielding a highly reactive Michael acceptor.[6]

  • Stage 2: Cyclocondensation Reaction. The intermediate from Stage 1 is then treated with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine). The reaction proceeds via an initial Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and subsequent dehydration/elimination to afford the stable, aromatic pyrazole ring.[7]

This sequential one-pot or two-step approach is advantageous due to its operational simplicity, use of readily available reagents, and the thermodynamic driving force towards the formation of the aromatic pyrazole product.

G cluster_0 Synthetic Workflow A 6-Phenylimidazo[2,1-b]thiazole -5-carbaldehyde B Knoevenagel Condensation (Active Methylene Compound + Base) A->B Stage 1 C α,β-Unsaturated Intermediate (Chalcone Analogue) B->C D Cyclocondensation Reaction (Hydrazine Derivative) C->D Stage 2 E Target Pyrazole-Imidazo[2,1-b]thiazole Hybrid Molecule D->E

Figure 1: High-level overview of the two-stage synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of Intermediate 2-(6-phenylimidazo[2,1-b]thiazol-5-ylmethylene)malononitrile (A Representative Knoevenagel Condensation)

This protocol details the reaction with malononitrile. Similar conditions can be adapted for other active methylene compounds like ethyl cyanoacetate or acetylacetone.

Materials:

  • 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

  • Malononitrile

  • Ethanol (Absolute)

  • Piperidine

  • Standard glassware for reflux reaction

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde (e.g., 2.42 g, 10 mmol, 1.0 eq) in absolute ethanol (40 mL).

  • Reagent Addition: To this stirring solution, add malononitrile (0.66 g, 10 mmol, 1.0 eq).

  • Catalyst Addition: Add 3-4 drops of piperidine as a catalyst. The use of a mild organic base is crucial to facilitate the deprotonation of the active methylene compound without promoting unwanted side reactions.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or catalyst. The product is typically of high purity, but can be further purified by recrystallization from ethanol if necessary. Dry the final product under vacuum.

Active Methylene CompoundProduct StructureTypical YieldRef.
Malononitrile2-cyano-3-(...)acrylonitrile85-95%[6]
Ethyl CyanoacetateEthyl 2-cyano-3-(...)acrylate80-90%
Acetylacetone3-(6-phenylimidazo[...]ylidene)pentane-2,4-dione75-85%[5]
Table 1: Scope of Knoevenagel Condensation with Various Active Methylene Partners.
Protocol 2: Synthesis of 5-Amino-3-(6-phenylimidazo[2,1-b]thiazol-5-yl)-1H-pyrazole-4-carbonitrile (A Representative Cyclocondensation)

This protocol describes the conversion of the malononitrile intermediate into the corresponding aminopyrazole.

Materials:

  • 2-(6-phenylimidazo[2,1-b]thiazol-5-ylmethylene)malononitrile (Intermediate from Protocol 1)

  • Hydrazine Hydrate (80% or higher)

  • Ethanol (Absolute) or Glacial Acetic Acid

  • Standard glassware for reflux reaction

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the intermediate from Protocol 1 (e.g., 2.90 g, 10 mmol, 1.0 eq) in absolute ethanol (50 mL).

  • Reagent Addition: To the suspension, add hydrazine hydrate (0.63 mL, ~10 mmol, 1.0 eq) dropwise while stirring. The choice of solvent can be critical; ethanol is common, but glacial acetic acid can also be used to catalyze the reaction and improve solubility.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting intermediate spot has disappeared.

  • Work-up and Isolation: After cooling to room temperature, a solid product will typically precipitate. If precipitation is slow, the solution can be concentrated under reduced pressure or poured into ice-cold water to induce precipitation.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent like ethanol or a DMF/water mixture to obtain the pure pyrazole derivative.

G cluster_1 Generalized Reaction Scheme start Imidazo[2,1-b]thiazole -CHO reagent1 + CH₂(X)(Y) (Knoevenagel) intermediate Imidazo[2,1-b]thiazole -CH=C(X)(Y) reagent1->intermediate Base Catalyst Reflux reagent2 + R-NHNH₂ (Cyclization) product Final Pyrazole-Imidazo[2,1-b]thiazole Hybrid reagent2->product Solvent Reflux

Figure 2: Generalized reaction pathway for pyrazole synthesis.

Characterization and Validation

The synthesized compounds must be rigorously characterized to confirm their structure and purity. The following data are representative for a compound like 5-Amino-3-(6-phenylimidazo[2,1-b]thiazol-5-yl)-1H-pyrazole-4-carbonitrile.

TechniqueExpected Observations
¹H NMR Appearance of new signals for pyrazole NH and NH₂ protons (often broad singlets, exchangeable with D₂O). Disappearance of the vinylic proton signal from the intermediate. Aromatic protons of the phenyl and imidazothiazole rings will be present in the δ 7.0-8.5 ppm region.
¹³C NMR Appearance of new signals corresponding to the pyrazole ring carbons (typically in the δ 90-150 ppm range). A distinct signal for the nitrile carbon (C≡N) will be observed around δ 115-120 ppm.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (amine and pyrazole, ~3200-3400 cm⁻¹), C≡N stretching (~2200-2250 cm⁻¹), and C=N/C=C stretching in the aromatic region (~1500-1650 cm⁻¹).
Mass Spec (ESI-MS) A prominent [M+H]⁺ or [M-H]⁻ ion peak corresponding to the calculated molecular weight of the target compound, confirming its successful formation.
Table 2: Key Analytical Data for Structural Validation.

Applications in Drug Discovery

The fusion of imidazo[2,1-b]thiazole and pyrazole rings creates a molecular architecture ripe for exploration in various therapeutic areas. Published research on similar hybrid structures has highlighted significant potential.

  • Anticancer Activity: Many imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties have been synthesized and evaluated for their anticancer properties, showing promising activity against various cancer cell lines.[5][8] Some have been shown to act as microtubule-targeting agents or inhibitors of key signaling pathways like mTOR.[2][8]

  • Antimicrobial Potential: Both parent heterocycles are known for their antimicrobial effects. The resulting hybrids are attractive candidates for development as novel antibacterial or antifungal agents, potentially overcoming existing resistance mechanisms.[9][10]

  • Anti-inflammatory Action: Imidazo[2,1-b]thiazole derivatives have been investigated as selective COX-2 inhibitors, a key target in inflammation.[11] The addition of the pyrazole moiety, also found in several anti-inflammatory drugs, could enhance this activity.

The protocols described herein provide a robust platform for generating a diverse library of these high-potential compounds, enabling structure-activity relationship (SAR) studies and the identification of lead candidates for further development.

References

Application Notes & Protocols: 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde as a Versatile Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[2,1-b]thiazole Scaffold

The fused heterocyclic system, imidazo[2,1-b]thiazole, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an ideal core for designing targeted therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antiviral, antimycobacterial, and notably, potent anticancer properties.[1][2][3][4] The 6-phenylimidazo[2,1-b]thiazole core, in particular, has been the foundation for numerous compounds with significant antiproliferative effects against a variety of human cancer cell lines.[1][5][6]

The strategic introduction of a carbaldehyde (-CHO) group at the 5-position of this scaffold transforms it into a highly versatile building block, 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS 74630-73-2).[7] This aldehyde functionality serves as a key chemical handle for a wide array of synthetic transformations. It allows for the facile introduction of diverse pharmacophores and functionalities through reactions such as Knoevenagel condensation, Wittig reactions, reductive amination, and the formation of hydrazones and other Schiff bases. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthetic utility of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde and detailed protocols for its use in the development of novel anticancer agents targeting critical cellular pathways, including tubulin polymerization and protein kinases.

PART 1: SYNTHESIS OF THE CORE BUILDING BLOCK

The synthesis of the title carbaldehyde is a critical first step. A common and efficient method involves the Vilsmeier-Haack formylation of the 6-phenylimidazo[2,1-b]thiazole precursor. This electrophilic substitution reaction introduces the aldehyde group at the electron-rich C5 position of the imidazole ring.

Protocol 1: Synthesis of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Principle: This protocol describes the formylation of 6-phenylimidazo[2,1-b]thiazole. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This potent electrophile then attacks the imidazothiazole ring to yield the target aldehyde after aqueous workup.

Materials:

  • 6-Phenylimidazo[2,1-b]thiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 6-phenylimidazo[2,1-b]thiazole (1 equivalent) in anhydrous DMF (10 volumes).

  • Vilsmeier Reagent Formation: Cool the solution to 0°C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. The formation of the Vilsmeier reagent is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Then, heat the mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is basic (~8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 volumes).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 volumes) and brine (1 x 20 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10-40%) to afford 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_0 Synthesis of Core Building Block Precursor 6-Phenylimidazo[2,1-b]thiazole Reagents 1. POCl₃, DMF, 0°C 2. Heat to 60°C Precursor->Reagents Product 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde Reagents->Product cluster_1 Synthesis of Chalcone Derivatives Aldehyde 6-Phenylimidazo[2,1-b]thiazole- 5-carbaldehyde Reaction Claisen-Schmidt Condensation (KOH, Ethanol) Aldehyde->Reaction Ketone Substituted Acetophenone Ketone->Reaction Chalcone Imidazothiazole-Chalcone (Tubulin Inhibitor Lead) Reaction->Chalcone cluster_2 SRB Cytotoxicity Assay Workflow Seed Seed Cells in 96-well Plate Treat Add Serial Dilutions of Compounds Seed->Treat Incubate Incubate 48-72 hours Treat->Incubate Fix Fix Cells with TCA Incubate->Fix Stain Stain with SRB Dye Fix->Stain Wash Wash with Acetic Acid Stain->Wash Read Solubilize Dye & Read Absorbance Wash->Read Analyze Calculate IC₅₀ Values Read->Analyze cluster_3 Tubulin Polymerization Inhibition Pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Successful Mitosis Spindle->Mitosis Block G2/M Arrest Spindle->Block Inhibitor Imidazothiazole Derivative Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Block Apoptosis Apoptosis Block->Apoptosis cluster_4 PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Kinase Inhibitor (e.g., FLT3i) Inhibitor->RTK Blocks

References

Application Notes and Protocols for the Development of Antimicrobial Compounds from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, antimicrobial evaluation, and preliminary safety assessment of novel antimicrobial candidates derived from the versatile 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde scaffold. The protocols outlined below are designed to be adaptable and provide a solid foundation for further optimization in a drug discovery setting.

Introduction: The Promise of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The fusion of the imidazole and thiazole rings creates a unique electronic and steric environment that allows for diverse chemical modifications and interactions with biological targets. The 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde is a particularly attractive starting material due to the reactive aldehyde group at the 5-position, which serves as a versatile handle for the introduction of various pharmacophores through well-established chemical transformations. This guide will focus on the synthesis of Schiff base and hydrazone derivatives, two classes of compounds known for their antimicrobial potential.

Part 1: Synthesis of Antimicrobial Candidates

The primary synthetic strategy involves the condensation of the aldehyde group of 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde with various primary amines or hydrazides to yield Schiff bases and hydrazones, respectively. These reactions are generally straightforward and high-yielding.

General Protocol for the Synthesis of Schiff Base Derivatives

Rationale: The formation of an imine bond through the reaction of an aldehyde with a primary amine is a robust and efficient method for generating molecular diversity. The resulting Schiff bases can be readily purified and screened for biological activity. The choice of the amine component is critical for modulating the physicochemical and pharmacological properties of the final compound.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol (10-20 mL per gram of aldehyde).

  • Addition of Amine: To this solution, add the desired primary amine (1.0-1.2 eq). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.[3]

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure Schiff base derivative.[4]

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthetic_Workflow_Schiff_Base start 6-Phenylimidazo[2,1-b]thiazole- 5-carbaldehyde reaction Condensation (Ethanol, cat. Acetic Acid) start->reaction amine Primary Amine (R-NH2) amine->reaction product Schiff Base Derivative reaction->product purification Purification (Recrystallization/ Chromatography) product->purification final_product Pure Schiff Base purification->final_product characterization Structural Characterization (NMR, MS, IR) final_product->characterization

Synthetic workflow for Schiff base derivatives.

General Protocol for the Synthesis of Hydrazone Derivatives

Rationale: Hydrazones are another class of compounds that have shown significant antimicrobial activity.[5] Their synthesis is analogous to that of Schiff bases, involving the condensation of an aldehyde with a hydrazide. The presence of the additional nitrogen atom and the carbonyl group in the hydrazide moiety offers more opportunities for hydrogen bonding and other interactions with biological targets.

Experimental Protocol:

  • Dissolution: Dissolve 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde (1.0 eq) in a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF) in a round-bottom flask.

  • Addition of Hydrazide: Add the desired hydrazide (e.g., isonicotinic hydrazide, benzhydrazide) (1.0-1.2 eq) to the solution. A few drops of glacial acetic acid can be added as a catalyst.[6]

  • Reaction: Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The hydrazone product often precipitates from the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.[7]

  • Characterization: Characterize the final products using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Part 2: Antimicrobial Activity Screening

A critical step in the development of new antimicrobial agents is the determination of their efficacy against a panel of clinically relevant microorganisms. The following protocols describe standard methods for assessing antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] It is a key parameter for quantifying the potency of a compound. The broth microdilution method is a widely used and standardized technique for MIC determination.

Experimental Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the broth medium to obtain a range of concentrations.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antimicrobial_Screening_Workflow start Synthesized Compounds mic MIC Determination (Broth Microdilution) start->mic mbc MBC Determination mic->mbc cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) mic->cytotoxicity hit_compounds Hit Compounds (Potent & Low Toxicity) mbc->hit_compounds cytotoxicity->hit_compounds lead_optimization Lead Optimization hit_compounds->lead_optimization

Antimicrobial screening cascade.

Determination of Minimum Bactericidal Concentration (MBC)

Rationale: While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is an important parameter for understanding whether a compound is bacteriostatic or bactericidal.

Experimental Protocol:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth.

  • Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Reading the Results: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Part 3: Preliminary Safety Assessment

The therapeutic potential of any new antimicrobial compound is contingent upon its safety profile. A preliminary assessment of cytotoxicity against mammalian cells is crucial.

Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential therapeutic agents. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Part 4: Proposed Mechanism of Action

While the precise mechanism of action for all imidazo[2,1-b]thiazole derivatives is not fully elucidated, several studies suggest potential cellular targets. One prominent proposed mechanism is the inhibition of bacterial DNA gyrase . DNA gyrase is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately bacterial cell death.

Mechanism_of_Action compound Imidazo[2,1-b]thiazole Derivative inhibition Inhibition compound->inhibition target Bacterial DNA Gyrase dna_supercoiling DNA Supercoiling target->dna_supercoiling catalyzes inhibition->target dna_replication DNA Replication & Transcription dna_supercoiling->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death disruption leads to

Proposed mechanism of action.

Part 5: Data Summary

The following table presents a compilation of reported Minimum Inhibitory Concentration (MIC) values for various imidazo[2,1-b]thiazole derivatives against selected microbial strains. This data serves as a benchmark for newly synthesized compounds.

Compound ClassTest OrganismMIC (µg/mL)Reference
N²-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazidesStaphylococcus aureus ATCC 65380.24 - 25[8]
Staphylococcus epidermidis ATCC 122280.24 - 25[8]
Trichophyton mentagrophytes0.24 - 25[8]
Microsporum audouinii0.24 - 25[8]
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivativesMycobacterium tuberculosis H37Rv1.6 - 12.5[9]
Staphylococcus aureus6.25[9]
Bacillus subtilis6.25[9]
Imidazole-fused imidazo[2,1-b][6][7][8]thiadiazole analoguesCandida albicans0.16[10]

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[2,1-b]thiazole Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazo[2,1-b]thiazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities, including anti-inflammatory, antiviral, and potent anticancer properties.[1][2][3] This bicyclic heterocyclic system serves as a rigid and planar core, which can be strategically functionalized to interact with the ATP-binding site of various kinases. Its unique electronic and steric properties allow for the development of highly potent and selective inhibitors.[4][5]

The strategic placement of a phenyl group at the 6-position and a reactive carbaldehyde at the 5-position of the imidazo[2,1-b]thiazole core provides a versatile platform for generating a diverse library of kinase inhibitors. The aldehyde functionality serves as a key synthetic handle for introducing a variety of pharmacophoric features through well-established chemical transformations. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel kinase inhibitors starting from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde. The protocols outlined below are designed to be robust and adaptable, allowing for the exploration of a wide chemical space to identify potent and selective kinase inhibitors.

Core Synthetic Strategy: Leveraging the Versatility of the 5-Carbaldehyde Group

The primary synthetic strategy revolves around the chemical reactivity of the aldehyde group at the 5-position of the 6-phenylimidazo[2,1-b]thiazole core. This allows for the introduction of various substituents that can probe different regions of the kinase active site, thereby influencing potency and selectivity. The following diagram illustrates the overall synthetic workflow.

G A 6-Phenylimidazo[2,1-b]thiazole- 5-carbaldehyde (Starting Material) B Knoevenagel Condensation A->B C Schiff Base Formation & Reduction A->C D Multi-component Reactions A->D E Library of Novel Kinase Inhibitors B->E C->E D->E G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) B->C P F ADP B->F D Cell Proliferation, Survival, etc. C->D E ATP E->B G Imidazo[2,1-b]thiazole Inhibitor G->B

References

Application Notes and Protocols for 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the strategic application of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde, a versatile and powerful scaffold, in the rational design and synthesis of novel fluorescent probes for a range of analytes. We will delve into the underlying chemical principles, provide robust, field-tested experimental protocols, and explain the causality behind key methodological choices to ensure both theoretical understanding and practical success.

Introduction: The Imidazo[2,1-b]thiazole Scaffold – A Privileged Framework for Fluorescence Sensing

In the landscape of fluorescent sensor development, the imidazo[2,1-b]thiazole fused heterocyclic system stands out as a "privileged scaffold." Its rigid, planar structure and inherently electron-rich nature provide an exceptional foundation for building high-performance fluorophores.[1][2][3] The photophysical properties of this core, such as quantum yield and emission wavelength, can be precisely modulated through synthetic modifications, making it an ideal platform for creating probes that respond to specific biological and environmental targets with high sensitivity and selectivity.

The strategic incorporation of a phenyl group at the 6-position enhances the π-conjugation of the system, while the carbaldehyde (aldehyde) group at the 5-position is the key to its versatility. This aldehyde serves as a highly convenient reactive handle, allowing for the straightforward covalent attachment of various analyte recognition moieties via simple and efficient condensation reactions. This modularity enables the rapid development of diverse probe libraries targeting a wide array of analytes.

PART 1: Core Principles and Rational Design Strategy

The design of a fluorescent probe using the 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde scaffold hinges on the seamless integration of the fluorophore core with a specific analyte-recognition unit. The resulting molecule is engineered so that the binding event between the recognition unit and the analyte triggers a distinct and measurable change in the fluorophore's electronic properties, leading to a clear optical signal (e.g., fluorescence "turn-on," "turn-off," or a ratiometric shift).

Key Sensing Mechanisms

The versatility of the scaffold allows for the exploitation of several well-established photophysical mechanisms:

  • Intramolecular Charge Transfer (ICT): This is the most prevalent mechanism for probes derived from this scaffold. The electron-donating imidazo[2,1-b]thiazole core and an electron-withdrawing recognition moiety create an ICT state. When the recognition unit binds to an analyte, its electron-accepting or donating capacity is altered, modulating the degree of ICT and thereby changing the fluorescence emission intensity and/or wavelength.[4]

  • Photoinduced Electron Transfer (PeT): In a PeT-based sensor, the recognition unit can quench the fluorophore's excited state via electron transfer. Analyte binding physically blocks or electronically disrupts this PeT process, restoring fluorescence and producing a "turn-on" signal.

  • Excited-State Intramolecular Proton Transfer (ESIPT): By installing appropriate proton donor/acceptor groups, probes can be designed to exhibit ESIPT. A change in the local environment, such as pH or analyte coordination, can disrupt this proton transfer, leading to a dramatic shift in the fluorescence emission from the normal to the tautomeric form.

Diagram: General Probe Design and Sensing Workflow

G cluster_0 Probe Design & Synthesis cluster_1 Sensing Mechanism & Readout A 6-Phenylimidazo[2,1-b]thiazole -5-carbaldehyde (Fluorophore Core) C Schiff Base Condensation A->C B Analyte Recognition Moiety (e.g., Hydrazide, Amine) B->C D Functional Fluorescent Probe C->D Covalent Bond Formation E Probe + Target Analyte D->E Introduction of Analyte F Selective Binding Event E->F G Modulation of ICT / PeT F->G H Measurable Optical Signal (Change in Fluorescence) G->H Spectrofluorometer Microscopy

Caption: From rational design to optical detection.

PART 2: Detailed Application Notes & Protocols

This section provides validated protocols for the synthesis and application of specific fluorescent probes derived from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde.

Application Note 1: A "Turn-On" Fluorescent Probe for Hydrazine Detection

Introduction: Hydrazine (N₂H₄) is a dangerously toxic and carcinogenic industrial chemical. Its detection in environmental and biological samples is critical for safety and health monitoring. The aldehyde functionality of the core scaffold is perfectly suited for a direct and specific reaction with hydrazine.

Principle: This probe operates on a reaction-based "turn-on" mechanism. The aldehyde group on the non-fluorescent or weakly fluorescent core molecule reacts specifically and rapidly with hydrazine. This condensation reaction forms a stable hydrazone, which simultaneously eliminates the electron-withdrawing character of the aldehyde and extends the π-conjugation of the system. This electronic rearrangement inhibits non-radiative decay pathways (like ICT quenching) and "turns on" a strong fluorescence signal.

Probe Synthesis Protocol: For this specific application, the precursor 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde itself acts as the probe. No further synthetic modification is needed before use. The reaction with the analyte in situ generates the fluorescent species.

Experimental Protocol for Hydrazine Detection:

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde in spectroscopic grade DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the desired assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Fluorescence Titration:

    • Pipette 2 mL of the 10 µM probe working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum (this is the "blank" or "turn-off" state).

    • Add incremental amounts of a hydrazine stock solution to the cuvette.

    • After each addition, mix gently and allow the reaction to proceed for 5 minutes at room temperature.

    • Measure the fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the probe-hydrazine adduct.

  • Selectivity and Competition Studies: To validate the probe's specificity, repeat the experiment using a wide range of potentially interfering species (e.g., various metal ions, anions, amino acids, and other reactive small molecules) at high concentrations. For competition, add hydrazine to a solution already containing the interfering species.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum versus the hydrazine concentration. Use the linear portion of this curve to calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Expected Quantitative Data:

Analyte (100 µM)Fluorescence Intensity at λₑₘ (a.u.)Fold Change vs. Blank
Blank (Probe only) 501.0
Hydrazine (N₂H₄) 2500 50.0
Cysteine651.3
Glutathione701.4
Na⁺, K⁺, Ca²⁺, Mg²⁺< 60< 1.2
NO₂⁻, SO₄²⁻, Cl⁻< 60< 1.2
Application Note 2: A Ratiometric Fluorescent Probe for pH Sensing

Introduction: The precise regulation of pH is fundamental to countless biological and chemical processes. Deviations from normal pH are often linked to pathological conditions like cancer and Alzheimer's disease.[4][5] Ratiometric probes offer a superior method for pH measurement as the ratio of two emission intensities minimizes errors from probe concentration, photobleaching, and instrumental factors.[6]

Principle: A ratiometric pH probe is synthesized by condensing the core aldehyde with an amine-containing compound (e.g., 4-aminoaniline) to form a Schiff base (imine). The nitrogen atom of the imine linkage is susceptible to protonation under acidic conditions. In the deprotonated (basic) state, the molecule has a specific ICT character and emits light at a longer wavelength (λ₂). Upon protonation (acidic state), the ICT pathway is altered, causing a blue shift in the emission to a shorter wavelength (λ₁). By measuring the ratio of intensities (Iλ₁ / Iλ₂), a precise correlation to pH can be established.[4][5]

Probe Synthesis Protocol (Schiff Base Formation):

  • Reactant Solubilization: Dissolve 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde (1.0 eq) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: Add the selected amine (e.g., 4-aminoaniline, 1.1 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the mixture to room temperature. The solid product will often precipitate. Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry. If necessary, purify the product further by recrystallization or silica gel column chromatography.

  • Characterization: Confirm the structure of the final probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol for pH Titration:

  • Stock Solution: Prepare a 1.0 mM stock solution of the synthesized pH probe in DMSO.

  • Buffer Preparation: Prepare a series of buffers (e.g., Britton-Robinson universal buffer) covering a wide pH range (e.g., pH 3.0 to 11.0).

  • Working Solutions: Add a small aliquot of the probe stock solution to each buffer to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • Fluorescence Measurement: For each pH value, record the full fluorescence emission spectrum.

  • Data Analysis: Plot the ratio of the fluorescence intensities at the two distinct emission maxima (Iλ₁ / Iλ₂) against the pH values. Fit the resulting data to the Henderson-Hasselbalch equation to determine the pKa of the probe.

Diagram: Ratiometric pH Sensing Mechanism

G cluster_0 Acidic Environment cluster_1 Basic Environment cluster_2 Data Analysis A Probe-H+ (Protonated) Imine Nitrogen B Altered ICT State A->B D Probe (Deprotonated) Imine Nitrogen A->D + OH⁻ C Strong Emission at λ₁ (e.g., 450 nm) B->C G Plot Ratio (Iλ₁ / Iλ₂) vs. pH Determine pKa E Ground ICT State D->E F Strong Emission at λ₂ (e.g., 580 nm) E->F

Caption: Ratiometric response of a Schiff base probe to pH changes.

PART 3: Scientific Trustworthiness & Self-Validation

To ensure the production of high-quality, reliable data, every protocol must be a self-validating system. The integrity of the research relies on rigorous characterization of both the synthesized probe and its sensing capabilities.

  • Synthesis Validation: The chemical identity and purity of every synthesized probe must be unequivocally confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and absence of impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.

    • FTIR Spectroscopy: To identify key functional groups.[7][8]

  • Probe Performance Validation: The performance of the final fluorescent probe must be thoroughly characterized by quantifying the following parameters:

    • Photophysical Properties: Absorbance (λₐₑₛ) and fluorescence (λₑₘ) maxima, molar extinction coefficient (ε), and fluorescence quantum yield (Φ).

    • Selectivity: The fluorescence response must be tested against a large panel of relevant, potentially competing analytes to ensure a specific response to the target.

    • Sensitivity: The limit of detection (LOD) must be calculated to define the lowest concentration of the analyte the probe can reliably detect.

    • Response Time: The time required for the probe to reach a stable signal after analyte addition should be determined.

    • Reversibility and pH Stability: The probe's response should be tested across a relevant pH range, and its ability to respond reversibly (if applicable) should be assessed.

By systematically validating these aspects, researchers can confidently report their findings and develop robust tools for chemical and biological analysis.

References

Troubleshooting & Optimization

Common side products in the Vilsmeier-Haack reaction of imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers working with the Vilsmeier-Haack reaction on the imidazo[2,1-b]thiazole scaffold. This bicyclic heteroaromatic system is a cornerstone in the development of a wide array of therapeutic agents, and its functionalization is a key step in many synthetic pathways.[1][2][3] The Vilsmeier-Haack reaction, a powerful tool for formylation, can present unique challenges with this particular substrate.[4] This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical laboratory experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation of imidazo[2,1-b]thiazoles. Each problem is followed by an analysis of potential causes and actionable solutions.

Question 1: My reaction is sluggish, and I'm observing a low yield of the desired aldehyde. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the Vilsmeier-Haack reaction are a common frustration, often stemming from a few critical factors.[5] Let's break down the potential culprits and how to address them:

  • Cause A: Inactive Vilsmeier Reagent: The Vilsmeier reagent, the electrophile in this reaction, is notoriously sensitive to moisture.[5] Any water present in your solvent (DMF) or glassware will rapidly quench the reagent, halting your reaction before it can effectively proceed.

    • Solution:

      • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

      • Anhydrous Solvents: Use a fresh, sealed bottle of anhydrous DMF. If you suspect your DMF has been exposed to air, it can be dried over molecular sieves (4Å) prior to use.

      • Reagent Quality: Use freshly opened or properly stored phosphorus oxychloride (POCl₃). Over time, POCl₃ can hydrolyze to phosphoric acid, which will not form the active reagent.

  • Cause B: Insufficient Substrate Reactivity: The imidazo[2,1-b]thiazole ring system is electron-rich, making it a suitable substrate for the Vilsmeier-Haack reaction. However, the presence of electron-withdrawing groups on the ring can significantly decrease its nucleophilicity, slowing down the electrophilic aromatic substitution.

    • Solution:

      • Increase Reaction Temperature: While the Vilsmeier reagent is typically formed at 0°C, the formylation step may require higher temperatures to proceed with less reactive substrates.[5][6] Monitor your reaction by TLC and consider gradually increasing the temperature to 40-60°C. In some cases, refluxing may be necessary.[7]

      • Adjust Stoichiometry: Increasing the equivalents of the Vilsmeier reagent (formed from DMF and POCl₃) can sometimes drive the reaction to completion. A typical starting point is 1.5-2.0 equivalents of the reagent relative to your substrate.

  • Cause C: Premature Precipitation of the Vilsmeier Reagent: In some instances, the Vilsmeier reagent may precipitate out of the solution, especially at low temperatures, preventing it from reacting with your substrate.[8]

    • Solution:

      • Solvent Choice: While DMF is the standard, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes improve the solubility of the reagent.[9]

      • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent is the standard procedure. However, in some cases, adding the POCl₃ to a solution of the substrate in DMF can be beneficial.

Below is a workflow to troubleshoot low yield issues:

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Reagent & Glassware Anhydrousness Start->Check_Reagents First Step Increase_Temp Increase Reaction Temperature (e.g., to 40-60°C) Check_Reagents->Increase_Temp If reagents are dry No_Improvement No Significant Improvement Check_Reagents->No_Improvement If moisture was the issue, but yield is still low Adjust_Stoichiometry Increase Equivalents of Vilsmeier Reagent Increase_Temp->Adjust_Stoichiometry If still low yield Success Improved Yield Increase_Temp->Success Consider_Solvent Use Co-Solvent (e.g., DCM, DCE) Adjust_Stoichiometry->Consider_Solvent If further optimization is needed Adjust_Stoichiometry->Success Consider_Solvent->Success No_Improvement->Increase_Temp

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the most common side products in the Vilsmeier-Haack reaction of imidazo[2,1-b]thiazoles?

Answer:

The formation of multiple products is a classic challenge and often points to issues with regioselectivity or over-reaction. For the imidazo[2,1-b]thiazole system, several side products are commonly observed:

  • Side Product A: Isomeric Aldehydes: The imidazo[2,1-b]thiazole ring has multiple positions susceptible to electrophilic attack. While formylation typically occurs at the C5 position due to electronic factors, substitution at other positions can occur, leading to a mixture of isomers. The exact position of formylation can be influenced by the presence of substituents on the ring system.[10]

  • Side Product B: Bis-formylated Products: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a large excess of the Vilsmeier reagent), a second formylation can occur, leading to the formation of a dialdehyde.

  • Side Product C: N-Formylated and Amidine Side Products: If your imidazo[2,1-b]thiazole substrate has a primary or secondary amine substituent, this can compete with the heterocyclic ring for the Vilsmeier reagent. This can lead to the formation of N-formylated products or N,N-dimethylformimidamide derivatives.[11]

  • Side Product D: Products of Ring Opening or Rearrangement: Although less common, under forcing conditions, the imidazo[2,1-b]thiazole ring system can undergo rearrangement or cleavage.

The formation of these side products can be visualized through the following mechanistic pathways:

Side_Product_Formation Substrate Imidazo[2,1-b]thiazole Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Substrate->Vilsmeier_Reagent N_Formylated N-Formylated/Amidine Product (if NH₂ present) Substrate->N_Formylated Reaction at exocyclic amine Desired_Product C5-Formylated Product (Desired) Vilsmeier_Reagent->Desired_Product Regioselective Attack at C5 Isomeric_Aldehyde Isomeric Aldehyde (e.g., C7-formylation) Vilsmeier_Reagent->Isomeric_Aldehyde Attack at other positions Bis_Formylated Bis-Formylated Product Desired_Product->Bis_Formylated Further Reaction

Caption: Potential pathways for side product formation.

To minimize the formation of these side products, consider the following optimization strategies:

ParameterRecommendation for Improved Selectivity
Temperature Start at a low temperature (0°C) and slowly warm up as needed. Avoid excessive heating.
Stoichiometry Use the minimum amount of Vilsmeier reagent required for full conversion of the starting material (typically 1.1-1.5 equivalents).
Reaction Time Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction.
Protecting Groups If your substrate has a reactive functional group (like an amine), consider protecting it before performing the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks phosphorus oxychloride (POCl₃). This is followed by the elimination of a chlorophosphate species to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[12][13]

  • Electrophilic Aromatic Substitution: The electron-rich imidazo[2,1-b]thiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde.[9][14]

Q2: How should I properly quench the reaction and work up the product?

A2: Proper quenching is crucial for safety and for obtaining a clean product. The reaction mixture should be cooled in an ice bath and slowly poured into a cold, saturated aqueous solution of sodium bicarbonate or sodium acetate.[9] This neutralizes the acidic components and hydrolyzes the intermediate iminium salt to the aldehyde. The product can then be extracted with an appropriate organic solvent like ethyl acetate or dichloromethane.

Q3: Are there any alternatives to POCl₃ for generating the Vilsmeier reagent?

A3: Yes, other reagents can be used to activate DMF, although POCl₃ is the most common. These include thionyl chloride (SOCl₂), oxalyl chloride, and phosgene.[5][15] The choice of reagent can sometimes influence the reactivity and selectivity of the reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-phenylimidazo[2,1-b]thiazole

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to the substrate).

    • Cool the flask to 0°C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

    • Stir the resulting solution at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction:

    • Dissolve 6-phenylimidazo[2,1-b]thiazole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate). If the reaction is sluggish, consider gentle heating (40-50°C).

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction mixture back to 0°C.

    • Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and a saturated solution of sodium bicarbonate.

    • Continue stirring until the ice has melted and gas evolution has ceased.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde.

References

Technical Support Center: Purification of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde. As a Senior Application Scientist, my goal is to equip you with the necessary insights and practical solutions to overcome common challenges encountered during the purification of this and structurally related imidazo[2,1-b]thiazole derivatives.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde that influence its behavior during purification.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₁₂H₈N₂OS[1]Indicates a relatively non-polar structure with heteroatoms that can participate in hydrogen bonding.
Molecular Weight ~228.27 g/mol [1]Standard molecular weight for small molecule purification techniques.
Physical State Solid at standard conditions[2]Amenable to recrystallization techniques.
Melting Point 130 - 132 °CA sharp melting point is a good indicator of purity. A broad range suggests the presence of impurities.
Solubility Limited solubility in water. Moderate solubility in polar organic solvents.[2]This differential solubility is the foundation for selecting appropriate recrystallization and chromatography solvents.
pKa Predicted to be moderately acidic (~2.46 ± 0.20)[2]The potential for protonation of the nitrogen atoms can be exploited in certain extraction or chromatography methods, though it is generally not the primary approach.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde and provides actionable solutions.

A. Recrystallization Challenges

Q1: My compound is "oiling out" instead of crystallizing during recrystallization. What's going wrong and how can I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a low temperature but the solution is supersaturated, leading to the formation of a liquid phase instead of solid crystals. This is a common issue with organic compounds that have moderate polarity.

Causality:

  • Solvent Choice: The solvent may be too good of a solvent for your compound, even at low temperatures.

  • Cooling Rate: Cooling the solution too quickly can favor the formation of an oil over well-defined crystals.

  • Purity of the Crude Product: The presence of impurities can inhibit crystal lattice formation.

Troubleshooting Steps:

  • Re-dissolve and Slow Cool: Gently heat the solution to re-dissolve the oil. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

  • Solvent System Modification:

    • Add a "Poor" Solvent: If your compound is oiled out from a good solvent (e.g., ethanol), add a miscible "poor" solvent (e.g., water or hexane) dropwise while the solution is hot until it becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

    • Try a Different Solvent System: Experiment with different solvent pairs. For imidazo[2,1-b]thiazole derivatives, common recrystallization solvents include ethanol, methanol, and mixtures with water or ethyl acetate/hexane.[3]

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q2: After recrystallization, my product yield is very low. How can I improve it?

A2: Low recovery is a frequent problem and can be attributed to several factors.

Causality:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

  • Premature Crystallization: The product may have crystallized on the filter paper or funnel during hot filtration.

  • Solubility in the Cold Solvent: The compound may still have appreciable solubility in the chosen solvent, even at low temperatures.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Preheat Filtration Apparatus: Preheat your funnel and filter flask before hot filtration to prevent the product from crashing out prematurely.

  • Concentrate the Mother Liquor: After filtering your crystals, you can often recover more product by concentrating the mother liquor (the remaining solution) and allowing it to cool again for a second crop of crystals. Be aware that the second crop may be less pure than the first.

  • Optimize the Solvent System: Choose a solvent in which your compound has high solubility at high temperatures and very low solubility at low temperatures.

B. Column Chromatography Complications

Q3: My compound is streaking or tailing on the TLC plate and the column. What does this indicate and how can I resolve it?

A3: Streaking or tailing is often a sign of compound interaction with the stationary phase or solubility issues.

Causality:

  • Compound Overloading: Applying too much sample to the TLC plate or column.

  • Inappropriate Solvent System: The eluent may not be polar enough to move the compound effectively, or it may be too polar, causing it to move too quickly and not separate from impurities.

  • Interaction with Silica Gel: The slightly acidic nature of silica gel can interact with basic nitrogen atoms in the imidazo[2,1-b]thiazole ring system.

  • Insolubility: The compound may not be fully dissolved in the mobile phase.

Troubleshooting Steps:

  • Optimize Loading: For TLC, spot a smaller amount of the sample. For column chromatography, ensure the sample is loaded in a concentrated band using a minimal amount of solvent.

  • Adjust Eluent Polarity:

    • Increase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • Decrease Polarity: If the compound is moving too fast (high Rf), decrease the polarity of the eluent.

  • Add a Modifier: To counteract the acidity of the silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system. This can significantly improve the peak shape for nitrogen-containing heterocycles.

  • Ensure Complete Dissolution: Make sure your crude product is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue, you can use a stronger, more polar solvent for loading, but use the smallest volume possible.

Q4: I'm not getting good separation of my desired product from a closely-related impurity. What are my options?

A4: Separating compounds with similar polarities is a common challenge in chromatography.

Causality:

  • Similar Polarity: The impurity and the product have very similar affinities for the stationary and mobile phases.

  • Suboptimal Eluent: The chosen solvent system may not be providing the necessary selectivity.

Troubleshooting Steps:

  • Fine-Tune the Mobile Phase:

    • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), employ a gradient where the polarity of the mobile phase is gradually increased over time. This can help to resolve closely eluting compounds.

    • Try Different Solvent Systems: Sometimes changing the solvents, even if they have similar overall polarity, can alter the selectivity. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol might provide better separation.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).

  • Iterative Purification: It may be necessary to perform multiple purification steps. For example, an initial column chromatography could be followed by recrystallization or a second column with a different solvent system.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding 2-aminothiazole and α-bromoketone precursors.

  • Side-Products: Resulting from incomplete cyclization or alternative reaction pathways.

  • Byproducts from Reagents: For example, if a Vilsmeier-Haack formylation is used to introduce the aldehyde group, residual reagents or their byproducts may be present.

Q2: Is 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde stable to air and light?

A2: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. While the fused heterocyclic system provides some stability, it is good practice to store the purified compound under an inert atmosphere (like nitrogen or argon) and protect it from light, particularly for long-term storage.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

IV. Experimental Protocols

Protocol 1: Standard Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a preheated funnel with fluted filter paper into a clean, preheated flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried, impregnated silica gel to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes or vials.

  • Monitoring: Monitor the elution process by TLC analysis of the collected fractions.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

V. Visualization of Purification Workflow

Purification_Workflow cluster_start Initial State cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde + Impurities) Recrystallization Recrystallization Crude->Recrystallization Primary Choice ColumnChromatography Column Chromatography Crude->ColumnChromatography If Recrystallization Fails or for Complex Mixtures TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC Analysis TLC->HPLC If TLC shows single spot NMR NMR Spectroscopy HPLC->NMR Quantitative Purity Check PureProduct Pure Product (>95% Purity) NMR->PureProduct Structural Confirmation

References

Optimizing reaction conditions for the synthesis of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for the synthesis of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde. It is designed for chemistry professionals engaged in research and development and is structured to provide not just protocols, but the scientific rationale behind them, empowering users to troubleshoot and optimize their experiments effectively.

Technical Support Center: Synthesis of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

This document is divided into a troubleshooting guide and frequently asked questions (FAQs) to directly address potential challenges and provide a deeper understanding of the synthetic process. The synthesis is a two-stage process: first, the construction of the core heterocyclic scaffold, 6-phenylimidazo[2,1-b]thiazole, followed by its formylation to yield the target aldehyde.

Part 1: Troubleshooting Guide

This section is formatted as a series of questions addressing specific experimental issues you may encounter.

Issue 1: Low or No Yield of the Precursor, 6-Phenylimidazo[2,1-b]thiazole

Question: I am attempting to synthesize the 6-phenylimidazo[2,1-b]thiazole precursor from 2-amino-4-phenylthiazole and 2-bromoacetaldehyde dimethyl acetal, but my yield is very low. What are the common failure points?

Answer: A low yield in this cyclization step often points to issues with the starting materials, reaction conditions, or the final workup. Let's break down the potential causes and solutions.

  • Causality 1: Purity of 2-Amino-4-phenylthiazole. The quality of your starting thiazole is critical. It is typically synthesized via the Hantzsch thiazole synthesis from an α-haloketone (e.g., 2-bromoacetophenone) and thiourea. Incomplete reaction or purification can leave residual starting materials or byproducts that interfere with the subsequent cyclization.

    • Solution: Confirm the purity of your 2-amino-4-phenylthiazole by melting point and NMR spectroscopy before proceeding. If necessary, recrystallize it from ethanol.

  • Causality 2: Inefficient Cyclization Conditions. The reaction involves the nucleophilic attack of the endocyclic nitrogen of the thiazole onto the aldehyde (or its acetal precursor), followed by dehydration. This process is sensitive to both acid and heat.

    • Solution: The reaction is often performed in a high-boiling point solvent like ethanol or n-butanol under reflux. The key is the in situ hydrolysis of the acetal to the more reactive aldehyde, which is catalyzed by the acid generated during the reaction (HBr). If the reaction is sluggish, a catalytic amount of a stronger acid (e.g., a few drops of concentrated HCl) can be added, but excess acid can lead to unwanted side reactions.

  • Causality 3: Incomplete Reaction. The reaction can require prolonged heating.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 2-amino-4-phenylthiazole spot is a good indicator of completion. Typical reaction times can range from 8 to 24 hours.

Experimental Protocol: Synthesis of 6-Phenylimidazo[2,1-b]thiazole (Precursor)

This protocol is based on established methods for similar heterocyclic cyclizations.

Step 1: Synthesis of 2-Amino-4-phenylthiazole

  • To a round-bottom flask, add acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).[1]

  • Heat the mixture under reflux for 12 hours. The reaction mixture will become a solid mass.

  • Cool the flask to room temperature. Wash the solid with diethyl ether to remove unreacted iodine and acetophenone.

  • Transfer the solid to a beaker and treat with a concentrated ammonium hydroxide solution with stirring until a free base precipitates.

  • Filter the solid, wash thoroughly with water, and recrystallize from methanol to yield pure 2-amino-4-phenylthiazole.

Step 2: Cyclization to 6-Phenylimidazo[2,1-b]thiazole

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-phenylthiazole (1.0 eq) in absolute ethanol.

  • Add 2-bromoacetaldehyde dimethyl acetal (1.1 eq).

  • Reflux the mixture for 12-24 hours, monitoring by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel or by recrystallization.

Issue 2: Poor Yield or Complex Mixture in the Vilsmeier-Haack Formylation Step

Question: I have successfully synthesized the 6-phenylimidazo[2,1-b]thiazole precursor, but the Vilsmeier-Haack formylation is giving me a low yield of the desired aldehyde, and my NMR shows a mixture of products. What could be going wrong?

Answer: The Vilsmeier-Haack reaction is a powerful formylation technique for electron-rich heterocycles, but its success depends on the careful control of stoichiometry and temperature.[2][3]

  • Causality 1: Incorrect Stoichiometry of the Vilsmeier Reagent. The active electrophile, the chloroiminium salt known as the Vilsmeier reagent, is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] Using too little POCl₃ will result in incomplete conversion. Using a large excess can sometimes lead to the formation of chlorinated byproducts or other side reactions.

    • Solution: The molar ratio of POCl₃ to the substrate is critical. A common starting point is to use 1.2 to 2.0 equivalents of POCl₃ relative to the imidazo[2,1-b]thiazole. The reaction is often run using DMF as the solvent, so it is in large excess.

  • Causality 2: Improper Temperature Control. The formation of the Vilsmeier reagent is exothermic and should be done at a low temperature (0 °C). The subsequent reaction with the heterocycle is also temperature-sensitive.

    • Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled DMF (0 °C) with vigorous stirring. After the reagent is formed, add your substrate (dissolved in a small amount of DMF if necessary) slowly at 0 °C. Allow the reaction to stir at this temperature for a period before slowly warming to room temperature or gently heating as needed. Higher temperatures can lead to decomposition or side reactions.[6]

  • Causality 3: Ineffective Hydrolysis. The reaction initially forms an iminium salt intermediate, which must be hydrolyzed to the aldehyde during workup.[3][7] Incomplete hydrolysis will result in low yields of the final product.

    • Solution: The workup typically involves quenching the reaction mixture by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate, sodium carbonate, or sodium acetate solution) until the solution is neutral or slightly basic.[8] Stirring the aqueous mixture for a period (e.g., 1 hour) ensures complete hydrolysis of the iminium intermediate to the aldehyde.

Visualization: Vilsmeier-Haack Reaction Workflow

The following diagram outlines the key steps and decision points for a successful Vilsmeier-Haack formylation.

Vilsmeier_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification prep_dmf Chill DMF to 0 °C prep_add Add POCl₃ (1.2-2.0 eq) dropwise prep_dmf->prep_add prep_stir Stir for 30 min at 0 °C (Vilsmeier Reagent Forms) prep_add->prep_stir add_sub Add Substrate (6-Phenylimidazo[2,1-b]thiazole) slowly at 0 °C prep_stir->add_sub react_stir Stir at 0 °C for 1 hr, then warm to RT add_sub->react_stir monitor Monitor by TLC react_stir->monitor quench Pour onto ice monitor->quench hydrolyze Neutralize with NaHCO₃ (aq) Stir for 1 hr quench->hydrolyze extract Extract with EtOAc hydrolyze->extract purify Purify (Column Chromatography) extract->purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

A1: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: The lone pair of electrons on the oxygen atom of DMF attacks the electron-deficient phosphorus atom of POCl₃. A series of eliminations results in the formation of the highly electrophilic (chloromethylene)dimethyliminium ion, which is the active Vilsmeier reagent.[7]

  • Electrophilic Aromatic Substitution: The electron-rich imidazo[2,1-b]thiazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The attack occurs at the C5 position, which is the most electron-rich and sterically accessible position on the imidazole ring. This breaks the aromaticity of the imidazole ring.

  • Aromatization and Hydrolysis: A base (like another molecule of DMF) removes a proton to restore aromaticity, forming a stable iminium salt intermediate. During aqueous workup, water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the final aldehyde product is formed.[3][5]

Visualization: Mechanism of Vilsmeier-Haack Formylation

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Q2: Which position on the 6-phenylimidazo[2,1-b]thiazole ring is formylated and why?

A2: The formylation occurs selectively at the C5 position of the imidazo[2,1-b]thiazole ring. This is due to electronic effects. The imidazole ring is highly electron-rich, and the C5 position is analogous to the C2 position of pyrrole, which is known to be the most nucleophilic site for electrophilic aromatic substitution.[2] The bridgehead nitrogen atom donates electron density into the five-membered ring, significantly activating the C5 position towards attack by the relatively weak electrophile of the Vilsmeier reagent.

Q3: Can I use other formylating agents?

A3: While other formylation methods exist (e.g., Gattermann, Reimer-Tiemann), the Vilsmeier-Haack reaction is generally the method of choice for electron-rich heterocyclic systems like imidazo[2,1-b]thiazole.[7] It uses mild, readily available reagents and typically provides good yields and high regioselectivity under controlled conditions, making it superior for this class of substrates.

Q4: How can I optimize the overall yield of the final product?

A4: Optimization should be approached systematically for both stages of the synthesis. The following table summarizes key parameters to investigate.

Parameter Stage 1: Cyclization (Precursor Synthesis) Stage 2: Formylation (Vilsmeier-Haack) Rationale / Notes
Solvent Ethanol, n-ButanolDMF (acts as reagent and solvent), DichloromethaneHigher boiling point solvents can facilitate the cyclization. For V-H, DMF is standard.
Temperature Reflux (80-120 °C)0 °C to Room Temp (or gentle heating, e.g., 40-60 °C)Cyclization requires heat. V-H reaction requires careful temperature control to avoid side products.
Reaction Time 8 - 24 hours2 - 12 hoursMonitor both reactions by TLC to determine the optimal time and avoid degradation.
Stoichiometry Use slight excess (1.1 eq) of bromoacetaldehyde acetalVary POCl₃ from 1.2 to 3.0 eq relative to substrateEnsures complete consumption of the starting thiazole. Optimizing POCl₃ is key to maximizing formylation yield.
Workup Neutralization with NaHCO₃Quench on ice, followed by neutralization with NaHCO₃ or NaOAcProper neutralization and hydrolysis are crucial for isolating the product in good purity.

By methodically adjusting these parameters and carefully monitoring the reaction progress, you can significantly improve the yield and purity of your final 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde.

References

Troubleshooting low yield in the formylation of 6-phenylimidazo[2,1-b]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Google Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and troubleshooting of formylated 6-phenylimidazo[2,1-b]thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important scaffold. 6-Phenylimidazo[2,1-b]thiazole and its derivatives are key pharmacophores found in a range of compounds with diverse biological activities, including antiviral, antimycobacterial, and anti-inflammatory properties.[1][2] The introduction of a formyl (-CHO) group, typically at the C5-position, provides a crucial synthetic handle for further molecular elaboration.

This document provides in-depth troubleshooting advice in a direct question-and-answer format, explains the underlying chemical principles, and offers detailed, field-proven protocols to help you overcome common challenges and achieve optimal yields.

Troubleshooting Guide: Overcoming Low Yields

Low yield is the most frequently encountered issue in the formylation of electron-rich heterocyclic systems like 6-phenylimidazo[2,1-b]thiazole. The Vilsmeier-Haack reaction is the most common and effective method for this transformation.[3] This section addresses specific problems you might be facing.

Question 1: My Vilsmeier-Haack reaction has a very low yield (<30%) or fails completely. What are the most likely causes?

Answer: This is a classic issue almost always rooted in reagent quality or reaction setup. Before investigating more complex parameters, meticulously check the following primary culprits.

1. Purity of N,N-Dimethylformamide (DMF):

  • The Problem: DMF is highly hygroscopic and can degrade to form dimethylamine and formic acid.[4] Water will quench the Vilsmeier reagent, and dimethylamine can cause unwanted side reactions. A "fishy" smell is a tell-tale sign of dimethylamine contamination.[5]

  • The Solution: Use a fresh bottle of anhydrous DMF from a reputable supplier, preferably sealed under an inert atmosphere. If you suspect contamination or have an older bottle, purification is necessary. Do not use chemical drying agents like potassium hydroxide (KOH) or calcium hydride (CaH2) directly in refluxing DMF, as they can catalyze its decomposition at high temperatures.[4] The best practice is distillation under reduced pressure.[6][7]

2. Quality of Phosphorus Oxychloride (POCl₃):

  • The Problem: POCl₃ is extremely sensitive to moisture and will readily hydrolyze to phosphoric acid and HCl. This decomposition not only consumes the reagent but also introduces acids that can degrade your substrate.

  • The Solution: Use a fresh bottle of POCl₃. Always handle it under an inert atmosphere (e.g., argon or nitrogen) in a dry glovebox or using Schlenk techniques. Ensure your glassware is rigorously flame-dried or oven-dried before use.

3. Inadequate Temperature Control:

  • The Problem: The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic reaction.[8] If the addition of POCl₃ is too fast or cooling is insufficient, the temperature will spike. This can lead to the decomposition of the reagent and the formation of polymeric byproducts.

  • The Solution: Prepare the Vilsmeier reagent at 0 °C in an ice-water bath. Add the POCl₃ dropwise to the anhydrous DMF with vigorous stirring, ensuring the internal temperature does not rise above 5-10 °C.[8] Only after the Vilsmeier reagent has been pre-formed should you add your substrate.

Question 2: The reaction works, but my yield is moderate (40-60%) and I always recover a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: This indicates that your reaction conditions are likely too mild or the stoichiometry is suboptimal. Once you have confirmed the quality of your reagents (as per Question 1), you can focus on optimizing the reaction parameters.

1. Stoichiometry of the Vilsmeier Reagent:

  • The Logic: While a 1:1 molar ratio of substrate to Vilsmeier reagent is theoretically sufficient, an excess of the reagent is often required to drive the reaction to completion, especially if there are any trace impurities that may consume the reagent.

  • Optimization Strategy: Increase the molar equivalents of the Vilsmeier reagent (both DMF and POCl₃) relative to the 6-phenylimidazo[2,1-b]thiazole substrate. A good starting point for optimization is 1.5 to 2.0 equivalents. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

2. Reaction Temperature and Time:

  • The Logic: Formylation is an electrophilic aromatic substitution. While the Vilsmeier reagent is a potent electrophile, the reaction still requires sufficient thermal energy to overcome the activation barrier.[9][10]

  • Optimization Strategy: After adding the substrate to the pre-formed reagent at 0 °C, allow the reaction to slowly warm to room temperature. If TLC analysis shows sluggish conversion after several hours, gently heat the reaction mixture. A temperature range of 40-60 °C is typically effective. Monitor the reaction every 1-2 hours until the starting material is fully consumed.

ParameterStarting PointOptimization RangeRationale
Vilsmeier Reagent 1.2 eq1.5 - 3.0 eqEnsures complete consumption of the substrate.
Temperature 0 °C to RTRT to 60 °CProvides sufficient energy to overcome the activation barrier.
Reaction Time 2-4 hours2-12 hoursAllows the reaction to proceed to completion (monitor by TLC).
Question 3: I am observing multiple product spots on my TLC plate, leading to a low yield of the desired mono-formylated product and difficult purification. What is happening?

Answer: The formation of multiple products often points to over-formylation (di-formylation) or side reactions like chlorination.[8] This is common with electron-rich heterocycles.

  • The Problem of Over-formylation: The product, 5-formyl-6-phenylimidazo[2,1-b]thiazole, is still an electron-rich system and can potentially undergo a second formylation, though this is less common for this specific scaffold compared to others like pyrrole. The primary cause is an excess of the Vilsmeier reagent or prolonged reaction times at elevated temperatures.[8]

  • The Problem of Chlorination: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, especially at higher temperatures.[8] This leads to chlorinated byproducts that can be difficult to separate.

  • The Solution:

    • Control Stoichiometry: Use a molar ratio of Vilsmeier reagent to substrate closer to 1.1:1.[8]

    • Reverse Addition: Instead of adding the substrate to the Vilsmeier reagent, try adding the pre-formed Vilsmeier reagent dropwise to a solution of the substrate. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.[8]

    • Maintain Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start with 0 °C to room temperature). Avoid excessive heating.[8]

    • Monitor Closely: Quench the reaction as soon as TLC indicates the full consumption of the starting material to prevent the formation of byproducts.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Vilsmeier-Haack reaction on 6-phenylimidazo[2,1-b]thiazole?

A: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate species generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[9][11][12]

  • Electrophilic Attack: The electron-rich imidazo[2,1-b]thiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs at the C5 position, which is the most electron-rich and sterically accessible position on the heterocyclic core. This forms a resonance-stabilized cationic intermediate (a sigma complex).

  • Hydrolysis: A proton is eliminated to restore aromaticity. During aqueous work-up, the resulting iminium salt is hydrolyzed to yield the final 5-formyl product.[10]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 6-Phenylimidazo- [2,1-b]thiazole Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 5-Formyl Product Intermediate->Product + H₂O (Work-up) Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Start: Low Yield Observed Check_Reagents Step 1: Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Purify Purify/Replace Reagents (See Protocol 1) Reagents_OK->Purify No Check_Temp Step 2: Verify Temperature Control (Addition at 0-5 °C?) Reagents_OK->Check_Temp Yes Purify->Check_Reagents Temp_OK Temp Control OK? Check_Temp->Temp_OK Improve_Cooling Improve Cooling/ Slow Addition Rate Temp_OK->Improve_Cooling No Optimize_Conditions Step 3: Optimize Conditions (Increase Stoichiometry/Temp/Time) Temp_OK->Optimize_Conditions Yes Improve_Cooling->Check_Temp Monitor Monitor by TLC for full conversion and byproduct formation Optimize_Conditions->Monitor Success Success: High Yield Monitor->Success

References

Technical Support Center: Synthesis and Purification of Imidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of imidazo[2,1-b]thiazole derivatives. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4][5] However, its synthesis and purification can present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these complexities.

I. Troubleshooting Guide: Synthesis

The classical and most widely adopted method for synthesizing the imidazo[2,1-b]thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiazole derivative with an α-haloketone.[6][7] Variations of this method and other synthetic routes have also been developed.[8][9] This section addresses common issues encountered during these synthetic procedures.

Issue 1: Low or No Product Yield in Hantzsch Synthesis

Question: I am attempting to synthesize a 6-phenylimidazo[2,1-b]thiazole derivative by reacting 2-aminothiazole with 2-bromoacetophenone, but I am getting a very low yield or no desired product at all. What could be the problem?

Answer: This is a common issue that can stem from several factors related to reactants, reaction conditions, and potential side reactions. Let's break down the troubleshooting process.

Root Cause Analysis & Corrective Actions
  • Reagent Quality and Stoichiometry:

    • α-Haloketone Stability: α-Haloketones, like 2-bromoacetophenone, can be lachrymatory and may degrade over time, especially if exposed to moisture.[6] Ensure you are using a fresh or properly stored reagent.

    • Thiourea/2-Aminothiazole Purity: The purity of the 2-aminothiazole or the thiourea used to generate it in situ is critical. Impurities can interfere with the reaction.

    • Stoichiometry: While a 1:1 molar ratio of the 2-aminothiazole and α-haloketone is typical, slight adjustments might be necessary depending on the substrates.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent is crucial. While ethanol is commonly used, other solvents like methanol or even solvent-free conditions under microwave irradiation have been shown to be effective, sometimes leading to higher yields and shorter reaction times.[10][11]

    • Temperature and Reaction Time: The reaction is typically conducted at reflux temperatures (around 80-90°C in ethanol).[6] Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, prolonged heating can lead to the formation of side products. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[6]

    • Catalyst/Base: While the Hantzsch synthesis can proceed without a catalyst, the presence of a mild base like sodium carbonate can sometimes be beneficial to neutralize the hydrohalic acid formed during the reaction, which can otherwise lead to side reactions.[12]

Illustrative Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Unexpected Side Products

Question: My reaction is producing multiple spots on the TLC plate, and after purification, I have isolated a compound that is not my target imidazo[2,1-b]thiazole. What could this side product be?

Answer: The formation of side products is a common challenge. The structure of the side product can provide valuable clues about what is going wrong in your reaction.

Common Side Products and Their Formation Mechanisms
  • Dimerization of α-haloketones: In the presence of a base, α-haloketones can undergo self-condensation.

  • Formation of 2-imino-3,4-diphenyl-2,3-dihydrothiazole: This can occur through an alternative cyclization pathway.

Preventative Measures:

  • Control of Reaction Conditions: Careful control of temperature and the rate of addition of reagents can minimize the formation of side products.

  • Use of Microwave Irradiation: Microwave-assisted synthesis has been reported to reduce the formation of side products and shorten reaction times.[10]

General Hantzsch Synthesis Protocol
StepProcedureRationale
1 Dissolve 2-aminothiazole (1.0 eq.) in a suitable solvent (e.g., ethanol) in a round-bottom flask.Ensures a homogenous reaction mixture.
2 Add the α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq.) to the solution.The key electrophile for the condensation reaction.
3 Reflux the reaction mixture with stirring.Provides the necessary activation energy for the reaction.
4 Monitor the reaction progress using Thin Layer Chromatography (TLC).Allows for the determination of reaction completion and detection of side products.
5 Upon completion, cool the reaction mixture to room temperature.Prepares the mixture for work-up.
6 Neutralize the mixture with a weak base (e.g., aqueous sodium bicarbonate solution) if necessary.Removes any hydrohalic acid formed during the reaction.
7 Extract the product with a suitable organic solvent (e.g., ethyl acetate).Isolates the product from the aqueous phase.
8 Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.Removes residual water and solvent to yield the crude product.

II. Troubleshooting Guide: Purification

The purification of imidazo[2,1-b]thiazole derivatives can be challenging due to their polarity and potential for co-elution with starting materials or side products.

Issue 3: Difficulty in Separating the Product from Starting Materials by Column Chromatography

Question: I am having trouble separating my desired imidazo[2,1-b]thiazole derivative from the unreacted 2-aminothiazole and α-haloketone using column chromatography. They are all very close on the TLC plate.

Answer: This is a frequent purification hurdle. The key is to optimize your chromatographic conditions.

Strategies for Improved Chromatographic Separation
  • Solvent System Optimization:

    • A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

    • For particularly polar compounds, a ternary solvent system (e.g., hexane/ethyl acetate/methanol) or the addition of a small amount of a modifier like triethylamine (for basic compounds) can improve separation.

  • Choice of Stationary Phase:

    • While silica gel is the most common stationary phase, for certain derivatives, alumina (basic or neutral) may provide better separation.

  • Alternative Purification Techniques:

    • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[13][14] The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of imidazo[2,1-b]thiazoles include ethanol, methanol, and mixtures of solvents like dichloromethane/hexane.[13]

    • Preparative TLC or HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Recommended Solvent Systems for Column Chromatography
Compound PolarityRecommended Eluent System (starting point)
Low to MediumHexane / Ethyl Acetate gradient
Medium to HighDichloromethane / Methanol gradient
Basic CompoundsHexane / Ethyl Acetate with 0.1-1% Triethylamine
Issue 4: Product Oiling Out During Recrystallization

Question: I am trying to recrystallize my imidazo[2,1-b]thiazole derivative, but it is oiling out instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point and separates as a liquid.

Troubleshooting Recrystallization
  • Solvent Choice: The solvent may be too non-polar for your compound. Try a more polar solvent or a solvent mixture.

  • Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Seeding: Adding a small seed crystal of the pure compound can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

III. Frequently Asked Questions (FAQs)

Q1: What are the key spectroscopic features to confirm the formation of the imidazo[2,1-b]thiazole ring system?

A1: The formation of the imidazo[2,1-b]thiazole ring can be confirmed by various spectroscopic techniques:

  • ¹H NMR: Look for the characteristic singlet for the C-5 proton of the imidazo[2,1-b]thiazole ring, which typically appears in the range of δ 7.89–8.93 ppm.[15]

  • ¹³C NMR: The carbon atom at the 5th position of the imidazo[2,1-b]thiazole ring typically resonates in the range of δ 100.25–116.28 ppm.[15]

  • IR Spectroscopy: The disappearance of the NH₂ stretching bands of the starting 2-aminothiazole is a key indicator of successful cyclization.[16]

Q2: Are there any green chemistry approaches for the synthesis of imidazo[2,1-b]thiazoles?

A2: Yes, several more environmentally friendly methods have been developed. These include:

  • Microwave-assisted synthesis: This often leads to shorter reaction times, higher yields, and reduced solvent usage.[10][14]

  • Use of greener solvents: Solvents like polyethylene glycol (PEG) have been used as a recyclable reaction medium.[14]

  • Catalyst-free conditions: Some one-pot syntheses have been developed that proceed without the need for a catalyst.[17]

Q3: What are some of the known biological activities of imidazo[2,1-b]thiazole derivatives?

A3: Imidazo[2,1-b]thiazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer[18][19]

  • Antimicrobial[1][2]

  • Antiviral[2]

  • Anti-inflammatory[13]

  • Antitubercular[20]

This diverse pharmacological profile is a major driver for the continued interest in the synthesis of novel derivatives of this scaffold.[3][4]

IV. References

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][6][18]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. --INVALID-LINK--

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central. --INVALID-LINK--

  • Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed. --INVALID-LINK--

  • Synthesis of 2-Aminothiazoles via Acetyl Isothiocyanate. Benchchem. --INVALID-LINK--

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. --INVALID-LINK--

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][6][18]Thiadiazole Derivatives as Anti-Inflammatory Agents. MDPI. --INVALID-LINK--

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. --INVALID-LINK--

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. --INVALID-LINK--

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][6][18]Thiadiazole Derivatives as Anti-Inflammatory Agents. National Institutes of Health. --INVALID-LINK--

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. --INVALID-LINK--

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing. --INVALID-LINK--

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. --INVALID-LINK--

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. --INVALID-LINK--

  • Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Taylor & Francis Online. --INVALID-LINK--

  • Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives. PubMed. --INVALID-LINK--

  • 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook. --INVALID-LINK--

  • Synthesis of imidazo[2,1‐b]thiazole derivatives via Claisen‐Schmidt condensation. ResearchGate. --INVALID-LINK--

  • Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. ResearchGate. --INVALID-LINK--

  • Process of preparing 2-aminothiazoles. Google Patents. --INVALID-LINK--

  • On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation. RSC Advances. --INVALID-LINK--

  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. --INVALID-LINK--

  • Synthesis of 2-aminothiazole derivatives. ResearchGate. --INVALID-LINK--

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. --INVALID-LINK--

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. PubMed Central. --INVALID-LINK--

  • Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. ResearchGate. --INVALID-LINK--

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. --INVALID-LINK--

  • Thiazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Hantzsch Thiazole Synthesis. SynArchive. --INVALID-LINK--

  • Hantzsch Thiazole Synthesis 2010. Scribd. --INVALID-LINK--

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. National Institutes of Health. --INVALID-LINK--

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. --INVALID-LINK--

References

Technical Support Center: Enhancing the Stability of Schiff Bases Derived from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with Schiff bases derived from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of synthesizing and stabilizing these promising compounds. The imidazo[2,1-b]thiazole scaffold is a versatile and privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The Schiff bases derived from this core are of significant interest for developing novel therapeutic agents.[3]

This guide is structured to provide practical, experience-driven advice to overcome common challenges and enhance the stability and reproducibility of your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis and handling of Schiff bases derived from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde.

Q1: What are the primary factors that influence the stability of Schiff bases derived from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde?

A1: The stability of these Schiff bases is primarily influenced by three key factors:

  • Hydrolysis: The imine bond (C=N) is susceptible to hydrolysis, which is the reverse of the condensation reaction. This is often catalyzed by the presence of water and acidic or basic conditions.[4]

  • Electronic Effects: The electronic properties of the substituents on both the aromatic amine and the imidazo[2,1-b]thiazole ring play a crucial role. Electron-donating groups on the aniline moiety tend to increase the stability of the Schiff base by increasing the electron density on the imine nitrogen.[5][6] Conversely, electron-withdrawing groups can decrease stability.

  • Steric Hindrance: Significant steric bulk near the imine bond can destabilize the molecule by preventing planarity, which is important for conjugation and overall stability.[7][8]

Q2: I am observing low yields in my Schiff base synthesis. What are the likely causes and how can I improve them?

A2: Low yields are a common issue and can often be attributed to the equilibrium nature of the Schiff base formation. To drive the reaction towards the product, it is crucial to remove the water formed during the condensation.[9] This can be achieved by:

  • Using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene or benzene.

  • Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), directly to the reaction mixture.

  • Conducting the reaction under anhydrous conditions using dry solvents and reagents.

Additionally, optimizing the reaction time and temperature is essential. For less reactive amines, longer reaction times or higher temperatures may be necessary.

Q3: My purified Schiff base product seems to decompose upon storage. What are the best practices for storing these compounds?

A3: The instability of Schiff bases upon storage is typically due to hydrolysis from atmospheric moisture. To ensure long-term stability, it is imperative to store the purified product under anhydrous and inert conditions.[1] Recommended storage practices include:

  • Storing the solid product in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon).

  • Using a desiccator with a strong drying agent to minimize exposure to moisture.

  • For highly sensitive compounds, storage in a glovebox is ideal.

  • Avoiding exposure to light and high temperatures, which can also promote degradation.

Q4: How can I confirm the formation and purity of my Schiff base product?

A4: A combination of spectroscopic techniques is essential for confirming the structure and purity of your synthesized Schiff base.

  • ¹H NMR Spectroscopy: Look for the characteristic singlet peak of the azomethine proton (-CH=N-), which typically appears in the range of δ 8.0-10.0 ppm.[10] The disappearance of the aldehyde proton signal from the starting material (around δ 9.0-10.0 ppm) and the amine protons is also a key indicator.

  • ¹³C NMR Spectroscopy: The carbon of the imine group (-C=N-) will have a characteristic chemical shift, usually in the range of δ 150-170 ppm.[10]

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band corresponding to the C=N stretching vibration, typically in the region of 1600-1650 cm⁻¹.[3] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine are also indicative of a successful reaction.

  • Mass Spectrometry: This will confirm the molecular weight of the desired product.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis and handling of Schiff bases from 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inefficient water removal. 3. Low reactivity of the amine.1. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC. 2. Use a Dean-Stark apparatus or add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves).[9] 3. For less reactive amines, consider using a catalytic amount of a weak acid (e.g., acetic acid) to protonate the carbonyl oxygen, making it more electrophilic.
Product Hydrolysis During Work-up 1. Presence of water in solvents or during extraction. 2. Use of protic solvents (e.g., methanol, ethanol) for an extended period.1. Use anhydrous solvents for extraction and washing. 2. Minimize the use of protic solvents. If recrystallization from an alcohol is necessary, do so quickly and dry the product thoroughly under vacuum.
Difficulty in Purification 1. Product is an oil or a low-melting solid. 2. Presence of unreacted starting materials or by-products.1. Attempt trituration with a non-polar solvent (e.g., hexane, diethyl ether) to induce solidification. 2. Column chromatography on silica gel or alumina can be effective. Use a non-polar eluent system and consider deactivating the silica gel with triethylamine to prevent hydrolysis on the column.
Product Decomposition on TLC Plate The silica gel on the TLC plate is acidic and can catalyze the hydrolysis of the Schiff base.Deactivate the TLC plate by eluting it with a solvent system containing a small amount of triethylamine (e.g., 1%) before spotting your compound.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the synthesis of the parent aldehyde and a general protocol for the synthesis of stable Schiff bases.

Protocol 1: Synthesis of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

This protocol is adapted from established synthetic routes for similar imidazo[2,1-b]thiazole derivatives.[11][12]

Step 1: Synthesis of 2-amino-4-phenylthiazole

  • In a round-bottom flask, combine 2-bromoacetophenone (10 mmol) and thiourea (20 mmol).

  • Heat the mixture at 100 °C for 4-6 hours.

  • After cooling, triturate the solid mass with diethyl ether to remove unreacted starting materials.

  • Suspend the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain 2-amino-4-phenylthiazole.

Step 2: Synthesis of 6-phenylimidazo[2,1-b]thiazole

  • To a solution of 2-amino-4-phenylthiazole (10 mmol) in ethanol (50 mL), add chloroacetaldehyde (50% aqueous solution, 12 mmol).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-phenylimidazo[2,1-b]thiazole.

Step 3: Vilsmeier-Haack Formylation to 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 15 mmol) to anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 6-phenylimidazo[2,1-b]thiazole (10 mmol) in anhydrous DMF (20 mL) dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat at 60-70 °C for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.

  • Filter the precipitated solid, wash thoroughly with water, and dry to obtain 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde.

Protocol 2: General Synthesis for Stable Schiff Bases

This protocol is designed to maximize the yield and stability of the final Schiff base product.

  • To a solution of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde (1 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add the desired substituted aniline (1.1 mmol).

  • For less reactive anilines, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to obtain the pure Schiff base.

  • Dry the purified product under high vacuum and store it in an inert atmosphere.

Visualizing Key Concepts and Workflows

To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.

Diagram 1: General Synthetic Pathway

G A 2-Bromoacetophenone + Thiourea B 2-Amino-4-phenylthiazole A->B Heat D 6-Phenylimidazo[2,1-b]thiazole B->D Reflux C Chloroacetaldehyde C->D F 6-Phenylimidazo[2,1-b]thiazole- 5-carbaldehyde D->F Formylation E Vilsmeier Reagent (POCl3/DMF) E->F H Schiff Base F->H Condensation G Substituted Aniline (R-NH2) G->H

Caption: Synthetic route to Schiff bases.

Diagram 2: Factors Affecting Schiff Base Stability

G cluster_0 Factors Decreasing Stability cluster_1 Factors Increasing Stability A Presence of Water S Schiff Base Stability A->S B Acidic/Basic Conditions B->S C Electron-Withdrawing Groups on Aniline C->S D Steric Hindrance D->S E Anhydrous Conditions F Neutral pH G Electron-Donating Groups on Aniline H Planar Conjugated System S->E S->F S->G S->H

Caption: Key factors influencing stability.

References

Scalable synthesis of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde for pharmaceutical research

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the scalable synthesis of 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde. This valuable heterocyclic aldehyde is a key building block in pharmaceutical research, and its efficient, large-scale production is crucial for advancing drug discovery programs. This guide is structured to provide not only detailed experimental protocols but also in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis.

I. Synthetic Overview & Strategy

The scalable synthesis of 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde is a three-step process, commencing with commercially available starting materials. The overall strategy is designed for robustness and scalability, prioritizing high yields and purity of the final product.

Synthetic_Workflow Acetophenone Acetophenone & Thiourea Thiazole 2-Amino-4-phenylthiazole Acetophenone->Thiazole Hantzsch Thiazole Synthesis Imidazothiazole 6-Phenylimidazo[2,1-b]thiazole Thiazole->Imidazothiazole Cyclization with 2-Bromoacetophenone Aldehyde 6-Phenylimidazo[2,1-b]thiazole- 5-carbaldehyde Imidazothiazole->Aldehyde Vilsmeier-Haack Formylation

Caption: Synthetic route to 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde.

II. Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4-phenylthiazole

This initial step involves the well-established Hantzsch thiazole synthesis, which provides a reliable method for producing the key thiazole intermediate.

Reaction Scheme:

Acetophenone + Thiourea --(I₂ catalyst)--> 2-Amino-4-phenylthiazole

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Acetophenone120.151.0
Thiourea76.122.0
Iodine253.811.0
Methanol-As solvent
Diethyl ether-For washing
Ammonium hydroxide-For work-up

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).

  • Add a suitable solvent, such as methanol, and reflux the mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the cooled mixture with diethyl ether to remove unreacted acetophenone and iodine.

  • Carefully pour the mixture into a solution of ammonium hydroxide to neutralize and precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from methanol to obtain pure 2-amino-4-phenylthiazole.[1]

Step 2: Synthesis of 6-Phenylimidazo[2,1-b]thiazole

This step involves the cyclization of the aminothiazole with an α-haloketone to form the fused imidazothiazole ring system.

Reaction Scheme:

2-Amino-4-phenylthiazole + 2-Bromoacetophenone --(Base)--> 6-Phenylimidazo[2,1-b]thiazole

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-Amino-4-phenylthiazole176.241.0
2-Bromoacetophenone199.051.0
Sodium bicarbonate84.012.0
Ethanol-As solvent

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-phenylthiazole (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield 6-phenylimidazo[2,1-b]thiazole.

Step 3: Vilsmeier-Haack Formylation to 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

The final step introduces the carbaldehyde group at the 5-position of the imidazo[2,1-b]thiazole ring system using the Vilsmeier-Haack reaction.

Reaction Scheme:

6-Phenylimidazo[2,1-b]thiazole --(POCl₃, DMF)--> 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
6-Phenylimidazo[2,1-b]thiazole200.261.0
Phosphorus oxychloride (POCl₃)153.331.5
N,N-Dimethylformamide (DMF)73.09As solvent and reagent
Crushed ice-For quenching
Sodium hydroxide solution-For neutralization

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • After the addition is complete, stir the mixture at 0-5 °C for another 30 minutes.

  • Add 6-phenylimidazo[2,1-b]thiazole (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a cold sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the crude product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane.

III. Troubleshooting & FAQs

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Step 1: Synthesis of 2-Amino-4-phenylthiazole
  • Q1: The yield of 2-amino-4-phenylthiazole is consistently low. What are the possible causes and solutions?

    A1: Low yields can stem from several factors. Ensure that the thiourea is used in excess (2 equivalents) to drive the reaction to completion. The reaction is also sensitive to moisture, so use dry reagents and solvents. Incomplete reaction is another common issue; ensure the reflux time is sufficient by monitoring the reaction progress with TLC. Finally, during work-up, ensure complete precipitation by adjusting the pH carefully with ammonium hydroxide.

Step 2: Synthesis of 6-Phenylimidazo[2,1-b]thiazole
  • Q2: During the cyclization reaction, I observe the formation of multiple side products. How can I improve the selectivity?

    A2: The formation of side products can be due to the reactivity of the starting materials. Ensure that the 2-bromoacetophenone is of high purity, as impurities can lead to undesired reactions. The choice of base and solvent can also influence the reaction; sodium bicarbonate is a mild base that generally gives good results. If side reactions persist, consider using a less polar solvent or running the reaction at a lower temperature for a longer duration.

  • Q3: The reaction seems to stall before all the starting material is consumed. What should I do?

    A3: If the reaction stalls, it could be due to the deactivation of the reagents or insufficient heating. Ensure that the reflux temperature is maintained throughout the reaction. If necessary, a stronger, non-nucleophilic base could be trialed, but this should be done with caution to avoid side reactions. Adding a fresh portion of the base might also help to restart the reaction.

Step 3: Vilsmeier-Haack Formylation
  • Q4: I am observing the formation of a significant amount of di-formylated byproduct. How can I prevent this?

    A4: Over-formylation is a common issue with highly activated heterocyclic systems. To minimize the formation of the di-formylated product, carefully control the stoichiometry of the Vilsmeier reagent. A 1.1 to 1.5 molar equivalent of the reagent to the substrate is a good starting point. Additionally, maintain a low reaction temperature during the addition of the substrate and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.

  • Q5: The work-up of the Vilsmeier-Haack reaction is difficult, and I am getting a low yield of the final product.

    A5: The work-up of the Vilsmeier-Haack reaction is critical for obtaining a good yield. The hydrolysis of the intermediate iminium salt is highly exothermic. Therefore, it is crucial to pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate the heat. Incomplete neutralization can also lead to product loss. Ensure the pH is adjusted to 7-8 to fully precipitate the aldehyde.

  • Q6: Are there any safety concerns with the Vilsmeier-Haack reaction, especially at a larger scale?

    A6: Yes, the Vilsmeier-Haack reaction poses significant thermal hazards, especially on a larger scale.[2][3] The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic and can lead to a runaway reaction if not properly controlled. It is imperative to maintain strict temperature control during the formation of the reagent and the subsequent addition of the substrate. The Vilsmeier reagent itself is thermally unstable. For large-scale synthesis, consider a semi-batch process where the Vilsmeier reagent is added to the substrate solution at a controlled rate. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

IV. Characterization Data

The identity and purity of the synthesized 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde should be confirmed by spectroscopic methods. Below are the expected physicochemical properties and spectroscopic data based on available information for the title compound and structurally related analogs.

PropertyValue
Molecular Formula C₁₂H₈N₂OS
Molecular Weight 228.27 g/mol
Appearance Expected to be a solid
Melting Point 130 - 132 °C

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the aldehyde proton (singlet, ~9.5-10.0 ppm), aromatic protons of the phenyl ring (multiplet, ~7.3-7.8 ppm), and protons of the imidazo[2,1-b]thiazole core. The H-2 and H-3 protons on the thiazole ring would likely appear as doublets around 7.0-8.0 ppm, and the H-7 proton on the imidazole ring as a singlet in a similar region.

  • ¹³C NMR (DMSO-d₆, 101 MHz): The spectrum should display a signal for the aldehyde carbonyl carbon (~180-190 ppm), signals for the aromatic and heterocyclic carbons in the range of ~110-150 ppm.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₂H₉N₂OS⁺: 229.04.

V. References

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: --INVALID-LINK--

  • ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: --INVALID-LINK--

  • BenchChem. An In-Depth Technical Guide to the Synthesis and Characterization of 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyd. Available from: --INVALID-LINK--

  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: --INVALID-LINK--

  • Sigma-Aldrich. 6-phenylimidazo[2,1-b][2][4]thiazole-5-carbaldehyde. Available from: --INVALID-LINK--

References

Technical Support Center: Recrystallization of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the purification of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS 74630-73-2).[1] This document provides field-proven insights, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material. The fused imidazo[2,1-b]thiazole core is a valuable scaffold in medicinal chemistry, and achieving high purity is critical for subsequent applications.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde?

The single most critical factor is the selection of an appropriate solvent system. An ideal solvent will exhibit high solubility for the compound at its boiling point but very low solubility at low temperatures (e.g., 0-4 °C). This differential solubility is the driving force for crystallization and ensures a high recovery of pure material. A common mistake is using a solvent in which the compound is too soluble at room temperature, leading to poor yields.[6]

Q2: Which solvents should I screen for recrystallizing this compound?

Given the structure—a rigid, aromatic heterocyclic system with a moderately polar carbaldehyde group—solvents of intermediate polarity are excellent starting points. We recommend screening the following single and mixed solvent systems.

Solvent SystemBoiling Point (°C)Polarity (Dielectric Const.)Rationale & Comments
Ethanol (EtOH) 7824.5Primary Recommendation. Often provides a good balance of solubility for this class of heterocycles. Easy to handle and remove.
Isopropanol (IPA) 8219.9Slightly less polar than ethanol; can sometimes yield better crystals if the compound is too soluble in EtOH.
Acetone 5620.7A good solvent for many organics, but its low boiling point can lead to rapid evaporation and premature crystallization on the filter funnel.[7]
Ethyl Acetate (EtOAc) 776.0A less polar option. Good for compounds that are highly soluble in alcohols.
Toluene 1112.4A non-polar aromatic solvent. The structural similarity (aromatic rings) can promote solubility at high temperatures. Prone to sublimation.[7]
Ethanol/Water VariableVariableA powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly.[8]
Ethyl Acetate/Hexane VariableVariableAn excellent choice for compounds that are too soluble in pure ethyl acetate. Dissolve in hot EtOAc and add hexane as the anti-solvent.[7][9]

Q3: What are the likely impurities in my crude 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde?

Impurities are typically derived from the synthetic route. If prepared via a Vilsmeier-Haack reaction from 6-phenylimidazo[2,1-b]thiazole, common impurities include:

  • Unreacted Starting Material: Residual 6-phenylimidazo[2,1-b]thiazole.

  • Reaction Byproducts: Side-products from the formylation reaction.

  • Inorganic Salts: Salts remaining from the reaction workup (e.g., from neutralization with a base). These are usually removed by ensuring the crude material is fully dissolved in the organic solvent during the recrystallization process.

Experimental Protocol: Standard Recrystallization Workflow

This protocol provides a robust starting point for the purification of your compound.

Step 1: Solvent Selection & Dissolution

  • Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Using a flask that is too large will increase solvent loss to evaporation.

  • Add a magnetic stir bar and a small volume of the chosen solvent (e.g., Ethanol).

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Add more hot solvent in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes crystal yield.[9] An excess of solvent is the most common reason for failed crystallization.[6]

Step 2: Hot Filtration (If Necessary)

  • If insoluble impurities (dust, inorganic salts) are present, a hot filtration is required.

  • Pre-heat a separate flask containing a small amount of the pure solvent. Pre-warm your filtration setup (stemless funnel with fluted filter paper) by allowing the solvent vapor to heat it.

  • Quickly pour the hot dissolved solution through the fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: This step must be done quickly to prevent premature crystallization in the funnel, which would trap impurities and lower the yield.[8]

Step 3: Cooling & Crystallization

  • Cover the flask with a watch glass or loose stopper and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block).[10]

  • Causality: Slow cooling is essential for the formation of a pure, well-ordered crystal lattice. Rapid cooling traps impurities within the crystal structure, defeating the purpose of recrystallization.[10]

  • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.

Step 4: Isolation & Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass or drying dish for final drying in a vacuum oven.

Recrystallization_Workflow Start Crude Solid in Flask AddSolvent Add Minimum Hot Solvent to Dissolve Start->AddSolvent CheckInsoluble Insoluble Impurities? AddSolvent->CheckInsoluble HotFilter Perform Hot Filtration CheckInsoluble->HotFilter Yes CoolSlowly Cool Slowly to Room Temp CheckInsoluble->CoolSlowly No HotFilter->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath VacuumFilter Vacuum Filter & Wash with Cold Solvent IceBath->VacuumFilter Dry Dry Crystals VacuumFilter->Dry

Caption: General workflow for recrystallization.

Troubleshooting Guide

Problem 1: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals.

  • Root Cause Analysis:

    • High Impurity Level: Impurities can significantly depress the melting point of the compound, leading to a low-melting eutectic mixture.

    • Solvent Choice: The boiling point of the solvent may be higher than the melting point of your impure compound.

    • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient into a crystal lattice.

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (10-20% more volume) to lower the saturation point, then attempt to cool again, much more slowly.[6][10]

    • Change Solvent System: Switch to a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system like EtOH/Water, you may have added too much anti-solvent (water). Try again, adding the anti-solvent more slowly and using less.[8]

    • Induce Crystallization at a Higher Temperature: As the solution cools but before it oils out, try scratching the inner wall of the flask with a glass rod at the solvent-air interface. This can create nucleation sites and induce crystallization to begin before the temperature drops to the oiling-out point.

Oiling_Out_Troubleshooting Start Compound Oiled Out Action1 Re-heat to Redissolve Oil Start->Action1 Decision1 Add 10-20% More Solvent? Action1->Decision1 Action2 Cool VERY Slowly Decision1->Action2 Yes Failure Try Different Solvent System (e.g., lower boiling point) Decision1->Failure No, switch solvent Decision2 Did it Oil Out Again? Action2->Decision2 Success Success: Crystals Formed Decision2->Success No Decision2->Failure Yes

Caption: Decision tree for troubleshooting "oiling out".

Problem 2: No crystals form, even after cooling in an ice bath.

This indicates the solution is supersaturated but lacks a nucleation point to initiate crystal growth.

  • Solutions:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[6][8]

    • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cold solution. This provides a perfect template for further crystal growth.[6][10]

    • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent.[6][10] Gently heat the solution to boil off a portion of the solvent (e.g., 25% of the volume) and then repeat the cooling process.

    • Ultra-Cooling: As a last resort, cooling in a dry ice/acetone bath can sometimes force crystallization, though this can lead to smaller, less pure crystals.[8]

Problem 3: The crystal yield is very low.

  • Root Cause Analysis & Solutions:

    • Too Much Solvent: This is the most common cause.[6] Recover the filtrate and evaporate some of the solvent to obtain a second crop of crystals. Combine with the first crop only if purity is acceptable.

    • Premature Filtration: Filtering the crystals while the solution is still warm will leave a significant amount of product dissolved in the mother liquor. Ensure the solution is thoroughly cooled in an ice bath before filtration.

    • Compound is Genuinely Soluble: Your compound may have significant solubility even in the cold solvent. You may need to screen for a different solvent system where the solubility at low temperatures is lower.

Problem 4: The recrystallized product is still impure.

  • Root Cause Analysis & Solutions:

    • Crystallization Was Too Fast: Rapid crystal formation can trap impurities.[10] Repeat the recrystallization, but ensure the cooling process is much slower. Insulate the flask to prolong the cooling time.

    • Inappropriate Solvent: The impurity may have very similar solubility properties to your desired compound in the chosen solvent. Try a different solvent with a different polarity.

    • Preliminary Purification: If the crude material is highly impure, a single recrystallization may not be sufficient. Consider a preliminary purification step, such as a quick filtration through a short plug of silica gel or a trituration (suspending the crude solid in a solvent where the desired compound is insoluble but the impurities are soluble, then filtering).[9]

References

Technical Support Center: Stabilizing Imidazo[2,1-b]thiazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[2,1-b]thiazole intermediates. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you navigate the challenges associated with the stability of these valuable heterocyclic compounds. Our goal is to equip you with the knowledge to anticipate and prevent decomposition, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Preventing Decomposition of Imidazo[2,1-b]thiazole Intermediates

This section addresses common issues encountered during the synthesis, purification, and storage of imidazo[2,1-b]thiazole intermediates in a practical question-and-answer format.

Issue 1: My reaction mixture is turning dark, and I'm observing a significant decrease in the yield of my desired imidazo[2,1-b]thiazole intermediate.

  • Question: What are the likely causes of this decomposition during the reaction?

    Answer: Decomposition during the synthesis of imidazo[2,1-b]thiazole intermediates is often multifactorial. The primary culprits are typically exposure to atmospheric oxygen, excessive heat, and incompatible pH conditions. The sulfur and nitrogen heteroatoms in the ring system can be susceptible to oxidation, while the overall structure may be sensitive to strong acids or bases, leading to ring-opening or other side reactions.[1]

  • Question: How can I mitigate decomposition during the reaction?

    Answer: To enhance the stability of your intermediates during synthesis, we recommend implementing the following protocols:

    • Employ an Inert Atmosphere: Many imidazo[2,1-b]thiazole intermediates are sensitive to atmospheric oxygen.[2] Performing your reaction under an inert atmosphere of nitrogen or argon is a critical first step. This can be achieved using a Schlenk line or a glove box.[3][4]

    • Optimize Reaction Temperature: High temperatures can accelerate decomposition.[1][5] It is crucial to carefully control the reaction temperature. We advise running small-scale trials to determine the minimum temperature required for a reasonable reaction rate. If possible, consider running the reaction at room temperature or even lower temperatures for extended periods.

    • Careful pH Control: The imidazo[2,1-b]thiazole core can be susceptible to both strongly acidic and basic conditions, which may lead to hydrolysis or other degradation pathways.[1][6] Buffer your reaction mixture if appropriate, or choose reagents and conditions that maintain a pH as close to neutral as possible.

Issue 2: My purified imidazo[2,1-b]thiazole intermediate degrades upon storage, even at low temperatures.

  • Question: I've successfully synthesized and purified my compound, but it's not stable over time. What storage conditions are optimal?

    Answer: The long-term stability of imidazo[2,1-b]thiazole intermediates is highly dependent on the storage environment. Even when stored at low temperatures, factors like residual oxygen, moisture, and light exposure can contribute to degradation.

  • Question: What is the best practice for storing these sensitive compounds?

    Answer: For optimal long-term stability, we recommend the following storage protocol:

    • Store Under an Inert Atmosphere: After purification, the compound should be dried thoroughly under high vacuum to remove residual solvents and moisture. It should then be stored in a sealed vial under an inert atmosphere (argon or nitrogen).[7]

    • Protect from Light: Imidazo[2,1-b]thiazole derivatives can be photosensitive.[8] Always store your compounds in amber vials or wrap the vials in aluminum foil to protect them from light.

    • Low Temperature Storage: Store the vials in a freezer, preferably at -20°C or below.

    • Consider Solution Storage: In some cases, storing the compound as a dilute solution in a dry, degassed aprotic solvent (e.g., anhydrous dioxane or toluene) under an inert atmosphere can improve stability compared to storing it as a solid.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for imidazo[2,1-b]thiazole intermediates?

A1: The primary decomposition pathways include:

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. This can alter the electronic properties and biological activity of the molecule.[9]

  • Hydrolysis: The fused imidazole-thiazole ring system can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions.[1]

  • Photodegradation: Exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of various degradation products.[8]

Q2: How can I detect decomposition in my samples?

A2: Regularly monitor the purity of your intermediates using techniques like:

  • Thin Layer Chromatography (TLC): The appearance of new spots or streaking can indicate decomposition.

  • High-Performance Liquid Chromatography (HPLC): This will allow you to quantify the purity and detect the emergence of degradation products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the NMR spectrum, such as the appearance of new peaks or disappearance of existing ones, are clear indicators of decomposition.

Q3: Are there any general classes of antioxidants or stabilizers that are recommended for sulfur-containing heterocycles?

A3: Yes, for sulfur-containing heterocycles, radical scavengers and peroxide decomposers can be effective.[8] Common examples include butylated hydroxytoluene (BHT) and hindered amine light stabilizers (HALS).[1][10] However, the choice of stabilizer should be carefully considered to ensure it does not interfere with downstream applications.

Q4: I suspect my intermediate is air-sensitive. What are the key handling techniques I should use?

A4: When handling air-sensitive imidazo[2,1-b]thiazole intermediates, always use inert atmosphere techniques. This includes the use of a Schlenk line or a glove box for all manipulations, including weighing, dissolving, and transferring the compound.[3][4][11][12][13] Use syringes and cannulas that have been thoroughly dried and purged with an inert gas.

Experimental Protocols

Protocol 1: General Procedure for Synthesis Under an Inert Atmosphere

This protocol outlines the basic setup for performing a reaction under an inert atmosphere using a Schlenk line.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or argon.

  • Assembly: Assemble the glassware while still warm and immediately place it under a positive pressure of inert gas from the Schlenk line.

  • Purging: Evacuate the assembled apparatus using the vacuum manifold of the Schlenk line and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Add solvents and liquid reagents via a syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots using a syringe and analyzing by TLC or LC-MS.

  • Workup: Quench the reaction and perform the workup under a positive pressure of inert gas until the intermediate is isolated and deemed stable in air.

Protocol 2: Forced Degradation Study to Identify Potential Instabilities

This protocol provides a framework for conducting forced degradation studies to understand the stability profile of your imidazo[2,1-b]thiazole intermediate.[14][15][16][17]

  • Sample Preparation: Prepare stock solutions of your purified intermediate in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions in separate experiments:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 100°C for 48 hours.

    • Photodegradation: Expose a solution to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and quantify the degradation products. Compare the chromatograms to that of an unstressed control sample.

Data Presentation

Table 1: Summary of Common Decomposition Pathways and Mitigation Strategies

Decomposition PathwayTriggering FactorsKey Prevention Strategies
Oxidation Atmospheric oxygen, peroxides in solvents- Work under an inert atmosphere (N₂ or Ar) - Use freshly distilled, peroxide-free solvents - Consider adding antioxidants (e.g., BHT)
Hydrolysis Strong acids or bases- Maintain reaction and storage pH near neutral - Use buffered solutions when possible - Avoid prolonged exposure to acidic or basic workup conditions
Photodegradation UV and visible light- Protect reactions and stored samples from light (amber vials, foil) - Use photostabilizers if compatible with the application
Thermal Decomposition High temperatures- Optimize reactions for the lowest possible temperature - Store intermediates at low temperatures (-20°C or below)

Visualizations

DecompositionPathways Intermediate Imidazo[2,1-b]thiazole Intermediate Oxidation Oxidation (Sulfoxide/Sulfone) Intermediate->Oxidation O₂ / Peroxides Hydrolysis Hydrolysis (Ring Opening) Intermediate->Hydrolysis H⁺ / OH⁻ Photodegradation Photodegradation (Various Products) Intermediate->Photodegradation hν (Light)

Caption: Key decomposition pathways for imidazo[2,1-b]thiazole intermediates.

StabilizationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage InertAtmosphere Inert Atmosphere (N₂ or Ar) TempControl Temperature Control InertAtmosphere->TempControl pH_Control pH Control TempControl->pH_Control GentleConditions Gentle Conditions (e.g., Flash Chromatography) pH_Control->GentleConditions InertVial Inert Atmosphere Vial GentleConditions->InertVial LightProtection Light Protection (Amber Vial/Foil) InertVial->LightProtection LowTemp Low Temperature (-20°C or below) LightProtection->LowTemp End End: Stable Intermediate LowTemp->End Start Start: Unstable Intermediate Start->InertAtmosphere

Caption: Workflow for the stabilization of imidazo[2,1-b]thiazole intermediates.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Imidazo[2,1-b]thiazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of its derivatives, offering researchers and drug development professionals a comprehensive overview of their therapeutic potential, supported by experimental data and methodological insights.

The Imidazo[2,1-b]thiazole Core: A Versatile Pharmacophore

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole nucleus, a rigid and planar structure that serves as an excellent scaffold for interacting with various biological targets. The structural versatility of this core allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This inherent adaptability has led to the development of a plethora of derivatives with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The well-known anthelmintic drug Levamisole, which contains the imidazo[2,1-b]thiazole core, also exhibits immunostimulant properties, highlighting the scaffold's clinical significance.[3]

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes and proteins that drive cancer progression.

Mechanism of Action: Kinase and Tubulin Inhibition

A significant number of imidazo[2,1-b]thiazole derivatives exert their anticancer effects by targeting protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[6]

  • Focal Adhesion Kinase (FAK) Inhibition: Certain derivatives have shown potent inhibitory activity against FAK, a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[7] By inhibiting FAK, these compounds can disrupt cancer cell motility and induce apoptosis.

  • RAF Kinase Inhibition: The RAF/MEK/ERK signaling pathway is a critical cascade in many cancers. Novel imidazo[2,1-b]thiazole derivatives have been developed as potent pan-RAF and B-RAF inhibitors, showing efficacy in melanoma models.[8][9]

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Some imidazo[2,1-b]thiazole hybrids have been identified as effective EGFR inhibitors, a key target in lung and other cancers.[10]

Another well-established anticancer mechanism for this class of compounds is the disruption of microtubule dynamics . Similar to established chemotherapeutic agents like vinca alkaloids and taxanes, certain imidazo[2,1-b]thiazole-benzimidazole conjugates inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]

anticancer_mechanisms cluster_kinase Kinase Inhibition cluster_tubulin Microtubule Disruption FAK FAK Cell Migration & Survival Cell Migration & Survival FAK->Cell Migration & Survival RAF RAF Cell Proliferation Cell Proliferation RAF->Cell Proliferation EGFR EGFR Cell Growth & Proliferation Cell Growth & Proliferation EGFR->Cell Growth & Proliferation Tubulin Polymerization Tubulin Polymerization Mitosis Mitosis Tubulin Polymerization->Mitosis Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole->FAK Inhibits Imidazo[2,1-b]thiazole->RAF Inhibits Imidazo[2,1-b]thiazole->EGFR Inhibits Imidazo[2,1-b]thiazole->Tubulin Polymerization Inhibits Cancer Progression Cancer Progression Cell Migration & Survival->Cancer Progression Cell Proliferation->Cancer Progression Cell Growth & Proliferation->Cancer Progression Cell Division Cell Division Mitosis->Cell Division Cell Division->Cancer Progression

Caption: Anticancer Mechanisms of Imidazo[2,1-b]thiazole Derivatives.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative imidazo[2,1-b]thiazole derivatives against various human cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
6d A549 (Lung)1.08Tubulin Polymerization Inhibition[11]
9i MDA-MB-231 (Breast)1.65Apoptosis Induction[13]
9m MDA-MB-231 (Breast)1.12Apoptosis Induction[13]
26 A375P (Melanoma)<1Not specified[4]
27 A375P (Melanoma)<1Not specified[4]
11a (EGFR Kinase)0.099EGFR Kinase Inhibition[10]
11b (EGFR Kinase)0.086EGFR Kinase Inhibition[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: MTT Assay Workflow for Cytotoxicity Evaluation.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[2,1-b]thiazole derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[14] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Spectrum of Activity

Studies have shown that these derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, certain compounds have shown moderate activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans.[15][16] Additionally, some derivatives have been investigated for their antimycobacterial and antiviral properties.[1][17][18]

Comparative Antimicrobial Activity

The table below presents the antimicrobial activity of selected imidazo[2,1-b]thiazole derivatives, often measured as the zone of inhibition in agar diffusion assays.

Compound IDMicroorganismActivityReference
5d Escherichia coliModerately Active[15]
6h Escherichia coliModerately Active[15]
7b Pseudomonas aeruginosaModerately Active[15]
3i Staphylococcus aureusHigh Efficacy[18]
3i Escherichia coliHigh Efficacy[18]
3j Mycobacterium tuberculosisHigh Efficacy (IC50: 6.16 µg/mL)[18]
Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to assess the antimicrobial activity of chemical agents.

Workflow:

Caption: Agar Well Diffusion Assay Workflow.

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Preparation: Spread the inoculum evenly over the surface of a sterile agar plate to create a lawn.

  • Well Creation: Aseptically punch wells of a specific diameter into the agar.

  • Compound Application: Add a defined volume of the test compound solution into each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Imidazo[2,1-b]thiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing activity comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[19][20]

Mechanism of Action: COX Inhibition

The primary mechanism of action for many anti-inflammatory imidazo[2,1-b]thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[21] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with traditional NSAIDs.[20]

anti_inflammatory_pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Constitutive) Prostaglandins (Constitutive) COX-1->Prostaglandins (Constitutive) Prostaglandins (Inducible) Prostaglandins (Inducible) COX-2->Prostaglandins (Inducible) Physiological Functions Physiological Functions Prostaglandins (Constitutive)->Physiological Functions Inflammation & Pain Inflammation & Pain Prostaglandins (Inducible)->Inflammation & Pain Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole->COX-2 Inhibits

Caption: COX Inhibition by Imidazo[2,1-b]thiazole Derivatives.

Comparative Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced rat paw edema model.

Compound IDAnti-inflammatory Activity vs. Control (%)Ulcerogenic ActivityReference
5c Better than DiclofenacNone[20][21]
Multiple Derivatives Similar or higher than IbuprofenNot specified[19][22]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Workflow:

Caption: Carrageenan-Induced Paw Edema Assay Workflow.

Detailed Steps:

  • Animal Grouping: Divide rats into groups: control, standard (e.g., ibuprofen), and test compound groups.

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at specified time intervals after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on imidazo[2,1-b]thiazole derivatives has provided valuable insights into their structure-activity relationships. For example, in the context of anticancer activity, the nature and position of substituents on the phenyl ring attached to the core structure significantly influence the potency.[6] Similarly, for antimicrobial activity, the presence of specific functional groups can enhance efficacy against particular microbial strains.

Future research should focus on:

  • Rational Design: Utilizing computational tools and the established SAR to design more potent and selective derivatives.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways involved in the biological activities of these compounds.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

The imidazo[2,1-b]thiazole scaffold continues to be a rich source of biologically active compounds. The comparative analysis presented in this guide underscores its potential in the development of novel therapeutics for a range of diseases.

References

Structure-Activity Relationship of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic system, a cornerstone in medicinal chemistry due to the remarkable diversity of its pharmacological activities.[1][2] This fused bicyclic structure is a key component in numerous therapeutic agents and has been extensively explored for its potential as an anticancer, antimicrobial, anti-inflammatory, and antiviral agent.[1][3] At the heart of this versatile scaffold lies the 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde core, a critical starting point and building block for the synthesis of novel, potent, and selective bioactive molecules.[4] The aldehyde functional group at the 5-position serves as a highly reactive and versatile chemical handle, allowing for a wide array of structural modifications to probe and optimize biological activity.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds. We will delve into the synthetic strategies, compare the biological performance of various derivatives against different targets, and provide detailed experimental protocols to support further research and development in this promising area.

Core Synthesis Strategy: Building the Scaffold

The primary route for constructing the imidazo[2,1-b]thiazole system is the condensation reaction between a 2-aminothiazole derivative and an α-halocarbonyl compound.[4] The introduction of the crucial carbaldehyde group at the C5 position is typically achieved through a Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic substitution reaction is regioselective for the electron-rich C5 position of the imidazo[2,1-b]thiazole ring.

G cluster_0 Synthesis of Core Scaffold A 2-Amino-4-phenylthiazole C Cyclocondensation A->C B α-Halo Ketone (e.g., 2-bromo-1-phenylethanone) B->C D 6-Phenylimidazo[2,1-b]thiazole C->D Heat/Base F Formylation at C5 D->F E Vilsmeier-Haack Reagents (POCl₃, DMF) E->F G 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde F->G Work-up

Caption: General workflow for the synthesis of the core scaffold.

Comparative Analysis of Biological Activity and SAR

The true potential of the 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde scaffold is unlocked through the diverse modifications made possible by the aldehyde group and substitutions on the phenyl ring. These modifications drastically influence the compound's interaction with biological targets, leading to a wide spectrum of activities.

Anticancer Activity: Targeting Proliferative Pathways

Derivatives of this scaffold have shown significant promise as anticancer agents, with activity reported against a wide range of human tumor cell lines.[5][6] The SAR studies in this area are particularly insightful, revealing key structural features that govern cytotoxicity and selectivity.

A pivotal study led to the discovery of potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[7] The SAR analysis revealed that:

  • Modification of the C5-Carbaldehyde: The aldehyde itself is not essential for activity. Its conversion into more complex moieties is a common and effective strategy.

  • Substitution on the 6-Phenyl Ring: The para-position of the phenyl ring is a critical hotspot for modification. Introducing a ureido linkage at this position, connecting to another heterocyclic system like isoxazole, dramatically enhances potency.[7]

  • Side Chains at C3: The addition of carboxamide side chains at the C3 position, particularly those with terminal dimethylamino groups, significantly improves both cellular and enzymatic potency.[7]

Compound 19 from this series, 6-(4-(3-(5-(tert-butyl)isoxazol- 3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide, emerged as a highly potent derivative with an IC₅₀ of just 0.002 µM against the FLT3-dependent MV4-11 cell line.[7] Other studies have identified derivatives with sub-micromolar potency against melanoma cell lines, demonstrating selectivity over other cancer types.[8]

G cluster_0 Key SAR for Anticancer Activity Core Imidazo[2,1-b]thiazole Core C6_Phenyl Substitutions on 6-Phenyl Ring Core->C6_Phenyl C5_Aldehyde Modification of C5-Aldehyde Core->C5_Aldehyde C3_Sidechain Side Chain at C3 Core->C3_Sidechain Activity Increased Anticancer Potency & Selectivity C6_Phenyl->Activity p-ureido linkage C5_Aldehyde->Activity Conversion to complex moieties C3_Sidechain->Activity Carboxamide with basic terminus

Caption: Structure-activity relationship summary for anticancer derivatives.

Table 1: Comparison of Anticancer Activity of Key Derivatives

Compound IDModification from Core ScaffoldTarget Cell LineIC₅₀ (µM)Reference
Compound 19 p-Ureido-isoxazole on 6-phenyl; C3-carboxamide side chainMV4-11 (AML)0.002[7]
Compound 26 Modifications at C2, C3, and 6-phenyl ringA375P (Melanoma)<1[8]
Compound 27 Modifications at C2, C3, and 6-phenyl ringA375P (Melanoma)<1[8]
PDAC Active 9c Imidazo[2,1-b][1][5][7]thiadiazole core with indole at C2SUIT-2 (Pancreatic)5.11[9][10]
Antimicrobial Activity: Combating Drug Resistance

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 5,6-dihydroimidazo[2,1-b]thiazole scaffold, a close relative of our topic core, has been identified as a new class of potent agents against methicillin-resistant Staphylococcus aureus (MRSA).[11][12]

Key SAR insights for antimicrobial activity include:

  • Stereochemistry: The stereochemistry at the C6 position is crucial. (R)-isomers have been shown to be approximately two-fold more active than their (S)-enantiomers against MRSA.[11][12]

  • C5-Carbaldehyde Modifications: Conversion of the aldehyde into hydrazone derivatives is a common strategy to enhance antimicrobial and particularly antimycobacterial activity.[13][14]

  • Mechanism of Action: Some of the most potent antimicrobial derivatives have been shown to inhibit DNA gyrase, a validated bacterial target.[11][12] This provides a clear mechanistic rationale for their antibacterial effect.

Compounds have demonstrated significant activity against Staphylococcus aureus, Staphylococcus epidermidis, various fungi, and even Mycobacterium tuberculosis.[3][13]

Table 2: Comparison of Antimicrobial Activity of Key Derivatives

Derivative TypeStructural ModificationTarget OrganismMIC (µg/mL)Reference
(R)-Isomer (R)-configuration at C6MRSA3.7 (MIC₉₀)[11][12]
Hydrazide 2a-j C3-acetic acid hydrazidesS. aureus0.24 - 25[13]
Hydrazide 2a-j C3-acetic acid hydrazidesM. tuberculosis H37Rv>12.5 (17-98% inhibition)[13][14]
Spirothiazolidinone 5a-c Spiro-fused ring from C3-acetohydrazideM. tuberculosisHope promising[3]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key experiments.

Protocol 1: General Synthesis of 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde
  • Step 1: Synthesis of 6-Phenylimidazo[2,1-b]thiazole.

    • To a solution of 2-amino-4-phenylthiazole (10 mmol) in ethanol (50 mL), add 2-chloroacetaldehyde (11 mmol, 50% aqueous solution).

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

    • The resulting precipitate is filtered, washed with cold water, and dried to yield the 6-phenylimidazo[2,1-b]thiazole intermediate.

  • Step 2: Vilsmeier-Haack Formylation.

    • In a round-bottom flask, cool N,N-dimethylformamide (DMF, 30 mmol) to 0°C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 12 mmol) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.

    • Add a solution of 6-phenylimidazo[2,1-b]thiazole (10 mmol) in DMF (10 mL) dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

    • Pour the reaction mixture onto crushed ice and neutralize carefully with a 2N sodium hydroxide (NaOH) solution.

    • The solid product that precipitates is collected by filtration, washed thoroughly with water, and purified by recrystallization from ethanol to yield pure 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde.

Protocol 2: In Vitro Anticancer Assay (SRB Assay)
  • Cell Plating: Seed cancer cells (e.g., A375P melanoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control wells. The IC₅₀ value is determined from the dose-response curve.

Conclusion and Future Perspectives

The 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde scaffold is a validated and highly malleable platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that targeted modifications at the C3, C5, and 6-phenyl positions can yield derivatives with potent and selective anticancer and antimicrobial activities. The discovery of compounds with nanomolar efficacy against AML cell lines and potent activity against MRSA underscores the immense potential of this chemical class.[7][11]

Future research should focus on expanding the chemical diversity around this core, exploring novel substitutions and bioisosteric replacements to further enhance potency and refine selectivity. In-depth mechanistic studies, moving beyond cellular assays to specific enzyme and receptor binding assays, will be crucial for rational drug design. Finally, the most promising lead compounds must be advanced into preclinical in vivo models to evaluate their pharmacokinetic properties, efficacy, and safety profiles, paving the way for potential clinical candidates.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] Given its therapeutic potential, the unambiguous synthesis and characterization of novel substituted analogues are paramount in the drug discovery pipeline. The journey from a synthetic hypothesis to a validated lead candidate is paved with analytical data, where spectroscopy serves as the cornerstone for structural elucidation and purity confirmation.

This guide provides an in-depth comparison of the spectroscopic signatures of various substituted imidazo[2,1-b]thiazoles. Moving beyond a mere listing of data, we will explore the causal relationships between molecular structure and spectroscopic output, grounded in the principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. The insights and protocols herein are designed to empower researchers to confidently characterize their own compounds and interpret the subtle yet significant spectral shifts induced by chemical substitution.

The Imidazo[2,1-b]thiazole Core: A Structural Reference

Before delving into spectroscopic specifics, it is essential to establish a common structural and nomenclatural framework. The fused bicyclic system is numbered as follows, which will be used as a reference throughout this guide.

Caption: General structure and IUPAC numbering of the imidazo[2,1-b]thiazole ring system.

Comparative Spectroscopic Analysis

The electronic environment of the imidazo[2,1-b]thiazole core is highly sensitive to the nature of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached at various positions, typically as aryl moieties at C2 and C6, induce predictable and measurable changes in the NMR, MS, and UV-Vis spectra.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Landscape

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For imidazo[2,1-b]thiazoles, specific protons and carbons in the heterocyclic core provide diagnostic signals whose chemical shifts are modulated by substituents.

Causality of Experimental Choice: We use ¹H NMR to map the proton environment and confirm the presence of key structural motifs. ¹³C NMR complements this by providing a map of the carbon skeleton. Together, they offer a comprehensive picture of the molecule's connectivity and electronic distribution. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar derivatives.[4]

Interpreting the Data:

  • ¹H NMR: A key diagnostic signal is often the singlet corresponding to the proton at the C5 position of the thiazole ring. Its chemical shift is particularly sensitive to the substituent at the adjacent C6 position. For instance, in 2,6-diaryl derivatives, this proton typically appears as a singlet in the range of δ 7.8-8.9 ppm.[1] Protons on substituted aryl rings will appear in the aromatic region (δ 7.0-8.5 ppm) with coupling patterns indicative of their substitution (e.g., AA'BB' systems for para-substituted rings).

  • ¹³C NMR: The carbons of the fused imidazo[2,1-b]thiazole core have characteristic chemical shifts. The C5 carbon, for example, resonates around δ 100-116 ppm.[1] Substituents dramatically influence the chemical shifts of the carbons to which they are attached (ipso-carbon) and other carbons in the ring system through resonance and inductive effects.

G cluster_0 Effect of Substituents on ¹H NMR Chemical Shifts Core Core Proton (e.g., H-5) EDG Electron Donating Group (e.g., -OCH₃, -CH₃) Shielding Increased Shielding (Upfield Shift, Lower δ) EDG->Shielding Increases electron density EWG Electron Withdrawing Group (e.g., -NO₂, -CF₃) Deshielding Increased Deshielding (Downfield Shift, Higher δ) EWG->Deshielding Decreases electron density Shielding->Core Affects Deshielding->Core Affects

Caption: Influence of substituent electronic effects on proton chemical shifts.

Table 1: Comparative ¹H and ¹³C NMR Data for Representative Substituted Benzo[d]imidazo[2,1-b]thiazoles

CompoundSubstituent (R)Diagnostic ¹H NMR (δ, ppm)Diagnostic ¹³C NMR (δ, ppm)Reference
3d H (at C2), -COOEt (at C3)9.03 (s, 1H, H-5)162.3 (C=O), 148.0, 137.8, 119.6 (C-5)[4]
3f 4-(Trifluoromethyl)phenyl8.30 (s, 1H, H-5)148.2, 144.8, 109.1 (C-5)[4]
3h 4-Tolyl (at C2), 7-Ethoxy7.78 (s, 1H, H-5)156.5, 147.3, 109.4 (C-5)[4]
3l 4-(CF₃)phenyl (at C2), 7-NO₂8.06 (s, 1H, H-5)135.7, 128.1, 108.3 (C-5)[4]

Note: Data corresponds to the benzo-fused analogues, which follow similar electronic principles. The H-5 proton is labeled as H-s in some literature.

Mass Spectrometry: Confirming Identity and Probing Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound and gaining structural insights through fragmentation analysis.

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard. ESI is a soft ionization technique that usually yields the protonated molecule, [M+H]⁺, allowing for the precise determination of the molecular formula.[5] The subsequent fragmentation (MS/MS) of this parent ion provides a fingerprint that can help confirm the structure and location of substituents.

Interpreting the Data:

  • Molecular Ion: The primary piece of data is the mass-to-charge ratio (m/z) of the molecular ion peak. For imidazo[2,1-b]thiazoles, this is typically observed as the [M+H]⁺ ion in ESI-MS. Its measured exact mass should match the calculated theoretical mass within a few parts per million (ppm).

  • Fragmentation: The fused heterocyclic core is relatively stable. Fragmentation patterns often involve the loss of substituents or cleavage within less stable side chains. For example, studies on related structures have shown that oxidative metabolism can lead to the formation of reactive S-oxide species, and trapping these with glutathione (GSH) results in adducts whose fragmentation patterns can pinpoint the site of metabolic activity on the thiazole ring.[6]

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Key CharacteristicsReference
4a C₁₈H₁₈N₃O₂S⁺340.1114340.1118Contains tert-butylamino group[5]
4e C₂₀H₂₀N₃O₂S⁺366.1270366.1271Contains cyclohexylamino group[5]
3h C₁₈H₁₆N₂OSH309.1062309.1064Contains p-tolyl and ethoxy groups[4]
3l C₁₆H₈F₃N₃O₂SH364.0368364.0369Contains CF₃-phenyl and nitro groups[4]
UV-Visible and Fluorescence Spectroscopy: Exploring Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While less structurally informative than NMR or MS, it is crucial for studying a compound's interaction with biological targets and for quantitative analysis.

Causality of Experimental Choice: UV-Vis is used to determine the wavelength of maximum absorbance (λmax), which is useful for setting up other experiments, such as fluorescence spectroscopy or biological assays that rely on absorbance detection. The interaction of these compounds with proteins like bovine serum albumin (BSA) can be monitored by observing changes in the protein's intrinsic fluorescence, which is quenched upon binding.[7] This provides data on binding constants and mechanisms.

Interpreting the Data:

  • Imidazo[2,1-b]thiazoles, being aromatic systems, exhibit strong absorption in the UV region, typically between 250-400 nm, corresponding to π → π* transitions.[8]

  • The position of λmax is influenced by substituents. Auxochromes (like -OH, -OCH₃) can cause a bathochromic (red) shift to longer wavelengths, while the overall conjugation of the system plays a significant role.

  • Fluorescence quenching experiments can reveal whether the interaction with a biomolecule occurs via a static (formation of a ground-state complex) or dynamic (collisional) mechanism.[7]

Validated Experimental Protocols

Trustworthy data originates from robust and well-documented protocols. The following are representative methodologies for the synthesis and characterization of a substituted imidazo[2,1-b]thiazole derivative.

Protocol 1: Synthesis of a 2,6-disubstituted Imidazo[2,1-b]thiazole

This protocol is adapted from established literature procedures for the condensation of a 2-aminothiazole derivative with a substituted phenacyl bromide.[1][9]

G start Start reactants 1. Combine 2-amino-4-arylthiazole and α-bromoacetophenone in ethanol. start->reactants reflux 2. Reflux the mixture for 12-18 hours. reactants->reflux monitor 3. Monitor reaction completion by TLC. reflux->monitor monitor->reflux Incomplete cool 4. Cool mixture to room temperature. monitor->cool Reaction Complete precipitate 5. Collect precipitate by vacuum filtration. cool->precipitate wash 6. Wash solid with cold ethanol. precipitate->wash recrystallize 7. Recrystallize from appropriate solvent (e.g., ethanol, DMF) to purify. wash->recrystallize end End: Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis of imidazo[2,1-b]thiazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the appropriate 2-amino-4-arylthiazole and 1.1 equivalents of a substituted α-bromoacetophenone in anhydrous ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Isolation: After completion, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove impurities.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to obtain the final product with high purity.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Spectroscopic Characterization

Self-Validating System: The combination of these three techniques provides a self-validating loop. HRMS confirms the elemental composition, ¹H and ¹³C NMR confirm the specific isomeric structure and connectivity, and UV-Vis provides photophysical data consistent with the confirmed structure.

  • NMR Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

    • Acquire ¹H, ¹³C, and, if applicable, other 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.[4][5]

  • Mass Spectrometry (HRMS-ESI) Analysis:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[5]

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.

    • Perform data analysis to determine the exact mass and compare it with the theoretical mass for the expected molecular formula. The mass error should be < 5 ppm.

  • UV-Vis Spectroscopy:

    • Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol).

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

    • Scan the sample in a quartz cuvette from ~200 to 600 nm to identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The spectroscopic characterization of substituted imidazo[2,1-b]thiazoles is a multi-faceted process where each analytical technique provides a unique and essential piece of the structural puzzle. As demonstrated, ¹H and ¹³C NMR reveal the precise atomic arrangement and electronic environment, HRMS confirms the elemental composition with high fidelity, and UV-Vis spectroscopy elucidates the compound's photophysical properties. The predictable shifts and patterns observed upon substitution allow researchers to not only confirm the identity of their target molecules but also to infer structure-property relationships. By employing the robust protocols and interpretative frameworks outlined in this guide, scientists in the field of drug discovery can ensure the integrity of their chemical matter and accelerate the development of new therapeutics based on this versatile scaffold.

References

The 5-Carbaldehyde Functional Group: A Key Modulator of Biological Activity in the Imidazo[2,1-b]thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The imidazo[2,1-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this scaffold is a key approach in the development of novel therapeutic agents. Among the various positions on this bicyclic system, the C5 position has emerged as a critical site for chemical modification, profoundly influencing the molecule's biological profile. This guide provides a comparative analysis of the biological activity of imidazo[2,1-b]thiazole derivatives bearing a 5-carbaldehyde group versus other functional groups at this position, supported by experimental data and protocols.

The Strategic Importance of the C5-Position

The electronic and steric nature of the substituent at the C5 position of the imidazo[2,1-b]thiazole ring plays a pivotal role in the molecule's interaction with biological targets. The introduction of an aldehyde (carbaldehyde) group, a potent electron-withdrawing group and a versatile synthetic handle, has been shown to be a fruitful strategy in modulating the bioactivity of these compounds. This guide will delve into a comparative analysis of the 5-carbaldehyde moiety against other functional groups, providing insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

Comparative Analysis of Biological Activity

Anticancer Activity: The Role of the 5-Carbaldehyde Group

The 5-carbaldehyde group has been identified as a significant contributor to the cytotoxic effects of imidazo[2,1-b]thiazole derivatives against various cancer cell lines.

One study highlighted that an imidazo[2,1-b][3][4][5]thiadiazole-5-carbaldehyde derivative demonstrated potent antiproliferative activity.[6] Further investigations into a series of novel imidazo[2,1-b]thiazole-based aryl hydrazones, derived from 5-carbaldehyde intermediates, revealed promising cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values in the low micromolar range.[7] For instance, compounds 9i and 9m from this series exhibited IC50 values of 1.65 µM and 1.12 µM, respectively.[7] These compounds were found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[7]

In a comparative context, while direct side-by-side data is limited, the introduction of bulky substituents or different electronic groups at various positions, including C5, has been explored. For example, a series of imidazo[2,1-b]thiazole-benzimidazole conjugates showed significant cytotoxicity, with compound 6d displaying an IC50 value of 1.08 µM against the A549 human lung cancer cell line.[8] This suggests that while the 5-carbaldehyde is a key feature, the overall molecular architecture is crucial for potent anticancer activity.

Table 1: Comparative Anticancer Activity of Selected Imidazo[2,1-b]thiazole Derivatives

CompoundC5-SubstituentCancer Cell LineIC50 (µM)Reference
9i Aryl hydrazone (from 5-carbaldehyde)MDA-MB-231 (Breast)1.65[7]
9m Aryl hydrazone (from 5-carbaldehyde)MDA-MB-231 (Breast)1.12[7]
6d Varied (part of a larger conjugate)A549 (Lung)1.08[8]

Causality Behind Experimental Choices: The selection of the carbaldehyde group is often strategic. It serves as a key building block for creating more complex molecules, such as hydrazones, through straightforward condensation reactions.[7] This allows for the exploration of a wider chemical space and the optimization of biological activity by introducing diverse functionalities. The electron-withdrawing nature of the aldehyde can also influence the overall electronic properties of the imidazo[2,1-b]thiazole ring system, potentially enhancing its interaction with biological targets.

Antimicrobial Activity: A Promising Avenue for 5-Carbaldehyde Derivatives

The imidazo[2,1-b]thiazole scaffold is also a well-established framework for the development of antimicrobial agents. The introduction of a carbaldehyde group at the C5 position has been utilized in the synthesis of derivatives with notable antibacterial and antifungal properties.

For instance, one study involved the synthesis of 5-formylimidazo[2,1-b]thiazoles which were then converted into a series of derivatives. Several of these compounds displayed very good antifungal activity with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL.[8] Another study detailed the synthesis of imidazo[2,1-b]thiazole-5-carbaldehydes as key intermediates for a new series of compounds, although specific antimicrobial data for the aldehyde itself was not the primary focus.

While a direct comparison with other C5 functional groups in a single study is scarce, the versatility of the 5-carbaldehyde as a synthetic precursor allows for the generation of a diverse library of compounds for antimicrobial screening.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of imidazo[2,1-b]thiazole derivatives.

Synthesis of 5-Carbaldehyde Imidazo[2,1-b]thiazole Derivatives

A common and effective method for introducing a formyl group at the C5 position of the imidazo[2,1-b]thiazole ring is the Vilsmeier-Haack reaction.

Step-by-Step Protocol:

  • Reagent Preparation: In a cooled, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF).

  • Vilsmeier Reagent Formation: Cool the DMF in an ice bath and add phosphorus oxychloride (POCl3) dropwise with constant stirring. The reaction is exothermic and should be controlled carefully. Stir the mixture for 30 minutes at 0-5°C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting 2,6-disubstituted-imidazo[2,1-b]thiazole in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to stir at room temperature for a specified time (e.g., 6-8 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 5-carbaldehyde derivative.

Diagram of Synthetic Workflow:

SynthesisWorkflow reagents POCl3 + DMF vilsmeier Vilsmeier Reagent (in situ) reagents->vilsmeier 0-5°C reaction Vilsmeier-Haack Reaction vilsmeier->reaction substrate Imidazo[2,1-b]thiazole substrate->reaction workup Neutralization & Precipitation reaction->workup Ice & NaHCO3 product 5-Carbaldehyde Imidazo[2,1-b]thiazole purification Filtration & Recrystallization workup->purification purification->product

Caption: Vilsmeier-Haack formylation workflow.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[3][9]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in DMSO, with the final concentration not exceeding 0.5%) and incubate for a further 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using appropriate software.

Diagram of SRB Assay Workflow:

SRBAssay cluster_plate 96-Well Plate A Cell Seeding B Compound Treatment A->B C Cell Fixation (TCA) B->C D Washing C->D E SRB Staining D->E F Washing (Acetic Acid) E->F G Solubilization (Tris) F->G H Absorbance Reading (510 nm) G->H I IC50 Calculation H->I

Caption: Sulforhodamine B (SRB) assay workflow.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][10][11]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard. Dilute the standardized inoculum to the final required concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Conclusion and Future Perspectives

The 5-carbaldehyde group on the imidazo[2,1-b]thiazole ring is a critical determinant of biological activity, particularly in the context of anticancer and antimicrobial applications. Its electron-withdrawing nature and its utility as a synthetic intermediate make it a valuable functional group for medicinal chemists. While the available literature provides strong indications of its importance, there is a clear need for systematic structure-activity relationship studies that directly compare the 5-carbaldehyde with a diverse range of other functional groups at the C5 position under standardized assay conditions. Such studies would provide a more definitive understanding of the electronic and steric requirements for optimal activity and would undoubtedly accelerate the development of new and more potent imidazo[2,1-b]thiazole-based therapeutic agents.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Phenylimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The 6-phenylimidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1] Many of these derivatives exert their effects by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[2][3] The overexpression or mutation of specific kinases is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2][4]

However, the human kinome is vast, and the ATP-binding site, the target of most small-molecule kinase inhibitors, is highly conserved across many kinases.[5][6] This conservation presents a significant challenge in drug development: the potential for a compound to bind to and inhibit not just its intended target but also numerous other "off-target" kinases.[5][7][8] Such cross-reactivity, or promiscuity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology where a single drug can modulate multiple disease-relevant pathways.[9]

Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in preclinical development. It allows researchers to anticipate potential side effects, rationalize observed in vivo activity, and select the most promising lead candidates for further development.[8][10]

This guide provides a comprehensive framework for conducting cross-reactivity studies of 6-phenylimidazo[2,1-b]thiazole derivatives, drawing upon established methodologies and field-proven insights to ensure scientific integrity and logical experimental design. We will explore the selection of candidate compounds, the design of a relevant off-target screening panel, a detailed experimental protocol for assessing kinase inhibition, and the interpretation of the resulting data.

Designing the Cross-Reactivity Study: A Strategic Approach

A well-designed cross-reactivity study begins with the careful selection of both the compounds to be tested and the panel of off-target kinases. The goal is to generate data that is both comparative and contextually relevant to the intended therapeutic application of the compounds.

Selection of Representative 6-Phenylimidazo[2,1-b]thiazole Derivatives

For this illustrative guide, we have selected three hypothetical 6-phenylimidazo[2,1-b]thiazole derivatives, each with a distinct primary target, based on modifications reported in the scientific literature.[2][11][12] This allows for a meaningful comparison of how subtle structural changes can influence the selectivity profile.

  • Compound A (FLT3 Inhibitor): Based on derivatives reported to have potent activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[11]

  • Compound B (Aurora B Inhibitor): Designed based on scaffolds known to inhibit Aurora B kinase, a critical regulator of mitosis that is often overexpressed in various cancers.[4][13]

  • Compound C (Microtubule-Targeting Agent): Inspired by conjugates that exhibit their anticancer effects through interaction with tubulin, leading to cell cycle arrest.[14] While not a direct kinase inhibitor, its potential for off-target kinase activity should be assessed due to the privileged nature of the core scaffold.

Constructing the Kinase Screening Panel

The choice of kinases for the cross-reactivity panel should be broad enough to identify unexpected interactions but also focused enough to be cost-effective and relevant. A tiered approach is often employed. For this guide, we will utilize a representative panel of 10 kinases covering different branches of the kinome tree, including tyrosine kinases, serine/threonine kinases, and kinases known for frequent off-target interactions with ATP-competitive inhibitors.

Table 1: Representative Kinase Panel for Cross-Reactivity Screening

KinaseFamilyRationale for Inclusion
FLT3 Tyrosine KinasePrimary target for Compound A.
Aurora B Serine/Threonine KinasePrimary target for Compound B.
VEGFR2 Tyrosine KinaseCommon off-target for many kinase inhibitors; involved in angiogenesis.
ABL1 Tyrosine KinaseA well-studied kinase; off-target inhibition can have clinical implications.
SRC Tyrosine KinaseA proto-oncogene frequently implicated in cancer.
CDK2 Serine/Threonine KinaseKey regulator of the cell cycle; structurally related to other CDKs.
GSK3B Serine/Threonine KinaseInvolved in numerous cellular processes; a common off-target.
p38α (MAPK14) Serine/Threonine KinaseMember of the MAPK signaling pathway.
MEK1 (MAP2K1) Serine/Threonine KinaseKey component of the RAS-RAF-MEK-ERK pathway.
ROCK1 Serine/Threonine KinaseInvolved in regulating cell shape and motility.

Experimental Methodology: A Self-Validating System

To ensure the trustworthiness and reproducibility of the cross-reactivity data, a robust and well-validated assay methodology is paramount. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[15][16][17] It is a universal method applicable to virtually any kinase and offers high sensitivity and a broad dynamic range.[15][18]

Workflow for Kinase Cross-Reactivity Profiling

The following diagram illustrates the overall workflow for assessing the cross-reactivity of the selected compounds against the kinase panel.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Compounds A, B, C Kinase_Reaction Initiate Kinase Reaction: Kinase + Substrate + ATP + Test Compound Compound_Prep->Kinase_Reaction Kinase_Prep Prepare Kinase Solutions (10-kinase panel) Kinase_Prep->Kinase_Reaction Reagent_Prep Prepare ADP-Glo™ Reagents (Reagent & Detection Buffer) Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Reagent_Prep->Stop_Reaction ADP_Detection Detect ADP: Add Kinase Detection Reagent Reagent_Prep->ADP_Detection Incubation1 Incubate at 30°C for 60 minutes Kinase_Reaction->Incubation1 Incubation1->Stop_Reaction Incubation2 Incubate at RT for 40 minutes Stop_Reaction->Incubation2 Incubation2->ADP_Detection Incubation3 Incubate at RT for 30-60 minutes ADP_Detection->Incubation3 Luminescence_Read Measure Luminescence (Plate Reader) Incubation3->Luminescence_Read IC50_Calc Calculate % Inhibition and IC50 Values Luminescence_Read->IC50_Calc Data_Vis Visualize Data: Tables & Heatmaps IC50_Calc->Data_Vis

Caption: Experimental workflow for kinase cross-reactivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format and assumes a final assay volume of 15 µL.

Materials:

  • 6-phenylimidazo[2,1-b]thiazole derivatives (Compounds A, B, C) dissolved in 100% DMSO.

  • Kinase panel enzymes, substrates, and reaction buffers.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Multi-well luminometer.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate reaction buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution. The concentration should be at the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate and ADP-Glo™ Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin substrate for light generation.[17]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to no-inhibitor (DMSO) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data and Interpretation

The following table presents hypothetical but realistic IC50 values that could be obtained from the cross-reactivity profiling study. These values are for illustrative purposes to guide the interpretation of such data.

Table 2: Illustrative Cross-Reactivity Profile of 6-Phenylimidazo[2,1-b]thiazole Derivatives (IC50, nM)

KinaseCompound A (FLT3 Inhibitor)Compound B (Aurora B Inhibitor)Compound C (Microtubule Agent)
FLT3 15 850>10,000
Aurora B 2,50045 >10,000
VEGFR2 1501,200>10,000
ABL1 5,5009,800>10,000
SRC 4503,500>10,000
CDK2 3,200250>10,000
GSK3B 8,0006,000>10,000
p38α >10,0007,500>10,000
MEK1 >10,000>10,000>10,000
ROCK1 1,100950>10,000

Values in bold represent the IC50 against the intended primary target.

Interpreting the Selectivity Profiles:
  • Compound A demonstrates good potency against its primary target, FLT3. However, it also shows significant off-target activity against VEGFR2 and SRC. This is not entirely unexpected, as these are all tyrosine kinases.[5] The inhibition of VEGFR2 could have implications for anti-angiogenic effects, which might be beneficial or could lead to toxicity.[9] The moderate activity against ROCK1, a serine/threonine kinase, is a less obvious interaction that warrants further investigation.

  • Compound B is a potent inhibitor of Aurora B. It displays a degree of cross-reactivity with CDK2, another serine/threonine kinase involved in cell cycle regulation. This could potentially lead to a synergistic anticancer effect but also increases the risk of cell cycle-related toxicities in normal tissues. The off-target activity against FLT3 and ROCK1 is weaker but still notable.

  • Compound C , designed as a microtubule-targeting agent, shows no significant activity against any of the kinases in the panel at concentrations up to 10 µM. This suggests that its mechanism of action is likely independent of direct kinase inhibition and that its cross-reactivity profile against this panel is clean, reducing the risk of kinase-mediated off-target effects.

Structural Basis of Kinase Inhibitor Cross-Reactivity

Understanding why a compound binds to certain off-targets is crucial for rational drug design. The promiscuity of kinase inhibitors is often dictated by the specific amino acid residues that line the ATP-binding pocket.[6][19][20]

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Imidazo[2,1-b]thiazole Inhibitor Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Ribose_Pocket Ribose-Binding Pocket Inhibitor 6-Phenylimidazo[2,1-b]thiazole Core Inhibitor->Gatekeeper Steric Fit Inhibitor->Hinge H-Bonds Inhibitor->DFG_Motif Conformation (In/Out) Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Key interactions governing kinase inhibitor selectivity.

  • Gatekeeper Residue: The size of this residue (large, like methionine or phenylalanine, vs. small, like threonine) acts as a primary determinant of selectivity. Inhibitors with bulky substituents may be excluded from kinases with large gatekeeper residues.[19]

  • Hinge Region: The imidazo[2,1-b]thiazole core likely forms critical hydrogen bonds with the backbone of the hinge region, anchoring the inhibitor in the ATP-binding site.

  • DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif ("in" for active, "out" for inactive) creates different binding pockets that can be exploited for selectivity. Type II inhibitors, which bind to the DFG-out conformation, are often more selective than Type I inhibitors that bind to the active DFG-in state.[6]

  • Hydrophobic Pockets: The specific shape and composition of hydrophobic pockets adjacent to the ATP site can be exploited by tailoring the substituents on the 6-phenyl ring to achieve selective van der Waals interactions.

The observed cross-reactivity of Compound A between FLT3, VEGFR2, and SRC could be explained by similarities in their gatekeeper residues and the overall topology of their ATP-binding sites. To improve selectivity, medicinal chemists could modify the substituents on the phenyl ring to create steric clashes with off-target kinases while maintaining favorable interactions with FLT3.

Conclusion and Future Directions

Cross-reactivity profiling is an indispensable component of modern drug discovery. For a promising scaffold like 6-phenylimidazo[2,1-b]thiazole, a systematic evaluation of selectivity is key to unlocking its full therapeutic potential. By employing robust, validated assays and a rationally designed kinase panel, researchers can generate high-quality, comparative data to guide lead optimization.

The illustrative data presented in this guide highlights how subtle changes to the core structure can dramatically alter the selectivity profile. Understanding these structure-promiscuity relationships provides a roadmap for designing next-generation derivatives with improved safety and efficacy profiles. Future studies should not only expand the kinase panel but also incorporate orthogonal cell-based assays to confirm that the observed biochemical inhibition translates to a functional effect in a more physiological context. Ultimately, a comprehensive understanding of both on-target and off-target activities will accelerate the translation of promising 6-phenylimidazo[2,1-b]thiazole derivatives from the laboratory to the clinic.

References

Navigating the Maze: A Comparative Guide to In Silico ADMET Prediction for Novel 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the relentless pursuit of novel therapeutics, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant of its eventual success or failure. Poor pharmacokinetic profiles are a leading cause of late-stage attrition in drug development, costing the pharmaceutical industry billions annually.[1][2] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive comparison of in silico methodologies for predicting the ADMET profiles of a promising class of compounds: 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde derivatives. These derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5]

The adage "fail early, fail cheap" is a cornerstone of modern drug discovery. In silico ADMET prediction, which utilizes computational models to forecast a compound's behavior in the body, has emerged as an indispensable tool to weed out candidates with unfavorable properties long before they reach expensive and time-consuming experimental testing.[6][7] This approach allows for the prioritization of compounds with a higher probability of success, thereby accelerating the entire drug discovery pipeline.[6][7]

The In Silico Advantage: A Paradigm Shift in Early Drug Discovery

Traditionally, ADMET properties were assessed through in vitro and in vivo experiments during later stages of preclinical development. The advent of sophisticated computational tools has revolutionized this process, enabling predictions based solely on the two-dimensional structure of a molecule.[8] These predictive models are built upon vast datasets of experimentally determined properties, using machine learning algorithms and quantitative structure-activity relationship (QSAR) models to identify correlations between chemical structures and their pharmacokinetic behavior.[6][8][9]

The primary benefits of employing in silico ADMET prediction include:

  • Cost and Time Efficiency: Computational screening of large compound libraries is significantly faster and more economical than experimental assays.[10]

  • Early Identification of Liabilities: Potential issues with absorption, metabolism, or toxicity can be flagged at the design stage, allowing for structural modifications to mitigate these risks.[11][12]

  • Resource Optimization: By focusing on the most promising candidates, researchers can allocate laboratory resources more effectively.[8]

  • Data-Driven Decision Making: In silico predictions provide valuable data to inform the selection and optimization of lead compounds.[2]

A Comparative Analysis of In Silico ADMET Prediction Tools

A multitude of software and web-based platforms are available for in silico ADMET prediction, ranging from open-source tools to commercial packages.[13][14] For the purpose of this guide, we will compare the predictive capabilities of three widely used platforms—SwissADME, pkCSM, and ADMETlab—for a hypothetical series of 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde derivatives.

Workflow for In Silico ADMET Prediction:

cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis Start Define 6-Phenylimidazo[2,1-b]thiazole- 5-carbaldehyde Derivatives SMILES Generate SMILES Strings Start->SMILES SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ADMETlab ADMETlab SMILES->ADMETlab DataTable Comparative Data Table of ADMET Properties SwissADME->DataTable pkCSM->DataTable ADMETlab->DataTable Analysis Analyze and Compare Predictions DataTable->Analysis Selection Prioritize Candidates for Experimental Validation Analysis->Selection

Caption: A generalized workflow for the in silico prediction of ADMET properties.

Table 1: Predicted ADMET Properties for Hypothetical 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde Derivatives

DerivativePropertySwissADME PredictionpkCSM PredictionADMETlab 2.0 Prediction
Parent Scaffold GI AbsorptionHighHighHigh
BBB PermeantNoNoNo
CYP2D6 InhibitorNoYesNo
hERG I InhibitorNoYesLow Risk
AMES ToxicityNoNoNon-toxic
Derivative A (p-Cl) GI AbsorptionHighHighHigh
BBB PermeantNoNoNo
CYP2D6 InhibitorYesYesYes
hERG I InhibitorYesYesMedium Risk
AMES ToxicityNoYesMutagen
Derivative B (p-OCH3) GI AbsorptionHighHighHigh
BBB PermeantNoNoNo
CYP2D6 InhibitorNoNoNo
hERG I InhibitorNoNoLow Risk
AMES ToxicityNoNoNon-toxic
Derivative C (m-NO2) GI AbsorptionLowModerateModerate
BBB PermeantYesYesYes
CYP2D6 InhibitorYesYesYes
hERG I InhibitorYesYesHigh Risk
AMES ToxicityYesYesMutagen

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Interpreting the Predictions: A Guide for the Medicinal Chemist

The predictions from these tools, while valuable, should be interpreted with a degree of caution. Different platforms may yield slightly different results due to variations in their underlying algorithms and training datasets.[7] Therefore, a consensus approach, where multiple predictors are used, is often recommended to increase confidence in the findings.[7]

Key parameters to consider from the in silico analysis include:

  • Gastrointestinal (GI) Absorption: High predicted GI absorption is desirable for orally administered drugs.

  • Blood-Brain Barrier (BBB) Permeation: The ability to cross the BBB is crucial for drugs targeting the central nervous system, but undesirable for peripherally acting drugs.

  • Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP enzymes (e.g., CYP2D6, CYP3A4) can lead to drug-drug interactions.

  • hERG Inhibition: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.

  • AMES Toxicity: A positive result in the AMES test suggests potential mutagenicity.

The Crucial Next Step: Experimental Validation

While in silico predictions are a powerful screening tool, they are not a substitute for experimental validation.[15] The most promising candidates identified through computational screening should be synthesized and subjected to a battery of in vitro ADMET assays to confirm their predicted profiles.

Logical Flow of a Comparative In Silico vs. In Vitro Study:

cluster_insilico In Silico Screening cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Correlation VirtualLib Virtual Library of Derivatives ADMETPred In Silico ADMET Prediction VirtualLib->ADMETPred Prioritize Prioritize Top Candidates ADMETPred->Prioritize Synthesis Synthesize Prioritized Compounds Prioritize->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability PAMPA/Caco-2 Assay Synthesis->Permeability Metabolism Microsomal Stability Assay Synthesis->Metabolism Toxicity Cytotoxicity/hERG Assay Synthesis->Toxicity Correlation Correlate In Silico Predictions with Experimental Data Solubility->Correlation Permeability->Correlation Metabolism->Correlation Toxicity->Correlation SAR Establish Structure-Activity Relationships (SAR) Correlation->SAR Optimization Guide Further Lead Optimization SAR->Optimization

Caption: A workflow illustrating the integration of in silico prediction with experimental validation.

Standard Operating Protocol: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the synthesized 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde derivatives.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Dodecane

  • Lecithin solution (10% in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • Lucifer yellow (for membrane integrity testing)

  • Plate reader (UV-Vis or fluorescence)

Procedure:

  • Prepare the Artificial Membrane: Carefully apply 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring complete coverage of the filter.

  • Prepare the Donor Solution: Dilute the test compounds to a final concentration of 100 µM in PBS (pH 7.4). The final DMSO concentration should be ≤1%.

  • Prepare the Acceptor Solution: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate.

  • Add Donor Solution: Add 200 µL of the donor solution to each well of the filter plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient:

    Pe = (-1 / (A * t)) * (Vd * Va) / (Vd + Va) * ln(1 - [C]a / [C]eq)

    Where:

    • A = filter area

    • t = incubation time

    • Vd = donor volume

    • Va = acceptor volume

    • [C]a = compound concentration in the acceptor well

    • [C]eq = equilibrium concentration

Data Interpretation:

  • High Permeability: Pe > 10 x 10⁻⁶ cm/s

  • Medium Permeability: 1 < Pe < 10 x 10⁻⁶ cm/s

  • Low Permeability: Pe < 1 x 10⁻⁶ cm/s

Conclusion

In silico ADMET prediction is an invaluable component of the modern drug discovery toolkit. By providing early insights into the potential pharmacokinetic and toxicological properties of novel compounds like the 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde derivatives, these computational methods enable a more efficient and data-driven approach to lead optimization. However, it is imperative to recognize the predictive nature of these tools and the necessity of experimental validation to confirm the in silico findings. The integration of computational and experimental approaches will undoubtedly continue to accelerate the discovery of safe and effective new medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde

A Senior Application Scientist's Guide to Handling 6-Phenylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde

This guide provides essential safety and handling protocols for 6-Phenylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde, a member of the pharmacologically significant imidazothiazole class of compounds.[3] While comprehensive toxicological data for this specific molecule is not fully available, a robust safety plan can be developed by analyzing data from structurally analogous compounds. This document synthesizes that information into a practical, risk-based approach for researchers, scientists, and drug development professionals.

Our core philosophy is that a well-informed scientist is a safe scientist. This guide, therefore, goes beyond simple instructions to explain the rationale behind each recommendation, ensuring that safety becomes an intuitive part of your workflow.

Hazard Analysis: An Evidence-Based Assessment

Safety data for the precise compound 6-Phenylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde is limited. Therefore, this assessment is based on Safety Data Sheets (SDS) for closely related imidazothiazole carbaldehydes and phenyl-imidazo-thiazole derivatives.[1][2][4] The primary hazards are consistently identified across these analogs.

Table 1: Summary of Identified Hazards for Structurally Similar Compounds

Hazard Classification Description Primary Exposure Route(s) Source(s)
Acute Oral Toxicity, Category 4 Harmful if swallowed. Ingestion [1]
Skin Corrosion/Irritation, Category 2 Causes skin irritation upon contact. Dermal [1][4]
Serious Eye Damage/Irritation, Category 2 Causes serious eye irritation upon contact. Ocular [1][4]

| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation. | Inhalation |[1][4][5] |

Note: The toxicological properties of 6-Phenylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde have not been fully investigated.[1] Some related imidazothiazole compounds are also suspected of damaging fertility or the unborn child, warranting a cautious approach.[6]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, and critical, line of defense. It should always be used in conjunction with primary engineering and administrative controls.

  • Engineering Controls : The most effective control. All work involving solid (powder) or dissolved forms of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Administrative Controls : These are your standard operating procedures (SOPs). This includes proper training, restricting access to authorized personnel, and adhering to good laboratory practices such as washing hands thoroughly after handling.[2]

  • Personal Protective Equipment (PPE) : The equipment worn to protect you from residual hazards. The following sections detail the specific PPE required.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE depends on the scale and nature of the work being performed. Always conduct a risk assessment for your specific procedure.[8]

Baseline PPE: Required for All Operations

This is the minimum level of protection for handling 6-Phenylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde in any form.

  • Eye and Face Protection : Safety glasses with side shields are the absolute minimum.[2] However, given the "serious eye irritation" classification, it is highly recommended to use chemical splash goggles that form a seal around the eyes.[9] If there is any risk of splashing (e.g., when transferring solutions), a face shield must be worn over the goggles .[8]

  • Body Protection : A flame-resistant lab coat, fully buttoned, is required.[10] Ensure it is clean and appropriate for the task.

  • Hand Protection : Disposable nitrile gloves are the standard for incidental contact.[8] Given that this compound is a skin irritant, it is crucial to:

    • Inspect gloves for any signs of degradation or puncture before use.[1]

    • Use proper removal technique to avoid skin contact with the outer surface of the glove.[2]

    • Immediately remove and replace gloves if contamination occurs.

    • Never wear gloves outside of the laboratory area.

  • Apparel : Full-length pants and closed-toe, closed-heel shoes are mandatory.[10]

Enhanced PPE: For High-Risk Procedures

Certain procedures increase the risk of exposure and require an elevated level of PPE. These include:

  • Handling large quantities (>1 gram) of the solid powder.

  • Procedures with a high potential for aerosol generation.

  • Cleaning up spills.

For these tasks, supplement the Baseline PPE with:

  • Double Gloving : Wearing two pairs of nitrile gloves can significantly reduce the risk of exposure in case the outer glove is compromised.[8]

  • Respiratory Protection : If work cannot be conducted in a fume hood or there's a risk of dust generation outside of containment, a respirator is required.[10] A NIOSH-approved respirator with a P95 or P100 particulate filter is appropriate for handling the solid form.[2] All respirator use requires prior medical evaluation and fit testing.[10]

  • Disposable Gown/Apron : A disposable, chemical-resistant apron or gown should be worn over the lab coat to protect against significant splashes.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflowcluster_0Risk Assessmentcluster_1PPE & ControlsstartStart: Handling6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehydefume_hoodIs all work performedin a certifiedchemical fume hood?start->fume_hoodquantityHandling >1g solidor high splash risk?fume_hood->quantityYesrespiratorConsult EHS:Respirator Required(P95/P100)fume_hood->respiratorNobaseline_ppeRequired Baseline PPE:- Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Full Pants & Closed Shoesquantity->baseline_ppeNoenhanced_ppeAdd Enhanced PPE:- Double Gloves- Face Shield- Disposable Apronquantity->enhanced_ppeYesenhanced_ppe->baseline_ppeIncludescaptionFig 1. PPE Selection Workflow

Fig 1. PPE Selection Workflow

Operational Plan: Step-by-Step Handling

Objective : To safely weigh and dissolve 6-Phenylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde for experimental use.

Location : All steps must be performed in a certified chemical fume hood.

Required Equipment :

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate glassware

  • Selected solvent

  • Vortex mixer or magnetic stirrer

  • All required Baseline and/or Enhanced PPE

Procedure :

  • Preparation :

    • Don all required PPE as determined by your risk assessment (See Section 4).

    • Place all necessary equipment inside the fume hood.

    • Ensure the fume hood sash is at the lowest practical working height.

  • Weighing :

    • Carefully open the container of 6-Phenylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde. Avoid creating dust.[1]

    • Using a clean spatula, carefully transfer the desired amount of solid to the weighing paper on the balance.

    • Securely close the primary container.

  • Dissolution :

    • Carefully add the weighed solid to your designated glassware.

    • Add the desired solvent to the glassware.

    • Mix until fully dissolved using a vortex or magnetic stirrer.

  • Post-Handling :

    • Clean the spatula and any other contaminated reusable equipment.

    • Dispose of contaminated weighing paper, gloves, and other disposable items in the designated solid chemical waste container.[4]

    • Wipe down the work surface inside the fume hood.

    • Remove PPE in the correct order (gloves first), avoiding self-contamination.

    • Wash hands thoroughly with soap and water.[1]

Emergency & Disposal Plans

Exposure Response
  • Skin Contact : Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[4] If symptoms persist, call a poison center or doctor.[1]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Spill Cleanup
  • For small spills, absorb with a non-combustible material like sand or vermiculite.[7]

  • Sweep up the material, taking care not to create dust, and place it in a suitable, closed container for disposal.[1][4]

  • Clean the spill area thoroughly.

Waste Disposal
  • All waste, including surplus compound and contaminated disposables, must be disposed of as hazardous chemical waste.[4]

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4][6] Do not allow the product to enter drains.[5]

This guide is intended to provide a foundation for the safe handling of 6-Phenylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheets for related compounds.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.